molecular formula C24H26N2O4 B1668590 Carvedilol CAS No. 72956-09-3

Carvedilol

Cat. No.: B1668590
CAS No.: 72956-09-3
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carvedilol is a non-selective adrenergic blocker with ancillary alpha-1 adrenergic receptor antagonist properties, making it a valuable compound in cardiovascular research . Its mechanism of action involves reducing vascular resistance through alpha-1 blockade while simultaneously preventing reflex tachycardia via beta-1 and beta-2 adrenoceptor blockade . This unique profile results in a hemodynamic effect characterized by maintained cardiac output and decreased peripheral resistance, which is advantageous over traditional beta-blockers . Beyond its core cardiovascular applications for heart failure with reduced ejection fraction (HFrEF), hypertension, and post-myocardial infarction left ventricular dysfunction , this compound exhibits several properties of significant research interest. It is a potent antioxidant, inhibiting lipid peroxidation and scavenging free radicals, which may provide organ protection . It also demonstrates anti-inflammatory effects, inhibits vascular smooth muscle cell proliferation and migration, and has shown favorable effects on metabolic parameters such as glycemic control and insulin sensitivity, suggesting utility in studies of metabolic syndrome or diabetes-accelerated atherosclerosis . Recent clinical investigations also highlight its potential gastroprotective role, showing an ability to mitigate aspirin-induced gastric damage in models of ischemic heart disease . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022747
Record name Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L
Record name Carvedilol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARVEDILOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from ethyl acetate

CAS No.

72956-09-3
Record name Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72956-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvedilol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carvedilol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carvedilol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARVEDILOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-115 °C, 114 - 115 °C
Record name Carvedilol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARVEDILOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Carvedilol: Mechanisms of Action Beyond Beta-Blockade

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol is a third-generation adrenergic antagonist widely recognized for its efficacy in treating heart failure and hypertension.[1] Its therapeutic success is conventionally attributed to its non-selective β-adrenergic and selective α1-adrenergic receptor blockade.[2][3] This dual-receptor antagonism confers both negative chronotropic/inotropic effects and vasodilation, a combination particularly beneficial in cardiovascular pathologies.[4] However, a growing body of evidence reveals a more complex pharmacological profile. This guide delves into the ancillary properties of this compound that extend beyond simple adrenoceptor antagonism. We will explore its roles as a biased agonist, an antioxidant, an anti-inflammatory agent, and a modulator of calcium signaling and metabolic pathways. Understanding these multifaceted mechanisms is critical for optimizing its clinical application and for inspiring the development of next-generation cardiovascular therapeutics with tailored signaling properties.

α1-Adrenergic Receptor Antagonism: The Vasodilatory Component

While often discussed in tandem with its beta-blocking activity, the α1-adrenoceptor antagonism of this compound is a distinct mechanism crucial to its hemodynamic profile. Unlike traditional beta-blockers, this compound's ability to block α1-receptors in vascular smooth muscle leads to vasodilation, reducing peripheral resistance and afterload without the reflex tachycardia often seen with pure vasodilators.[5][6] This effect is primarily mediated by the S(–) and R(+) enantiomers of this compound.[5]

Mechanistic Pathway: α1-Adrenoceptor Blockade

The canonical α1-adrenergic signaling pathway involves Gq protein activation, leading to phospholipase C (PLC) stimulation, subsequent inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and ultimately, an increase in intracellular calcium (Ca2+) concentrations, causing smooth muscle contraction. This compound competitively antagonizes norepinephrine at the α1-receptor, preventing this cascade and promoting vasorelaxation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Activates This compound This compound This compound->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store Opens Channels Ca_Ion ↑ Intracellular [Ca2+] Ca_Store->Ca_Ion Releases Ca2+ Contraction Smooth Muscle Contraction Ca_Ion->Contraction Induces

Caption: this compound's antagonism of the α1-adrenergic receptor.

Experimental Protocol: In Vitro α1-Adrenoceptor Functional Assay

This protocol assesses the α1-antagonist activity of this compound by measuring its ability to inhibit norepinephrine-induced contraction in isolated vascular tissue. The rat thoracic aorta is a standard model for this purpose.

1.2.1 Tissue Preparation:

  • Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.

  • Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Carefully remove adhering connective tissue and fat.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

1.2.2 Experimental Procedure:

  • Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

  • Induce a reference contraction with 60 mM KCl to verify tissue viability. Wash the tissue and allow it to return to baseline.

  • Generate a cumulative concentration-response curve for norepinephrine (10⁻⁹ M to 10⁻⁵ M).

  • Wash the tissue and allow it to re-equilibrate.

  • Incubate the tissue with a specific concentration of this compound (e.g., 10⁻⁸ M) for 30 minutes.

  • In the presence of this compound, repeat the cumulative concentration-response curve for norepinephrine.

  • Repeat steps 4-6 with increasing concentrations of this compound.

1.2.3 Data Analysis:

  • Measure the contractile force using an isometric force transducer connected to a data acquisition system.

  • Plot the concentration-response curves for norepinephrine in the absence and presence of different concentrations of this compound.

  • The rightward shift of the norepinephrine curve in the presence of this compound indicates competitive antagonism. Calculate the pA2 value using a Schild plot to quantify the antagonist potency.

Biased Agonism: β-Arrestin-Mediated Signaling

Perhaps the most novel mechanism beyond classical blockade is this compound's function as a "biased ligand" at the β2-adrenergic receptor (and to some extent, the β1-AR).[7][8] While it acts as an inverse agonist for the Gs-protein-cAMP pathway (the canonical beta-blocker effect), it simultaneously functions as an agonist for G protein-independent signaling mediated by β-arrestin.[7][9] This biased signaling may explain this compound's unique clinical efficacy in heart failure, as β-arrestin pathways are implicated in cell survival and cardioprotection, whereas chronic Gs activation can be cardiotoxic.[7]

Mechanistic Pathway: this compound-Induced Biased Signaling

Upon binding to the β-adrenergic receptor, this compound stabilizes a receptor conformation that is uncoupled from Gs proteins but is recognized and phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a docking site for β-arrestin, which then translocates to the receptor. The β-arrestin/receptor complex acts as a scaffold for various signaling molecules, notably activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell growth and survival.[7][9] Interestingly, for the β1AR, this compound-induced β-arrestin bias requires the Gαi protein.[10]

Biased_Agonism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound BetaR β-Adrenergic Receptor This compound->BetaR GRK GRK BetaR->GRK Recruits Gs Gs Protein BetaR->Gs Blocks Activation BetaArrestin β-Arrestin BetaR->BetaArrestin Recruits GRK->BetaR Phosphorylates AC Adenylyl Cyclase cAMP ↓ cAMP ERK_Pathway ERK1/2 Pathway BetaArrestin->ERK_Pathway Activates Cardioprotection Cardioprotection Cell Survival ERK_Pathway->Cardioprotection

Caption: this compound's biased agonism at the β-adrenergic receptor.

Experimental Protocol: Assessing β-Arrestin Recruitment via BRET Assay

The Bioluminescence Resonance Energy Transfer (BRET) assay is a robust method to measure protein-protein interactions in live cells, making it ideal for monitoring this compound-induced β-arrestin recruitment to the β2AR.

2.2.1 Cell Line and Plasmids:

  • Use a cell line suitable for transfection, such as HEK-293 cells.

  • Utilize expression plasmids for:

    • β2-adrenergic receptor C-terminally tagged with a BRET donor, e.g., Renilla Luciferase (Rluc).

    • β-arrestin-2 N-terminally tagged with a BRET acceptor, e.g., Yellow Fluorescent Protein (YFP).

2.2.2 Experimental Procedure:

  • Co-transfect HEK-293 cells with the β2AR-Rluc and YFP-β-arrestin-2 plasmids using a standard transfection reagent (e.g., Lipofectamine).

  • 24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

  • Dispense the cell suspension into a white, 96-well microplate.

  • Add the Rluc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

  • Immediately add varying concentrations of this compound to the appropriate wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

  • Measure the luminescence signal at two wavelengths simultaneously using a microplate reader equipped with two filters: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

2.2.3 Data Analysis:

  • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 485 nm).

  • Subtract the BRET ratio of the vehicle control from all other readings to determine the net BRET ratio.

  • Plot the net BRET ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Antioxidant and Anti-inflammatory Actions

This compound possesses potent antioxidant properties, a feature not shared by most other beta-blockers.[11][12] This activity is primarily attributed to its carbazole moiety, which can scavenge free radicals and inhibit lipid peroxidation.[11][13] This antioxidant effect is intrinsically linked to its anti-inflammatory actions, as oxidative stress is a key trigger for inflammatory pathways.[12] this compound has been shown to suppress the expression and production of inflammatory cytokines like IL-1β.[14][15]

Mechanistic Pathway: ROS Scavenging and Anti-inflammatory Signaling

This compound can directly neutralize reactive oxygen species (ROS) such as hydroxyl radicals.[11] By reducing the cellular burden of ROS, it prevents oxidative damage to lipids, proteins, and DNA. This reduction in oxidative stress prevents the activation of pro-inflammatory signaling cascades, such as the NLRP3 inflammasome and Notch signaling pathways, leading to decreased production of inflammatory mediators.[16]

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Causes This compound This compound (Carbazole Moiety) This compound->ROS Scavenges InflamSignal Pro-inflammatory Signaling (e.g., NLRP3, Notch) CellDamage->InflamSignal Activates Cytokines ↓ Inflammatory Cytokines (e.g., IL-1β) InflamSignal->Cytokines

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

3.2.1 Reagents and Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

  • Prepare a series of dilutions of this compound in methanol.

  • Prepare a positive control solution (e.g., ascorbic acid or α-tocopherol).

3.2.2 Experimental Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH stock solution to each well.

  • Add 100 µL of the various this compound dilutions, the positive control, or methanol (as a negative control) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3.2.3 Data Analysis:

  • The scavenging of the DPPH radical by this compound results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % scavenging against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Compound IC50 (µM) for Fe(++)-initiated Lipid Peroxidation Reference
This compound8.1[11]
Atenolol> 1000[11]
Propranolol> 1000[11]
Labetalol> 1000[11]

Table 1: Comparative antioxidant activity of this compound and other beta-blockers.

Additional Mechanisms: Calcium and Metabolic Modulation

Calcium Channel Blockade

At higher concentrations, this compound exhibits calcium channel blocking activity.[17] It has been shown to inhibit voltage-dependent L-type Ca2+ channels in vascular smooth muscle cells, which contributes to its vasorelaxing effects, independent of α1-blockade.[18] This action also extends to inhibiting agonist-induced and capacitative Ca2+ entry, a feature not shared by beta-blockers like metoprolol.[18]

Favorable Metabolic Profile

Unlike traditional beta-blockers which can worsen insulin resistance and negatively impact lipid profiles, this compound has demonstrated neutral or even beneficial metabolic effects.[19][20] Studies have shown that this compound can improve insulin sensitivity in hypertensive and heart failure patients.[21][22] This is likely due to its α1-blocking properties, which facilitate glucose uptake in skeletal muscle, and potentially its broader effects on adrenergic overdrive in metabolic disease.[19][23]

Parameter Metoprolol Treatment This compound Treatment Reference
Insulin SensitivityDecreased by ~14%Increased[19]
Fasting InsulinemiaNo significant changeDecreased (p=0.022)[21]
HOMA IndexNo significant changeDecreased (p=0.034)[21]
HDL CholesterolDecreasedUnchanged[19]
TriglyceridesIncreasedUnchanged[19]

Table 2: Comparative metabolic effects of this compound vs. metoprolol.

Conclusion

The clinical profile of this compound is a composite of multiple pharmacological actions. While its identity as a dual-acting adrenoceptor antagonist is well-established, its unique efficacy, particularly in complex syndromes like heart failure, is heavily influenced by its pleiotropic properties. The capacity for biased agonism, potent antioxidant and anti-inflammatory activity, and favorable metabolic effects collectively position this compound as more than just a beta-blocker. For drug development professionals, this compound serves as a powerful case study, demonstrating that targeting a single receptor can elicit a rich, multifaceted signaling response. Future research should continue to dissect these non-canonical pathways to identify novel therapeutic targets and design next-generation cardiovascular drugs with optimized, pathway-specific activities.

References

Carvedilol as a Biased Agonist at β-Adrenergic Receptors: A Technical Guide to Its Mechanism and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The traditional view of G-protein coupled receptor (GPCR) pharmacology is being reshaped by the concept of biased agonism, or functional selectivity, where a ligand can stabilize distinct receptor conformations to preferentially activate specific downstream signaling pathways. Carvedilol, a widely prescribed β-adrenergic receptor (βAR) antagonist for heart failure, stands as a seminal example of a clinically successful biased agonist.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's unique signaling profile. It details its inverse agonism towards canonical G-protein signaling and its simultaneous agonism towards β-arrestin-mediated pathways. We provide field-proven, step-by-step protocols for quantifying these divergent signaling events and offer a framework for data analysis to rigorously characterize this bias. This document is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, and leverage the principles of biased agonism in their work.

The Evolving Paradigm of GPCR Signaling

From Linear Models to Functional Selectivity

For decades, GPCR ligands were classified along a linear spectrum of efficacy: full agonists, partial agonists, antagonists, and inverse agonists, all defined by their ability to modulate G-protein activation.[2] This model, however, could not account for the growing evidence that GPCRs can signal through effectors other than G-proteins, most notably the β-arrestin proteins.[2] The discovery that ligands could selectively engage one pathway over another gave rise to the concept of "biased agonism" or "functional selectivity".[1][2][3] This paradigm shift posits that GPCRs are not simple switches but are dynamic allosteric machines capable of adopting multiple active conformations, with each conformation dictating a unique signaling outcome.[4][5]

β-Adrenergic Receptors: Canonical Gs Signaling

β-adrenergic receptors (βARs), particularly the β1AR and β2AR subtypes, are archetypal Gs-coupled receptors. Upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, they activate the heterotrimeric Gs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, mediating physiological responses like increased heart rate and cardiac contractility.

The Concept of Biased Agonism: G-protein vs. β-arrestin Pathways

Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][7] This phosphorylation event promotes the recruitment of β-arrestin proteins. While initially characterized for their role in receptor desensitization and internalization, it is now established that β-arrestins can act as independent signal transducers, scaffolding a host of signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9]

A "balanced" agonist, such as the full βAR agonist isoproterenol, activates both G-protein and β-arrestin pathways.[6] In contrast, a biased agonist selectively activates one pathway. A β-arrestin-biased agonist, like this compound, will preferentially stimulate β-arrestin-dependent signaling while simultaneously blocking or even inhibiting G-protein-mediated signaling.[8][10]

This compound's Unique Signaling Profile

A Clinically Proven β-Blocker with Unexpected Properties

This compound's exceptional clinical efficacy in reducing morbidity and mortality in heart failure patients has long been recognized, though the mechanisms were once considered controversial.[8][9] Among a field of many β-blockers, this compound exhibits a unique pharmacological signature.[8] Research has revealed that it is not a simple antagonist but a potent biased agonist.[11][12]

The Core Mechanism: Inverse Agonism at Gs and Agonism at β-arrestin

The defining characteristic of this compound's bias is its dual action:

  • Inverse Agonism at Gs: It actively suppresses basal Gs-dependent adenylyl cyclase activity, reducing cAMP production below baseline levels.[6][8] This aligns with its therapeutic role as a β-"blocker," protecting the heart from excessive catecholamine stimulation.[8]

  • Agonism at β-arrestin: Simultaneously, this compound promotes GRK-mediated phosphorylation of the βAR, leading to the recruitment of β-arrestin and the activation of downstream pathways, including the ERK1/2 MAPK cascade.[8][9]

This profile suggests that this compound stabilizes a receptor conformation that is uncoupled from Gs but competent for β-arrestin interaction and signaling.[8][9]

Subtype Specificity: The Role of Gαi in β1AR, but not β2AR, Biased Signaling

Further research has uncovered a fascinating layer of complexity specific to the β1AR subtype. For the β1AR, this compound's ability to engage the β-arrestin pathway requires a switch in G-protein coupling from the canonical Gs to Gi.[6][13] this compound uniquely promotes the recruitment and activation of Gαi to the β1AR, which in turn stabilizes the receptor conformation necessary for β-arrestin-mediated signaling.[6][13] This Gαi requirement is not observed for this compound's biased signaling through the β2AR, indicating that different mechanisms for bias may exist between βAR subtypes.[13]

Structural Basis: Conformational Exclusion of G-proteins

Recent structural studies provide a molecular rationale for this compound's bias. The data show that this compound binding stabilizes an inactive receptor conformation that physically prevents the binding of G-proteins.[7][14] However, this "inactive" state can still be phosphorylated by GRKs, allowing for the recruitment of activated β-arrestin.[7][14] Therefore, this compound's β-arrestin bias is governed by a mechanism of conformational exclusion, where it selectively blocks G-protein coupling while permitting β-arrestin engagement.[7][14]

cluster_0 Balanced Agonist (e.g., Isoproterenol) cluster_1 Biased Agonist (this compound) ISO Isoproterenol BAR_Active_Both β-AR (Active Conformation) ISO->BAR_Active_Both Gs Gs Protein Activation BAR_Active_Both->Gs GRK_1 GRK Phos. BAR_Active_Both->GRK_1 AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Signaling cAMP->PKA Arrestin_1 β-Arrestin Recruitment GRK_1->Arrestin_1 ERK_1 ERK1/2 Signaling Arrestin_1->ERK_1 CAR This compound BAR_Active_Arrestin β-AR (Biased Conformation) CAR->BAR_Active_Arrestin Gs_Blocked Gs Protein (Blocked / Inverse Agonism) BAR_Active_Arrestin->Gs_Blocked GRK_2 GRK Phos. BAR_Active_Arrestin->GRK_2 Gi Switch to Gi (β1AR only) BAR_Active_Arrestin->Gi AC_Blocked Adenylyl Cyclase Gs_Blocked->AC_Blocked cAMP_Blocked ↓ cAMP AC_Blocked->cAMP_Blocked Arrestin_2 β-Arrestin Recruitment GRK_2->Arrestin_2 ERK_2 ERK1/2 Signaling Arrestin_2->ERK_2 Gi->Arrestin_2

Figure 1: Signaling pathways for balanced vs. biased agonists at β-ARs.

Experimental Workflow for Characterizing this compound's Bias

Causality of Experimental Design: Choosing the Right System and Readouts

To empirically demonstrate biased agonism, one must quantify at least two distinct signaling outputs from the same receptor. The choice of assays and cellular background is critical and can influence the results, a phenomenon known as "system bias".[15][16]

  • Cell System: Human Embryonic Kidney (HEK-293) cells are a common choice. They are robust, easy to transfect, and provide a low-background environment for studying specific receptor signaling pathways with minimal interference from other endogenous receptors.[8] Using a stable cell line expressing the βAR subtype of interest is crucial for reproducibility.

  • G-Protein Readout: Measuring changes in intracellular cAMP is the most direct and widely accepted method for assessing Gs (or Gi) pathway activation.

  • β-arrestin Readout: While direct β-arrestin recruitment assays exist[17], measuring the phosphorylation of ERK1/2 is a robust, well-characterized, and highly amplified downstream readout of β-arrestin-mediated signaling for many GPCRs, including the β2AR.[8][18] It serves as a reliable proxy for the activation of this pathway.

A self-validating experimental design requires the inclusion of proper controls: a vehicle control (baseline), a known balanced full agonist (e.g., isoproterenol) to define the maximal response of both pathways, and the test compound (this compound).

cluster_cAMP Pathway 1: G-Protein (cAMP) cluster_pERK Pathway 2: β-arrestin (p-ERK) Start HEK-293 Cells Stably Expressing β-AR Subtype Seed Seed Cells in Assay Plates (e.g., 96- or 384-well) Start->Seed Grow Grow to Confluence (24-48h) Seed->Grow Starve Serum Starve Cells (Optional, 2-4h to reduce background) Grow->Starve Stimulate Stimulate with Ligands (Vehicle, Isoproterenol, this compound) Dose-Response Curves Starve->Stimulate Lyse_cAMP Lyse Cells Stimulate->Lyse_cAMP Lyse_pERK Lyse Cells Stimulate->Lyse_pERK Assay_cAMP Perform cAMP Assay (e.g., HTRF, AlphaScreen) Lyse_cAMP->Assay_cAMP Read_cAMP Read Plate Assay_cAMP->Read_cAMP Analyze Data Analysis: 1. Normalize Data 2. Generate Dose-Response Curves 3. Calculate EC50 / Emax 4. Quantify Bias Read_cAMP->Analyze Assay_pERK Perform p-ERK Assay (e.g., SureFire, Western Blot) Lyse_pERK->Assay_pERK Read_pERK Read Plate / Image Blot Assay_pERK->Read_pERK Read_pERK->Analyze

Figure 2: General experimental workflow for characterizing biased agonism.

Protocol 1: Quantifying G-Protein Pathway Inhibition (cAMP Assay)

This protocol outlines a general method for a competitive immunoassay (e.g., HTRF or AlphaScreen) to measure changes in intracellular cAMP.

Principle

This assay quantifies intracellular cAMP levels. In the case of Gs-coupled βARs, an agonist increases cAMP. For this compound's inverse agonism, we expect a decrease in basal cAMP. For Gi-coupled receptors, an agonist-induced decrease in cAMP is often measured against a background of cAMP stimulated by forskolin, an adenylyl cyclase activator.[19]

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed HEK-293 cells stably expressing the βAR of interest into white 384-well plates at a density that will yield a confluent monolayer the next day. Culture overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the reference agonist (isoproterenol) and test compound (this compound) in stimulation buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation).[20]

  • Cell Stimulation:

    • Carefully aspirate the culture medium from the cells.

    • Add 10 µL of stimulation buffer to all wells and incubate for 15-30 minutes at room temperature.[20]

    • Add 10 µL of the prepared compound dilutions to the respective wells. For vehicle controls, add 10 µL of stimulation buffer.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[20][21]

  • Cell Lysis: Add 10 µL of lysis buffer as specified by the assay kit manufacturer and incubate on an orbital shaker for 5-10 minutes.[21]

  • cAMP Detection:

    • Transfer 10 µL of cell lysate to a new 384-well detection plate (e.g., OptiPlate).[21]

    • Prepare a cAMP standard curve in parallel using the same lysis buffer.[21]

    • Add the detection reagents (e.g., antibody-coated acceptor beads and labeled-cAMP donor beads) according to the manufacturer's protocol.[21] This step is typically performed in reduced lighting conditions.

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.[20]

Protocol 2: Quantifying β-arrestin Pathway Activation (p-ERK Assay)

This protocol describes a method for measuring ERK1/2 phosphorylation, a downstream marker of β-arrestin activation, using a plate-based immunoassay (e.g., AlphaScreen SureFire).

Principle

This assay uses an immuno-sandwich format to capture and quantify endogenous phosphorylated ERK1/2 in cell lysates.[18] An increase in the p-ERK/Total ERK ratio upon ligand stimulation indicates activation of the MAPK cascade, which, for this compound at the β2AR, is mediated by β-arrestin.[8]

Detailed Step-by-Step Protocol
  • Cell Seeding & Growth: Seed and grow cells as described in Protocol 1 (Section 4.2, Step 1). It is critical that cells are grown to confluence, as contact inhibition significantly lowers background ERK phosphorylation and synchronizes cell responsiveness.[18]

  • Serum Starvation (Optional but Recommended): After reaching confluence, replace the growth medium with serum-free medium and incubate for 2-4 hours. This reduces basal signaling activity and improves the signal-to-noise ratio.

  • Compound Preparation: Prepare serial dilutions of isoproterenol and this compound in serum-free medium.

  • Cell Stimulation:

    • Aspirate the serum-free medium.

    • Add the prepared compound dilutions to the cells.

    • Incubate at 37°C. The optimal time for p-ERK activation is typically short (5-10 minutes) and should be determined empirically.

  • Cell Lysis:

    • Aspirate the stimulation medium.

    • Immediately add ice-cold Lysis Buffer provided by the kit manufacturer (e.g., SureFire Lysis Buffer).

    • Incubate on an orbital shaker for 10-15 minutes at room temperature.

  • p-ERK Detection:

    • Transfer lysate (e.g., 4 µL) to a 384-well Proxiplate.

    • Prepare the detection reagent mix containing activated Acceptor beads and biotinylated anti-p-ERK antibody as per the manufacturer's protocol. Add this mix to the lysate.

    • Incubate for 2 hours at room temperature.

    • Prepare and add the Donor bead mix (streptavidin-coated).

    • Incubate for another 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The same procedure can be followed using reagents for Total ERK to allow for normalization.

Data Analysis and Quantification of Bias

Generating Dose-Response Curves

For both assays, raw data should be converted to percent response. For the cAMP assay, this is often relative to the basal (vehicle) level. For the p-ERK assay, it is relative to the maximal response induced by the reference agonist (isoproterenol). Plot the percent response against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each ligand in each pathway.[20]

The Concept of a Reference Agonist

Quantifying bias requires comparing the test ligand's activity to a reference agonist that is active in both pathways.[2] The endogenous ligand or a well-characterized full agonist like isoproterenol is typically chosen. Bias is always a relative measure.[2][22]

Calculating Bias: Methods and Interpretation

Several quantitative methods exist. A common approach involves calculating a "bias factor." This can be done by first determining the "transduction ratio" (Eₘₐₓ / EC₅₀) for each ligand in each pathway. The bias of the test ligand (this compound) is then calculated relative to the reference ligand (Isoproterenol).

Log(Bias Factor) = Log( (Eₘₐₓ / EC₅₀)pERK / (Eₘₐₓ / EC₅₀)cAMP )this compound - Log( (Eₘₐₓ / EC₅₀)pERK / (Eₘₐₓ / EC₅₀)cAMP )Isoproterenol

  • A Log(Bias Factor) > 0 indicates a bias towards the p-ERK (β-arrestin) pathway.

  • A Log(Bias Factor) < 0 indicates a bias towards the cAMP (G-protein) pathway.

  • A Log(Bias Factor) ≈ 0 indicates a balanced ligand.

Note: This calculation can be challenging when a ligand exhibits inverse agonism (negative Eₘₐₓ) in one pathway. In such cases, alternative models or qualitative descriptions of the bias are necessary.[2][23]

Data Presentation

Summarize the pharmacological parameters in a clear, structured table for easy comparison.

LigandPathwayEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)Bias Profile
Isoproterenol cAMP (Gs)10100%Balanced (Reference)
p-ERK (β-arr)50100%
This compound cAMP (Gs)N/A-30% (Inverse Agonism)β-arrestin Biased
p-ERK (β-arr)20060% (Agonism)

Table 1: Example data summary for characterizing ligand bias at a β-adrenergic receptor. Values are hypothetical for illustrative purposes.

Therapeutic Implications and Future Directions

Explaining this compound's Clinical Efficacy in Heart Failure

The biased agonism of this compound offers a compelling explanation for its superior clinical outcomes in heart failure.[8][10] The prevailing hypothesis is that this compound provides a "best of both worlds" approach:

  • Cardioprotection via Gs Blockade: Its inverse agonism blocks the deleterious effects of chronic catecholamine overstimulation (e.g., apoptosis, pathological remodeling) mediated by the Gs-cAMP pathway.[8]

  • Beneficial Signaling via β-arrestin: The simultaneous activation of β-arrestin pathways may promote pro-survival and anti-apoptotic signals, contributing to improved cardiac function and structure.[8]

Furthermore, this compound's β-arrestin-biased agonism has been shown to enhance skeletal muscle contractility, which could be beneficial in treating conditions like sarcopenia and frailty that often accompany heart failure.[11][12][24]

A Prototype for a New Generation of Therapeutics

This compound serves as a clinical proof-of-concept for the therapeutic potential of biased ligands.[8][25] The ability to selectively engage beneficial signaling pathways while avoiding those that cause adverse effects is a transformative goal in drug discovery.[4][5][26] Future research will focus on designing novel biased ligands for βARs and other GPCR targets with even greater selectivity, potentially leading to safer and more effective treatments for a wide range of diseases.[25]

Conclusion

This compound exemplifies the paradigm of biased agonism, transitioning it from a pharmacological curiosity to a clinically validated therapeutic strategy. Its unique ability to antagonize Gs-protein signaling while simultaneously activating β-arrestin-dependent pathways provides a molecular basis for its remarkable success in treating heart failure. Understanding the mechanisms of this bias and mastering the experimental techniques to quantify it are essential skills for modern pharmacologists and drug discovery professionals. The protocols and frameworks presented in this guide offer a robust starting point for exploring the complex and fascinating world of functionally selective GPCR signaling.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Carvedilol's Unique Pharmacological Profile

This compound is a third-generation cardiovascular drug widely recognized for its dual action as a non-selective β-adrenergic receptor antagonist and an α1-adrenergic receptor blocker.[1] This unique combination accounts for its efficacy in treating hypertension, angina, and congestive heart failure.[2] However, a growing body of evidence distinguishes this compound from other β-blockers: its potent antioxidant activity.[2][3] This property is not a mere pharmacological curiosity but is believed to contribute significantly to its cardioprotective effects, particularly in pathological states characterized by heightened oxidative stress.[2][4]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in cardiovascular diseases.[4] ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to endothelial dysfunction, inflammation, and apoptosis.[2][5] this compound's ability to counteract these processes at a molecular level provides an additional layer of therapeutic benefit.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro antioxidant properties of this compound. We will delve into its multifaceted mechanisms of action, present detailed protocols for its evaluation, and offer insights into the interpretation of experimental data, grounding our discussion in established scientific literature.

Section 2: The Multifaceted Antioxidant Mechanisms of this compound

This compound's antioxidant capacity is not monolithic; it stems from a combination of direct and indirect actions, a distinction critical for designing and interpreting in vitro studies.

Direct Mechanisms: Free Radical Scavenging and Metal Ion Chelation

This compound can directly neutralize harmful molecules. This occurs through two primary pathways:

  • Free Radical Scavenging: The carbazole moiety within this compound's structure is a potent scavenger of free radicals, particularly highly destructive hydroxyl (•OH) and peroxyl radicals.[6] This mechanism involves donating a hydrogen atom to the radical, stabilizing it and terminating the damaging chain reaction of lipid peroxidation.[6][7]

  • Metal Ion Chelation: The initiation and propagation of many radical chain reactions are catalyzed by transition metals, such as iron. This compound has been shown to chelate ferric ions (Fe³⁺), sequestering them and preventing their participation in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[8][9][10] This action is a "preventive" antioxidant mechanism, distinct from the direct scavenging of already-formed radicals.[9]

cluster_ROS Oxidative Stress cluster_Damage Cellular Damage ROS Reactive Oxygen Species (ROS) (e.g., •OH) Damage Lipid Peroxidation Protein Damage DNA Damage ROS->Damage Causes Fe Transition Metals (Fe²⁺/Fe³⁺) Fe->ROS Catalyzes (Fenton Reaction) This compound This compound (Carbazole Moiety) This compound->ROS Radical Scavenging This compound->Fe Iron Chelation This compound This compound (Parent Drug) Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism Metabolites Phenolic Metabolites (e.g., 3-OH-Carvedilol) Metabolism->Metabolites Effect Potent Radical Scavenging & Antioxidant Effect Metabolites->Effect A 1. Seed Cells (e.g., Endothelial Cells) in 96-well plate B 2. Treat Cells with this compound (various concentrations) A->B C 3. Load Cells with DCFH-DA probe B->C D 4. Induce Oxidative Stress (e.g., add H₂O₂ or AAPH) C->D E 5. Incubate (e.g., 37°C for 60 min) D->E F 6. Measure Fluorescence (Ex/Em ~485/535 nm) E->F G 7. Analyze Data Calculate % ROS Inhibition F->G

References

Carvedilol's Role in Modulating Cardiac Signaling Pathways: A Paradigm of Biased Ligandry and Pleiotropic Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Carvedilol stands as a cornerstone in the management of cardiovascular diseases, particularly heart failure. Its clinical superiority over other beta-blockers has long suggested a mechanism of action extending beyond simple receptor antagonism. This technical guide delves into the complex molecular pharmacology of this compound, moving beyond its canonical classification as a non-selective β-adrenergic and α1-adrenergic receptor antagonist. We will explore its sophisticated role as a biased ligand, its distinct modulation of β1- and β2-adrenergic receptor signaling cascades, and its significant ancillary antioxidant and anti-inflammatory properties. This document is designed for researchers and drug development professionals, providing not only a deep mechanistic understanding but also field-proven experimental protocols to investigate these pathways. The narrative emphasizes the causality behind its multifaceted actions, offering a framework for future research and the development of next-generation cardiovascular therapeutics.

Deconstructing the Orthodoxy: Beyond Simple Adrenergic Blockade

For decades, the therapeutic efficacy of this compound was attributed primarily to its multi-receptor blockade:

  • β1-Adrenergic Receptors (β1AR): Blockade in cardiomyocytes reduces heart rate, contractility, and cardiac output, decreasing myocardial oxygen demand.

  • β2-Adrenergic Receptors (β2AR): Antagonism contributes to its systemic effects.

  • α1-Adrenergic Receptors (α1AR): Blockade in vascular smooth muscle leads to vasodilation, reducing both preload and afterload, a feature that distinguishes it from many other beta-blockers.[1][2]

While this model is correct, it is incomplete. It fails to explain the superior survival benefits observed with this compound in heart failure compared to beta-blockers with seemingly similar profiles.[3] The key to understanding this compound's unique efficacy lies in the concept of G protein-coupled receptor (GPCR) biased signaling, where a ligand can selectively activate certain downstream pathways while simultaneously blocking others at the very same receptor.

The β2-Adrenergic Receptor: A Nexus of Biased Signaling

Groundbreaking research has repositioned this compound not as a simple β2AR antagonist, but as a potent biased ligand .[4][5] It selectively antagonizes the canonical G protein-mediated pathway while concurrently activating a distinct, G protein-independent signaling cascade mediated by β-arrestin.

Mechanism: Uncoupling from Gs, Engaging β-Arrestin

Upon binding to the β2AR, this compound stabilizes a unique receptor conformation. This conformation is incapable of coupling effectively with the stimulatory G protein (Gs), thus acting as an inverse agonist for the Gs-adenylyl cyclase-cAMP pathway.[3][5] However, this same conformation is recognized by G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor's intracellular tail. These phosphorylation sites serve as a high-affinity docking platform for β-arrestin proteins.[6]

The recruitment of β-arrestin to the this compound-occupied β2AR initiates a second wave of signaling. β-arrestin acts as a scaffold, assembling a signaling complex that includes components of the mitogen-activated protein kinase (MAPK) cascade, leading to the robust phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4][6] This β-arrestin-mediated ERK activation is thought to contribute to pro-survival and anti-apoptotic effects within cardiomyocytes.

It is noteworthy that this paradigm is a subject of ongoing scientific discussion. Some recent studies, utilizing cells devoid of G proteins via CRISPR/Cas9 editing, suggest that a low level of G protein activity may still be a prerequisite for all detectable this compound signaling through the β2AR, challenging the purely G protein-independent model.[7][8]

Visualization: this compound-Induced Biased Signaling at the β2AR

Carvedilol_B2AR_Signaling cluster_membrane Cell Membrane B2AR β2AR Gs Gs B2AR->Gs Blocks Coupling GRK GRK B2AR->GRK Recruits Barr β-arrestin B2AR->Barr Recruits AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP GRK->B2AR Phosphorylates ERK_complex ERK Signaling Complex Barr->ERK_complex Scaffolds This compound This compound This compound->B2AR Binds pERK pERK1/2 ERK_complex->pERK Activates Survival Cell Survival Anti-apoptosis pERK->Survival

Caption: this compound's biased agonism at the β2AR.

Experimental Protocol: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol provides a robust method to quantify the activation of the ERK1/2 pathway in response to this compound stimulation, a key indicator of β-arrestin-mediated signaling.

Causality: The ratio of phosphorylated ERK (p-ERK) to total ERK is a direct measure of kinase activation. By comparing the p-ERK/total ERK ratio in vehicle-treated versus this compound-treated cells, we can quantify the drug's effect. Including a classical agonist (e.g., isoproterenol) provides a positive control for pathway activation.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK-293 expressing β2AR or primary cardiomyocytes) at an appropriate density.

    • Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Treat cells with this compound (e.g., 10 µM), isoproterenol (e.g., 10 µM), or vehicle for a predetermined time (a time-course from 2 to 30 minutes is recommended initially).

  • Lysate Preparation:

    • Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation & SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run at 100-120V until the dye front reaches the bottom.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-protein detection to reduce background.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection & Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To normalize for protein loading, the membrane must be stripped and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then probe with a primary antibody against total ERK1/2.[10]

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.

The β1-Adrenergic Receptor: A Novel Pro-Contractility Circuit

This compound's nuanced actions extend to the β1AR, the predominant subtype in the heart. Recent evidence demonstrates that this compound can promote β1AR coupling to an alternative G protein, the inhibitory G protein (Gi). This engagement triggers a distinct signaling cascade that enhances cardiac contractility through a novel mechanism.[11][12]

Mechanism: The Gi-PI3K-Akt-NOS3-cGMP Pathway

Acute stimulation with this compound promotes the β1AR to couple with Gi. This leads to the activation of a Phosphoinositide 3-kinase (PI3K) -> Akt -> Nitric Oxide Synthase 3 (NOS3, also known as eNOS) pathway.[11] Activated NOS3 produces nitric oxide (NO), which in turn stimulates soluble guanylate cyclase (sGC) to generate cyclic guanosine monophosphate (cGMP). The rise in cGMP activates Protein Kinase G (PKG), which then phosphorylates myofilament proteins.[11][12]

This PKG-dependent phosphorylation increases the calcium sensitivity of the myofilaments, enhancing cardiac contractility (inotropy) with minimal increase in the amplitude of the intracellular calcium transient.[11] This is a crucial distinction from traditional β-agonists, which increase contractility primarily by elevating cAMP and calcium levels, a process that can be energetically costly and arrhythmogenic in the long term. This compound's unique pro-contractility pathway may contribute to its beneficial effects in restoring cardiac function in heart failure.[12]

Visualization: this compound-Induced β1AR-Gi Signaling

Carvedilol_B1AR_Signaling cluster_membrane Cell Membrane B1AR β1AR Gi Gi B1AR->Gi Couples PI3K PI3K Gi->PI3K Activates This compound This compound This compound->B1AR Binds Akt Akt PI3K->Akt Activates NOS3 NOS3 Akt->NOS3 Activates NO NO NOS3->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Myofilaments Myofilaments PKG->Myofilaments Phosphorylates Contractility Enhanced Contractility (Ca2+ Sensitization) Myofilaments->Contractility

Caption: this compound promotes β1AR coupling to a Gi-NOS3-cGMP pathway.

Pleiotropic Effects: Antioxidant and Anti-inflammatory Modulation

Beyond its receptor-specific actions, this compound possesses intrinsic antioxidant and anti-inflammatory properties that contribute significantly to its cardioprotective profile.[13]

  • Antioxidant Action: The carbazole moiety of the this compound molecule endows it with potent free radical scavenging capabilities.[14] It directly inhibits lipid peroxidation and protects against damage from reactive oxygen species (ROS).[2][14] Furthermore, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a major cellular defense mechanism against oxidative stress.[15]

  • Anti-inflammatory Effects: this compound has been shown to suppress the expression and production of pro-inflammatory cytokines like IL-1β and TNF-α.[16][17] This may be mediated by modulating key inflammatory signaling hubs, including the NLRP3 inflammasome and Notch signaling pathways.[16]

Visualization: Ancillary Signaling Pathways

Carvedilol_Ancillary_Actions cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-inflammatory Effects This compound This compound ROS ROS (Free Radicals) This compound->ROS Scavenges Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) This compound->Cytokines Inhibits Production NLRP3 NLRP3/Notch Pathways This compound->NLRP3 Modulates OxStress Reduced Oxidative Stress ROS->OxStress Nrf2->OxStress Inflammation Reduced Inflammation Cytokines->Inflammation NLRP3->Inflammation Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_termination Termination & Counting cluster_analysis Data Analysis A1 Homogenize Tissue/ Cells A2 Differential Centrifugation A1->A2 A3 Isolate & Quantify Membranes A2->A3 B1 Pipette Membranes, Radioligand & Competitor (this compound) into 96-well plate A3->B1 B2 Incubate to Equilibrium C1 Rapid Vacuum Filtration B2->C1 C2 Wash Filters C1->C2 C3 Scintillation Counting C2->C3 D1 Plot % Specific Binding vs. [this compound] C3->D1 D2 Non-linear Regression to determine IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3

References

Beyond Beta-Blockade: A Technical Guide to the Anti-inflammatory Actions of Carvedilol in Cardiovascular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the anti-inflammatory properties of Carvedilol, a third-generation beta-blocker, within the context of cardiovascular disease models. Moving beyond its well-established role in adrenergic blockade, we delve into the molecular mechanisms and experimental frameworks that demonstrate its capacity to mitigate inflammatory processes central to cardiovascular pathologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pleiotropic effects.

Introduction: The Dual-Action Paradigm of this compound

This compound distinguishes itself from traditional beta-blockers through its multifaceted pharmacological profile.[1][2][3] In addition to its non-selective beta-adrenoceptor and selective alpha-1 adrenoceptor antagonism, this compound possesses potent antioxidant and anti-inflammatory properties.[4][5] This dual action is of significant interest in cardiovascular medicine, as both oxidative stress and inflammation are now recognized as pivotal drivers in the pathogenesis of conditions such as atherosclerosis, myocardial infarction, and heart failure.[4] The carbazole moiety within this compound's structure is largely credited for its antioxidant activity.[6]

This guide will systematically dissect the evidence for this compound's anti-inflammatory effects, detailing the underlying signaling pathways, outlining robust experimental models for its evaluation, and providing actionable protocols for laboratory investigation.

Molecular Mechanisms of this compound's Anti-inflammatory Effect

The anti-inflammatory capacity of this compound is not a secondary consequence of its hemodynamic effects but rather a direct action on key inflammatory signaling cascades. Central to this is its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[7][8]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that, upon activation, orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] Oxidative stress is a potent activator of NF-κB.[4] this compound intervenes in this pathway at multiple levels:

  • Reduction of Reactive Oxygen Species (ROS): By scavenging ROS and suppressing their production, this compound mitigates a primary trigger for NF-κB activation.[4][9] This has been demonstrated in various cardiovascular disease models.[4]

  • Direct Inhibition of NF-κB Activation: Studies have shown that this compound can inhibit the activation of NF-κB in endothelial cells and T cells, independent of its antioxidant effects.[8][9] This leads to a downstream reduction in the expression of NF-κB target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Ischemia) IKK IKK Complex ROS->IKK activates This compound This compound This compound->ROS inhibits NFkB_active NF-κB (Active) This compound->NFkB_active inhibits TNFa TNF-α TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive sequesters NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Cytokines Cytokines (IL-6, TNF-α) Adhesion Molecules (VCAM-1) Genes->Cytokines leads to Atherosclerosis_Workflow start Start: 8-week-old ldlr-/- mice diet High-Fat Diet (12 weeks) start->diet groups Treatment Groups diet->groups control Vehicle Control (Oral Gavage) groups->control Group 1 This compound This compound (10 mg/kg/day) (Oral Gavage) groups->this compound Group 2 endpoint Endpoint Analysis (After 12 weeks) control->endpoint This compound->endpoint plaque Atherosclerotic Plaque Analysis (Oil Red O) endpoint->plaque ihc Immunohistochemistry (Aortic Root) endpoint->ihc qpcr qRT-PCR (Aortic Tissue) endpoint->qpcr elisa Serum Cytokine Measurement (ELISA) endpoint->elisa

References

A Comprehensive Technical Guide to the Enantiomer-Specific Activities of Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Carvedilol is a third-generation adrenoceptor antagonist widely prescribed for heart failure and hypertension.[1] Unlike many beta-blockers, it is administered clinically as a racemic mixture of two enantiomers, (S)-Carvedilol and (R)-Carvedilol.[2] This guide delves into the foundational research that delineates the distinct pharmacological, pharmacokinetic, and signaling activities of these two stereoisomers. It moves beyond the conventional understanding of this compound as a simple dual-action blocker to explore the nuanced, and often synergistic, contributions of each enantiomer to its overall therapeutic profile. We will dissect their differential receptor affinities, explore the critical role of stereoselective metabolism, and illuminate advanced signaling mechanisms such as biased agonism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's complex pharmacology.

Differentiated Adrenergic Receptor Pharmacology: A Tale of Two Enantiomers

The cornerstone of this compound's action lies in its interaction with adrenergic receptors, but this interaction is not uniform across its stereoisomers. The therapeutic efficacy of the racemate is a direct result of the distinct and complementary activities of the (S)- and (R)-forms.

(S)-Carvedilol: The Potent β-Adrenoceptor Antagonist

The β-adrenoceptor blocking activity, the characteristic feature of this drug class, resides almost exclusively in the (S)-enantiomer.[3][4] This isomer is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors.[5] The β1-blockade is crucial for reducing heart rate, myocardial contractility, and the deleterious effects of chronic sympathetic stimulation in heart failure.[5]

(R)-Carvedilol and (S)-Carvedilol: Equipotent α1-Adrenoceptor Antagonists

In stark contrast to the β-blocking activity, both the (R) and (S) enantiomers exhibit nearly identical and potent antagonist activity at the α1-adrenoceptor.[3][4] This α1-blockade mediates vasodilation of peripheral blood vessels, leading to a reduction in vascular resistance and blood pressure.[6] The (R)-enantiomer, having only about 1% of the β-blocking activity of its counterpart, functions almost as a pure α1-blocker.[3]

Synergy of the Racemate

The clinical use of the racemic mixture is a deliberate pharmacological strategy. The potent α1-blockade from both enantiomers induces vasodilation. Typically, this would trigger a reflex tachycardia (an increase in heart rate) as the body attempts to compensate for the drop in blood pressure. However, the potent β-blockade provided concurrently by the (S)-enantiomer effectively blunts this reflex, allowing for blood pressure reduction without a compensatory increase in heart rate.[4] This dual action is a key differentiator from many other beta-blockers and contributes to its favorable hemodynamic profile.[1]

Table 1: Comparative Adrenoceptor Binding Affinities of this compound Enantiomers

EnantiomerReceptor TargetBinding Affinity (Kd)Primary Pharmacological Action
(S)-Carvedilol β1-Adrenoceptor~0.4 nmol/L[3]Potent β-Blockade
α1-Adrenoceptor~14 nmol/L[3]Potent α-Blockade
(R)-Carvedilol β1-Adrenoceptor~45 nmol/L[3]Negligible β-Blockade
α1-Adrenoceptor~16 nmol/L[3]Potent α-Blockade

Stereoselective Pharmacokinetics and Metabolism

The differential pharmacology of this compound's enantiomers is further amplified by their distinct handling within the body. This compound is a high-clearance drug that undergoes extensive and stereoselective first-pass metabolism in the liver.[3][7]

This process preferentially metabolizes and clears the (S)-enantiomer.[8] The clinical consequence is significant: following oral administration of the racemate, the peak plasma concentration (Cmax) and total systemic exposure (AUC) of the (R)-enantiomer are approximately 2- to 3-fold higher than those of the more active (S)-enantiomer.[8][9] This pharmacokinetic reality means that in a patient, the in-vivo effects are driven by a potent but lower-concentration β-blocker ((S)-form) and a higher-concentration α-blocker ((R)-form).

The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes and subsequent glucuronidation.

  • CYP2D6 is a major player and appears to be primarily responsible for metabolizing (R)-Carvedilol.[7]

  • CYP1A2 and CYP2C9 also contribute, with CYP1A2 showing a preference for metabolizing the (S)-enantiomer.[7]

  • Glucuronidation , a Phase II reaction, also exhibits stereoselectivity, with enzymes like UGT2B7 showing a preference for the S-enantiomer.[7]

This complex metabolic profile, dependent on highly polymorphic enzymes like CYP2D6, introduces inter-patient variability and is a critical consideration in pharmacogenomic studies.[7]

G cluster_oral Oral Administration cluster_liver Hepatic First-Pass Metabolism cluster_plasma Systemic Circulation Racemic this compound Racemic this compound S_this compound (S)-Carvedilol Racemic this compound->S_this compound R_this compound (R)-Carvedilol Racemic this compound->R_this compound CYP1A2 CYP1A2 (Primary) UGT2B7 S_this compound->CYP1A2 High Clearance Plasma_S Low Plasma Conc. (S)-Carvedilol S_this compound->Plasma_S Less available CYP2D6 CYP2D6 (Primary) CYP2C9 R_this compound->CYP2D6 Lower Clearance Plasma_R High Plasma Conc. (R)-Carvedilol (AUC R:S ≈ 2.5:1) R_this compound->Plasma_R More available S_Metabolites S-Metabolites (Active β-Blockers) CYP1A2->S_Metabolites R_Metabolites R-Metabolites CYP2D6->R_Metabolites S_Metabolites->Plasma_S To Circulation R_Metabolites->Plasma_R To Circulation

Caption: Stereoselective metabolism of this compound enantiomers.

Advanced Signaling: Biased Agonism and Non-Adrenergic Actions

Recent research has unveiled a more sophisticated layer of this compound's mechanism that extends beyond simple receptor occupancy. This involves the concept of "biased agonism," where a ligand can selectively activate certain downstream signaling pathways over others.

This compound as a β-Arrestin-Biased Agonist

At the β2-adrenergic receptor, this compound exhibits a unique signaling profile. It acts as an inverse agonist for the canonical Gs protein-mediated pathway, meaning it actively reduces basal adenylyl cyclase activity and cAMP production.[10] However, it simultaneously functions as an agonist for the β-arrestin signaling pathway.[10][11] This means this compound, while blocking G-protein signaling, actively promotes:

  • Phosphorylation of the β2AR tail.

  • Recruitment of β-arrestin2 to the receptor.

  • Receptor internalization.

  • Activation of downstream kinases like Extracellular Regulated Kinase 1/2 (ERK 1/2).[10]

This biased signaling is hypothesized to be a major contributor to the exceptional clinical efficacy of this compound in heart failure, as β-arrestin pathways are implicated in cell survival and cardioprotective signaling.[10] Furthermore, studies suggest that for the β1AR, this compound can induce a switch in G-protein coupling from Gαs to Gαi, a necessary step for initiating this β-arrestin-mediated signaling cascade.[12]

cluster_pathways β-Adrenergic Receptor Signaling cluster_canonical Canonical Gs Pathway cluster_biased This compound Biased Pathway Agonist Agonist (e.g., Isoproterenol) bAR β-AR Agonist->bAR Gs Gαs bAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP This compound This compound bAR_biased β-AR This compound->bAR_biased Gi Gαi bAR_biased->Gi Activates (β1AR) Arrestin β-Arrestin Gi->Arrestin Promotes Recruitment ERK ↑ p-ERK (Cardioprotection) Arrestin->ERK Activates Carvedilol_block This compound Carvedilol_block->Gs Blocks (Inverse Agonist)

Caption: this compound's biased agonism at the β-adrenergic receptor.

(R)-Carvedilol: A Novel Anti-Arrhythmic Mechanism

Beyond adrenoceptors, the non-β-blocking (R)-enantiomer possesses a unique and clinically relevant activity. Research has shown that (R)-Carvedilol can directly modulate the ryanodine receptor 2 (RyR2), a critical calcium release channel in cardiac muscle cells.[13] By modifying the gating of RyR2, it effectively suppresses spontaneous Ca2+ waves that are known to trigger ventricular tachyarrhythmias.[13] Crucially, this action is independent of β-blockade, raising the exciting possibility that (R)-Carvedilol could serve as a novel anti-arrhythmic agent without the dose-limiting side effects of bradycardia and hypotension associated with the racemate.[13]

Experimental Methodologies for Enantiomer-Specific Analysis

The foundational research described herein relies on robust analytical and functional assays capable of distinguishing between the two enantiomers.

Protocol 1: Enantioselective Quantification in Plasma via HPLC

A cornerstone technique is the enantioselective analysis of this compound in biological matrices. While direct separation on a chiral stationary phase is possible, a widely validated and robust indirect method involves chiral derivatization.

Objective: To separate and quantify (S)- and (R)-Carvedilol in human plasma.

Causality: The enantiomers are chemically identical in an achiral environment. By reacting them with a single-enantiomer chiral derivatizing agent (e.g., GITC), we form two diastereomers. Diastereomers have different physical properties and can be readily separated using standard, non-chiral reverse-phase chromatography.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 500 µL of human plasma, add an internal standard (e.g., R(+)-propranolol).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) to isolate the drug from plasma proteins and other interferences. Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Chiral Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the chiral derivatizing agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and allow the reaction to proceed at room temperature.[8][14] This forms two distinct diastereomeric thiourea derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto a standard C18 reverse-phase HPLC column.

    • Use a mobile phase consisting of an acetonitrile/water gradient to elute the diastereomers.

    • Self-Validation: The two diastereomer peaks should be baseline-resolved, confirming successful separation. The internal standard peak provides a reference for retention time and peak area normalization.

  • Detection:

    • Utilize a fluorescence detector with excitation at ~242 nm and emission at ~344 nm for high sensitivity and specificity.[14]

    • Quantify the concentration of each enantiomer by comparing its peak area to a standard curve prepared with known concentrations of derivatized enantiomers.

cluster_rationale Rationale Plasma 1. Plasma Sample (+ Internal Standard) LLE 2. Liquid-Liquid Extraction Plasma->LLE Dry 3. Evaporation LLE->Dry Deriv 4. Chiral Derivatization (with GITC) Dry->Deriv HPLC 5. Reverse-Phase HPLC Separation Deriv->HPLC Deriv_note Creates separable diastereomers Deriv->Deriv_note Detect 6. Fluorescence Detection HPLC->Detect HPLC_note Separates based on differing polarity HPLC->HPLC_note Quant 7. Quantification Detect->Quant Detect_note High sensitivity for low concentrations Detect->Detect_note

Caption: Workflow for enantioselective analysis via chiral derivatization.

Protocol 2: Functional Assessment of Biased Agonism

Objective: To demonstrate that this compound is an inverse agonist for Gs signaling but an agonist for β-arrestin signaling in a cell-based model.

Causality: This protocol uses two distinct readouts in the same cell line (e.g., HEK-293 cells expressing β2AR) to measure the output of two different signaling branches originating from the same receptor.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate HEK-293 cells stably expressing the β2-adrenergic receptor.

    • Starve cells of serum for several hours to reduce baseline kinase activity.

    • Treat cells with different ligands:

      • Vehicle (Control)

      • Isoproterenol (a full agonist for both pathways)

      • This compound

  • Part A: Gs Pathway Assessment (cAMP Assay):

    • Following treatment, lyse the cells and perform a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure intracellular cAMP levels.

    • Expected Result: Isoproterenol will cause a large increase in cAMP. This compound will cause a decrease in cAMP relative to the vehicle control, demonstrating inverse agonism.[10]

  • Part B: β-Arrestin Pathway Assessment (p-ERK Western Blot):

    • Following treatment, lyse a parallel set of cells in a buffer containing phosphatase and protease inhibitors.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Probe with a second antibody for total ERK as a loading control.

    • Expected Result: Both Isoproterenol and this compound will cause an increase in the p-ERK signal relative to the vehicle control, demonstrating agonism of this pathway.[10]

  • Data Analysis & Validation:

    • Normalize the p-ERK signal to the total ERK signal.

    • The divergent results from Parts A and B for this compound provide direct evidence of its biased agonism.

Conclusion and Future Directions

The foundational research on this compound reveals a sophisticated interplay between its enantiomers that is far more complex than its classification as a simple "alpha/beta-blocker" would suggest. The (S)-enantiomer provides the essential β-blockade, while both enantiomers contribute to vasodilating α1-blockade. The stereoselective pharmacokinetics, which lead to higher circulating levels of the (R)-enantiomer, are critical to this balance.

Furthermore, the discovery of advanced mechanisms, including β-arrestin-biased agonism and the unique anti-arrhythmic properties of the (R)-enantiomer via RyR2 modulation, opens new avenues for therapeutic development. These findings underscore the rationale for using the racemate in clinical practice, as its overall benefit appears to be a synergistic effect of these multiple, distinct enantiomer-specific activities. Future research may focus on leveraging the unique properties of the (R)-enantiomer to design novel cardiovascular drugs, such as pure anti-arrhythmics that are devoid of the hemodynamic side effects of β-blockade.

References

Methodological & Application

Application Notes & Protocols: Carvedilol Dissolution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the solubilization and preparation of Carvedilol for use in in vitro cell culture experiments. This compound, a non-selective β-adrenergic and α1-adrenergic receptor antagonist, is characterized by its poor aqueous solubility, a critical challenge for researchers investigating its pleiotropic effects on cellular signaling. This guide details the rationale behind solvent selection, provides step-by-step instructions for creating high-concentration, sterile stock solutions, and outlines the best practices for diluting this compound into physiological media to ensure compound stability and minimize vehicle-induced artifacts. The protocol is designed for researchers in pharmacology, cancer biology, and drug development to ensure reproducible and reliable experimental outcomes.

Introduction: The Challenge and Importance of this compound in Research

This compound (CAS: 72956-09-3) is a third-generation β-blocker used clinically to manage hypertension and congestive heart failure.[1][2] Its mechanism of action involves the blockade of β1, β2, and α1 adrenergic receptors.[1] Beyond its cardiovascular applications, recent research has unveiled this compound's potential as an anti-proliferative, antioxidant, and chemopreventive agent, sparking interest in its repurposing for oncology and other fields.[3][4] Studies have shown it can inhibit cancer cell proliferation, suppress malignant transformation, and reduce tumor growth in various models.[3][5][6]

A significant technical hurdle in studying this compound in vitro is its physicochemical nature. It is a weak base that is practically insoluble in water and aqueous solutions at physiological pH.[7][8][9] This lipophilicity necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to working concentrations in cell culture media. The choice of solvent and the dilution methodology are paramount to prevent drug precipitation and avoid solvent-induced cytotoxicity, which could confound experimental results.

This application note provides a robust protocol to navigate these challenges, ensuring the accurate and effective delivery of this compound to cell-based assays.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for its proper handling and use in experiments. Key quantitative data are summarized below.

PropertyValueReference(s)
CAS Number 72956-09-3[10][11]
Molecular Formula C₂₄H₂₆N₂O₄[11]
Molecular Weight 406.47 g/mol [11]
Appearance White to off-white crystalline solid/powder[9][11]
Water Solubility Practically insoluble (e.g., 449.2 µg/L at 22.5°C)[8][11][12]
DMSO Solubility Freely soluble; >20 mg/mL, with some sources reporting ~30 mg/mL[11][13]
Ethanol Solubility Slightly to sparingly soluble; ~5 mg/mL[13][14]
Storage Temperature Store powder at +4°C; Store DMSO stock solution at -20°C[11][13]

Core Protocol: Preparation of this compound Solutions

This protocol is divided into two main stages: the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO) and the subsequent preparation of working solutions in aqueous cell culture medium.

Materials and Equipment
  • This compound powder (CAS: 72956-09-3)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, 0.22 µm syringe filters (PTFE or other DMSO-compatible membrane)

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Biological safety cabinet (BSC)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Workflow for Stock and Working Solution Preparation

The following diagram outlines the complete workflow from weighing the compound to treating the cells.

G cluster_0 Part A: Stock Solution Preparation (in BSC) cluster_1 Part B: Working Solution Preparation (in BSC) cluster_2 Part C: Cell Treatment weigh 1. Weigh this compound (MW = 406.47 g/mol) dissolve 2. Dissolve in Sterile DMSO to desired concentration (e.g., 20 mM) weigh->dissolve vortex 3. Vortex Thoroughly Ensure complete dissolution dissolve->vortex filter 4. Filter-Sterilize Use 0.22 µm DMSO-compatible filter vortex->filter aliquot 5. Aliquot into Light-Protected Vials (e.g., 20 µL aliquots) filter->aliquot store 6. Store at -20°C Avoid repeated freeze-thaw cycles aliquot->store thaw 7. Thaw One Aliquot of stock solution store->thaw Begin Experiment medium 8. Pre-warm Cell Culture Medium thaw->medium dilute 9. Serially Dilute Stock into Medium (e.g., 1:1000 for 20 µM from 20 mM stock) medium->dilute control 10. Prepare Vehicle Control Medium + equivalent % DMSO dilute->control treat 11. Treat Cells with Working Solutions and Vehicle Control dilute->treat control->treat

Caption: Workflow for preparing this compound solutions.

Step-by-Step Protocol: 20 mM Stock Solution

Causality: A high-concentration stock (e.g., 10-20 mM) is prepared to minimize the final concentration of DMSO in the cell culture medium. DMSO concentrations above 0.5% can induce cellular stress and artifacts; keeping the final concentration ≤0.1% is a widely accepted standard.[15][16]

  • Safety Precautions: this compound may cause skin sensitization.[17] Handle the powder in a chemical fume hood or use a powder-weighing enclosure. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10][18]

  • Calculation: To prepare 1 mL of a 20 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L × 0.001 L × 406.47 g/mol × 1000 mg/g

    • Mass (mg) = 8.13 mg

  • Dissolution: a. Aseptically weigh 8.13 mg of this compound powder and transfer it to a sterile 1.5 mL or 2.0 mL amber microcentrifuge tube. b. Working inside a biological safety cabinet, add 1 mL of sterile, cell culture-grade DMSO to the tube. c. Cap the tube securely and vortex at maximum speed for 1-2 minutes or until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.[13]

  • Sterilization: a. Draw the this compound-DMSO solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter (PTFE recommended for DMSO compatibility) to the syringe. c. Dispense the solution through the filter into a new sterile, light-protected tube. This step is critical as DMSO solutions cannot be autoclaved.[19]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.[20] b. Label the vials clearly with the compound name, concentration, solvent, and date. c. Store the aliquots at -20°C . The stock solution is stable for years when stored properly.[13]

Step-by-Step Protocol: Working Solutions

Causality: The method of dilution is critical to prevent the hydrophobic this compound from precipitating when transferred from an organic solvent to an aqueous medium. Rapidly adding the medium to the DMSO stock or vice-versa can cause localized supersaturation and precipitation.

  • Preparation: a. Pre-warm the required volume of complete cell culture medium to 37°C in a water bath. b. Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

  • Dilution (Example for a final concentration of 20 µM): a. A 1:1000 dilution is required (20 mM / 1000 = 20 µM). This will result in a final DMSO concentration of 0.1%. b. In a sterile conical tube, add 9.99 mL of the pre-warmed medium. c. While gently vortexing or swirling the medium, add 10 µL of the 20 mM this compound stock solution dropwise to the medium. This gradual introduction into a larger, agitated volume facilitates rapid dispersion and prevents precipitation. d. Mix thoroughly but gently. The working solution is now ready for use.

  • Vehicle Control (Crucial for Valid Results): a. Prepare a vehicle control solution by adding the same amount of DMSO to the same volume of medium used for the drug dilutions. b. For the example above, add 10 µL of pure sterile DMSO to 9.99 mL of medium . This 0.1% DMSO solution must be used to treat control cells to isolate the effects of this compound from any potential effects of the solvent.

  • Stability of Working Solutions: this compound is less stable in aqueous solutions.[13] It is strongly recommended to prepare working solutions fresh for each experiment and not to store them for more than a day.[13]

Mechanism of Action Context: Adrenergic Signaling

This compound exerts its effects primarily by antagonizing adrenergic receptors, which are G-protein coupled receptors (GPCRs) that respond to catecholamines like epinephrine and norepinephrine. This blockade can impact numerous downstream pathways relevant to cell culture studies, such as proliferation, apoptosis, and migration.[3][5]

G This compound This compound Beta_AR β-Adrenergic Receptor (GPCR) This compound->Beta_AR Blocks Alpha1_AR α1-Adrenergic Receptor (GPCR) This compound->Alpha1_AR Blocks G_alpha_s Gαs Beta_AR->G_alpha_s Activates G_alpha_q Gαq Alpha1_AR->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Activates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Cell_Response1 Cellular Responses (e.g., Proliferation ↓, Apoptosis ↑) PKA->Cell_Response1 Cell_Response2 Cellular Responses (e.g., Vasoconstriction ↓) Ca_PKC->Cell_Response2

Caption: this compound's blockade of adrenergic signaling pathways.

References

Application Note: A Validated Method for Assessing Carvedilol's Antioxidant Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Carvedilol is a third-generation, non-selective beta-blocker with vasodilating properties due to its alpha-1 adrenergic receptor blockade.[1] Beyond its primary cardiovascular applications, this compound has garnered significant attention for its potent antioxidant and free radical-scavenging activities.[2][3] This pleiotropic action is thought to contribute significantly to its cardioprotective effects, distinguishing it from other beta-blockers.[2][4] The antioxidant properties of this compound are primarily attributed to its carbazole moiety, which enables it to directly scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[2][5]

Assessing this antioxidant capacity within a biologically relevant context, such as a cell lysate, is crucial for understanding its mechanism of action and therapeutic potential. Cell lysates provide a complex environment containing a mixture of proteins, lipids, and other molecules that can influence the activity of an antioxidant. This document provides a detailed guide for researchers to reliably quantify the direct ROS-scavenging activity of this compound within a cellular milieu using a validated, cell-based assay followed by analysis of the lysate. We will focus on the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay, a robust method for measuring intracellular ROS, and provide a comprehensive, step-by-step protocol.

Scientific Principles & Assay Selection

The Challenge of Oxidative Stress

Reactive oxygen species (ROS), such as superoxide (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[6] While they play roles in cell signaling, excessive levels lead to oxidative stress, a condition implicated in numerous pathologies, including cardiovascular disease.[3][4][7] Oxidative stress damages vital cellular components like lipids, proteins, and DNA.[8] Antioxidants mitigate this damage by neutralizing these reactive species.

This compound's Antioxidant Mechanism

This compound's unique structure allows it to function as a potent antioxidant through several mechanisms:

  • Direct Radical Scavenging: It directly neutralizes free radicals, a property demonstrated to be far more potent than that of many other beta-blockers.[2]

  • Inhibition of Lipid Peroxidation: this compound effectively protects cell membranes from oxidative damage.[5][9]

  • Iron Chelation: It can chelate ferric ions, which prevents them from participating in the Fenton reaction—a major source of highly destructive hydroxyl radicals.[10]

Rationale for Assay Selection

While simple chemical assays like DPPH or ABTS can indicate antioxidant potential, they lack biological relevance as they do not account for cellular uptake, metabolism, or localization.[11] Furthermore, some studies suggest this compound shows poor reactivity with the nitrogen-centered radicals used in these assays, potentially leading to an underestimation of its efficacy.[10]

Therefore, the Cellular Antioxidant Assay (CAA) using the DCFH-DA probe is the recommended method.[12] This assay measures the ability of a compound to prevent the formation of ROS inside the cell.

Assay Principle: The non-fluorescent, cell-permeable DCFH-DA probe passively diffuses into cells.[13][14] Inside the cell, esterases cleave the acetate groups, trapping the now non-fluorescent 2',7'-dichlorofluorescin (DCFH).[8][13] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][15] The fluorescence intensity is directly proportional to the level of intracellular ROS. By pre-treating cells with this compound, we can measure its ability to reduce the fluorescence signal generated by an ROS inducer, thereby quantifying its intracellular antioxidant activity.

Experimental Workflow & Protocols

This section provides a comprehensive, self-validating protocol. It is imperative to include all specified controls to ensure data integrity.

Diagram of the Experimental Workflow

The overall process involves cell culture, treatment with this compound, induction of oxidative stress, cell lysis, and finally, measurement of the fluorescent signal.

G cluster_prep Phase 1: Cell Preparation & Treatment cluster_assay Phase 2: ROS Induction & Measurement A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Treat with this compound (or Vehicle Control) B->C D 4. Incubate to Allow Drug Uptake C->D E 5. Load Cells with DCFH-DA Probe D->E Proceed to Assay F 6. Induce Oxidative Stress (e.g., with TBHP) E->F G 7. Lyse Cells (e.g., with RIPA Buffer) F->G H 8. Read Fluorescence (Ex: 485 nm, Em: 535 nm) G->H

Caption: Workflow for assessing this compound's intracellular antioxidant activity.

Materials and Reagents
ReagentSupplier ExamplePurpose
Human Endothelial Cells (e.g., HUVEC)ATCCBiologically relevant cell model
Cell Culture Medium (e.g., EGM-2)LonzaCell growth and maintenance
This compoundSigma-AldrichTest compound
DMSO (Cell Culture Grade)Sigma-AldrichVehicle for this compound
DCFH-DA ProbeAbcam (ab113851)Intracellular ROS indicator
Tert-butyl hydroperoxide (TBHP)Sigma-AldrichROS inducer (Positive Control)
RIPA Lysis BufferThermo FisherCell lysis
Protease Inhibitor CocktailRochePrevent protein degradation
Phosphate Buffered Saline (PBS)GibcoWashing cells
Black, clear-bottom 96-well platesCorningFor fluorescence measurements
Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture human endothelial cells according to the supplier's recommendations.

  • Trypsinize and count the cells.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete culture medium.[15]

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

Day 2: Treatment and Assay

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to create working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). The final DMSO concentration in the well should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the cells. Add 100 µL of the this compound working solutions or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

  • Incubate for 1-2 hours at 37°C to allow for drug uptake.

  • Prepare DCFH-DA Working Solution: Dilute the DCFH-DA stock solution in pre-warmed serum-free medium to a final concentration of 20 µM.[15] Protect this solution from light.

  • Probe Loading: Remove the treatment medium. Wash the cells once with 100 µL of warm PBS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubate for 45 minutes at 37°C in the dark.[14]

  • Induce Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of a 100 µM TBHP solution (prepared in serum-free medium) to all wells except for the "No Stress" control wells. To the "No Stress" wells, add 100 µL of serum-free medium only.[15]

  • Incubate for 60 minutes at 37°C.

  • Cell Lysis: Place the plate on ice. Aspirate the medium. Add 50 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.[16]

  • Incubate on a shaker for 15 minutes at 4°C.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation set to ~485 nm and emission set to ~535 nm.[6][8]

Plate Layout and Controls

A robust experimental design with proper controls is essential for data validation.

Well TypeCell TreatmentProbe (DCFH-DA)Stressor (TBHP)Purpose
Blank No CellsYesYesMeasures background fluorescence of medium and reagents.
No Stress Control VehicleYesNoEstablishes baseline ROS levels in healthy, untreated cells.
Positive Control VehicleYesYesEstablishes maximum induced ROS (100% signal).
Test Wells This compoundYesYesMeasures the antioxidant effect of this compound at various doses.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average fluorescence value of the "Blank" wells from all other readings.[15]

  • Calculate Percent Inhibition: The antioxidant activity is expressed as the percentage inhibition of the ROS signal relative to the positive control.

    • Formula: % Inhibition = 100 * (1 - [(Fluorescence_this compound - Fluorescence_NoStress) / (Fluorescence_PositiveControl - Fluorescence_NoStress)])

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration. This allows for the calculation of an IC₅₀ value (the concentration of this compound required to inhibit 50% of the ROS signal), which is a key metric for antioxidant potency. Previous studies have shown this compound to have an IC₅₀ for inhibiting lipid peroxidation in the low micromolar range (e.g., ~2.6 µM).[5]

Expected Outcome: You should observe a dose-dependent decrease in fluorescence in the this compound-treated wells compared to the positive control. This indicates that this compound is effectively scavenging ROS within the cellular environment.

Troubleshooting and Scientific Considerations

  • High Background Fluorescence: Ensure all washing steps are performed thoroughly to remove any extracellular probe. Protect the DCFH-DA solution and the plate from light at all times to prevent auto-oxidation.[6]

  • Cell Viability: At high concentrations, this compound may affect cell viability. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed decrease in fluorescence is due to antioxidant activity and not cell death.

  • Protein Normalization: For enhanced accuracy, the total protein concentration in the lysate from each well can be determined using a compatible assay (e.g., BCA assay).[17][18] The fluorescence readings can then be normalized to the protein content to account for any variations in cell number. Note that RIPA buffer can interfere with some direct UV protein measurement methods.[17]

References

Application Note & Protocol: Unraveling Carvedilol's Therapeutic Complexity with Lentiviral-Based shRNA Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of Carvedilol's Superior Efficacy

This compound is a widely prescribed cardiovascular drug renowned for its multifaceted therapeutic potential in treating conditions like hypertension, ischemic heart disease, and congestive heart failure.[1][2] It functions as a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.[3][4][5] This dual-action mechanism contributes to its hemodynamic benefits by reducing cardiac workload and promoting peripheral vasodilation.[1][5] However, the full picture of this compound's clinical superiority remains partially obscured. Emerging evidence suggests its therapeutic actions extend beyond simple adrenoceptor blockade, involving intricate signaling pathways that are not yet fully understood.[1][6]

One of the most intriguing aspects of this compound's pharmacology is its ability to act as a "biased ligand".[7] This means that it can selectively stimulate certain downstream signaling pathways over others upon binding to a receptor. Specifically, at the β2-adrenergic receptor (β2AR), this compound has been shown to antagonize G protein-mediated signaling while simultaneously activating β-arrestin-mediated pathways.[7][8] This biased agonism is hypothesized to contribute significantly to its unique clinical effectiveness.[7][8] Furthermore, recent studies suggest a complex interplay where G proteins may still be required for this compound-induced β-arrestin signaling, adding another layer of complexity to its mechanism of action.[6][9][10]

To dissect these intricate signaling networks and definitively identify the key molecular players mediating this compound's effects, a robust and specific gene silencing tool is required. Lentiviral-based short hairpin RNA (shRNA) knockdown offers a powerful solution.[11][12][13] This technology allows for stable, long-term suppression of target gene expression in a wide variety of cell types, including those that are difficult to transfect.[11][14][15][16] By selectively silencing candidate genes within the this compound signaling cascade, researchers can systematically elucidate their individual contributions to the drug's overall therapeutic profile.

This application note provides a comprehensive guide for utilizing lentiviral-based shRNA knockdown to investigate the molecular targets of this compound. We will delve into the scientific rationale, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to confidently explore the complex pharmacology of this important therapeutic agent.

Scientific Rationale: Why Use Lentiviral shRNA to Study this compound's Targets?

The central hypothesis to be tested is that specific proteins within the β-adrenergic receptor signaling pathway are essential for the β-arrestin-biased signaling observed with this compound. Key candidate targets for knockdown include:

  • β-arrestin 1 (ARRB1) and β-arrestin 2 (ARRB2): These are the primary mediators of β-arrestin-dependent signaling. Knocking them down is expected to abrogate this compound-induced downstream effects like ERK1/2 activation.[7]

  • G protein-coupled receptor kinases (GRKs): Specifically GRK2, which is highly expressed in the heart and plays a crucial role in phosphorylating βARs, a prerequisite for β-arrestin binding.[17][18]

  • Components of the Gαi signaling pathway: Evidence suggests Gαi may be involved in this compound-stimulated β1AR biased signaling.[10][19]

Lentiviral-mediated shRNA is the ideal tool for this investigation due to several key advantages:

  • Stable and Long-Term Knockdown: Unlike transient methods like siRNA, lentiviral vectors integrate the shRNA cassette into the host cell's genome, ensuring sustained gene silencing.[11][12][16] This is crucial for studying the long-term consequences of target depletion on this compound's efficacy.

  • High Transduction Efficiency in Diverse Cell Lines: Lentiviruses can efficiently transduce a broad range of both dividing and non-dividing mammalian cells, including primary cells and neuronal cells, which are often resistant to other gene delivery methods.[15][20][21]

  • In Vivo Applicability: The ability to create stable knockdown cell lines opens the door to in vivo studies, allowing researchers to investigate the physiological relevance of their findings in animal models of cardiovascular disease.

By systematically knocking down these and other potential targets, researchers can build a comprehensive map of the signaling pathways that underpin this compound's unique therapeutic profile.

Experimental Workflow & Protocols

The overall experimental workflow for utilizing lentiviral shRNA to study this compound's targets can be broken down into several key stages.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis shRNA_Design shRNA Design & Vector Construction Lentivirus_Production Lentivirus Production & Titration shRNA_Design->Lentivirus_Production Cell_Line_Prep Cell Line Preparation & QC Lentivirus_Production->Cell_Line_Prep Transduction Cell Transduction Cell_Line_Prep->Transduction Selection Stable Cell Line Selection Transduction->Selection Knockdown_Validation Knockdown Validation Selection->Knockdown_Validation Functional_Assays Functional Assays Knockdown_Validation->Functional_Assays Data_Analysis Data Analysis & Interpretation Functional_Assays->Data_Analysis

Caption: High-level experimental workflow for lentiviral shRNA-mediated target validation.

Protocol 1: shRNA Design and Lentiviral Vector Construction

The success of any knockdown experiment hinges on the design of effective and specific shRNAs.

1.1. shRNA Target Design:

  • Utilize a reputable shRNA design tool (e.g., VectorBuilder's shRNA Target Design Tool) to generate candidate shRNA sequences against your target gene.[22]

  • Key Consideration: Aim for at least 3-5 different shRNA sequences per target gene to mitigate off-target effects and ensure at least one potent sequence.[13]

  • Select target sequences within the coding sequence (CDS) of the gene and avoid untranslated regions (UTRs) to minimize effects on splice variants.[14]

  • Perform a BLAST search to ensure the chosen sequences are specific to your target gene and do not have significant homology to other genes.

1.2. Lentiviral Vector Selection:

  • Choose a third-generation lentiviral vector system for enhanced safety. These systems separate the viral components into multiple plasmids, rendering the resulting viral particles replication-incompetent.[16]

  • The vector should contain a selectable marker (e.g., puromycin resistance) for the generation of stable cell lines.[23]

  • A fluorescent reporter (e.g., GFP or RFP) can be included to monitor transduction efficiency.

1.3. Cloning the shRNA into the Lentiviral Vector:

  • Synthesize DNA oligonucleotides corresponding to your designed shRNA sequences.

  • Anneal the complementary oligonucleotides to form a double-stranded DNA fragment with appropriate overhangs for ligation into the digested lentiviral vector.

  • Ligate the shRNA cassette into the linearized vector.

  • Transform the ligation product into competent E. coli and select for positive clones.[24]

  • Verify the correct insertion of the shRNA sequence via Sanger sequencing.

Protocol 2: Lentivirus Production and Titration

This protocol describes the generation of high-titer lentiviral particles in HEK293T cells.

2.1. Cell Culture:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Ensure cells are healthy and actively dividing before transfection.

2.2. Transfection:

  • Co-transfect the HEK293T cells with your shRNA-containing lentiviral vector and the packaging plasmids (e.g., psPAX2 and pMD2.G for a second-generation system).[25] A calcium phosphate transfection method or a lipid-based transfection reagent can be used.[26]

  • Critical Step: Optimize the ratio of lentiviral vector to packaging plasmids to achieve the highest viral titer.

2.3. Viral Harvest:

  • Harvest the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.[24]

  • Pool the harvests and centrifuge at a low speed to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.

  • The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.

2.4. Lentiviral Titration:

  • Accurately determining the viral titer is crucial for reproducible experiments.[27]

  • Functional Titer vs. Physical Titer: It is recommended to determine the functional titer (transducing units per milliliter, TU/mL), which measures the number of infectious viral particles, rather than the physical titer (number of viral particles).[28]

  • qPCR-Based Titration: This is a highly accurate method that measures the number of integrated proviral copies in the genome of transduced cells.[28]

  • Flow Cytometry-Based Titration: If your lentiviral vector expresses a fluorescent reporter, you can determine the titer by measuring the percentage of fluorescent cells after transduction with serial dilutions of the virus.[27]

Protocol 3: Cell Transduction and Stable Cell Line Generation

This protocol outlines the steps for transducing your target cells and selecting for a stable knockdown population.

3.1. Cell Plating:

  • Plate your target cells (e.g., HEK293 cells stably expressing the β2AR) in a 12-well or 6-well plate.[29] Cells should be approximately 50-70% confluent on the day of transduction.[23][29]

3.2. Transduction:

  • Thaw the lentiviral particles at room temperature.

  • Add the desired amount of virus to the cells. The optimal multiplicity of infection (MOI) will vary depending on the cell type and should be determined empirically.[30]

  • Include a polycationic agent like Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[21][31]

  • Incubate the cells with the virus overnight.

3.3. Selection of Stable Cells:

  • Replace the virus-containing medium with fresh growth medium.

  • After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for your specific cell line.[23]

  • Continue selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until non-transduced cells are eliminated.[23]

  • Expand the resistant colonies to generate a stable knockdown cell line.

Protocol 4: Validation of Gene Knockdown

It is essential to validate the knockdown efficiency of your shRNA at both the mRNA and protein levels.

4.1. Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from your stable knockdown cell line and a control cell line (transduced with a non-targeting shRNA).

  • Synthesize cDNA using reverse transcriptase.

  • Perform qPCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative expression of your target gene to determine the knockdown efficiency at the mRNA level.

4.2. Western Blotting:

  • Prepare total cell lysates from your stable knockdown and control cell lines.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for your target protein and a loading control antibody (e.g., GAPDH or β-actin).

  • Detect the proteins using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Quantify the band intensities to determine the knockdown efficiency at the protein level.

Table 1: Example Knockdown Validation Data

shRNA ConstructTarget Gene mRNA Level (Relative to Non-Targeting Control)Target Protein Level (Relative to Non-Targeting Control)
shRNA-Target-10.25 ± 0.050.18 ± 0.07
shRNA-Target-20.85 ± 0.120.79 ± 0.15
shRNA-Target-30.15 ± 0.030.11 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 5: Functional Assays to Assess this compound's Effects

Once you have validated your knockdown cell lines, you can perform functional assays to investigate the role of your target gene in this compound's signaling.

5.1. ERK1/2 Phosphorylation Assay:

  • Rationale: this compound has been shown to stimulate β-arrestin-dependent ERK1/2 activation.[7][32]

  • Procedure:

    • Seed your stable knockdown and control cell lines in a multi-well plate.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Lyse the cells and perform a Western blot to detect phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Quantify the p-ERK/total ERK ratio.

5.2. cAMP Accumulation Assay:

  • Rationale: this compound acts as an inverse agonist for Gs-dependent adenylyl cyclase activation.[7]

  • Procedure:

    • Seed your stable knockdown and control cell lines.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with this compound or a known β-agonist like isoproterenol.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

5.3. Receptor Internalization Assay:

  • Rationale: this compound can induce β2AR internalization, a process often mediated by β-arrestin.[7]

  • Procedure:

    • Use cells expressing a tagged β2AR (e.g., FLAG- or HA-tagged).

    • Treat the cells with this compound.

    • Perform immunofluorescence staining or flow cytometry to quantify the amount of receptor remaining on the cell surface versus the amount internalized.

Trustworthiness: A Self-Validating System

To ensure the scientific rigor and trustworthiness of your findings, it is crucial to incorporate a multi-layered validation strategy.

  • Multiple shRNAs per Target: Using several shRNAs with varying knockdown efficiencies against the same target can help establish a dose-dependent relationship between the level of knockdown and the observed phenotype, strengthening the evidence for a direct causal link.[14]

  • Rescue Experiments: The most robust validation of shRNA specificity is a rescue experiment.[33] This involves re-introducing a version of the target gene that is resistant to the shRNA (e.g., by introducing silent mutations in the shRNA target sequence). If the observed phenotype is reversed upon expression of the shRNA-resistant gene, it strongly indicates that the phenotype is a direct result of knocking down the target gene and not due to off-target effects.[33]

  • Appropriate Controls:

    • Non-Targeting shRNA Control: This is an shRNA sequence that does not target any known gene in the host organism's genome. It serves as a negative control to account for any non-specific effects of lentiviral transduction and shRNA expression.[23]

    • Parental Cell Line Control: The untransduced parental cell line should be included to ensure that the observed phenotypes are not due to the selection process itself.

    • Positive Controls: For functional assays, include known agonists and antagonists to ensure the assays are working correctly.

G cluster_0 Experimental Groups cluster_1 Validation cluster_2 Rescue Experiment Parental Parental Cells qPCR qPCR Parental->qPCR Western_Blot Western Blot Parental->Western_Blot Functional_Assay Functional Assay Parental->Functional_Assay Non_Targeting Non-Targeting shRNA Non_Targeting->qPCR Non_Targeting->Western_Blot Non_Targeting->Functional_Assay shRNA_1 Target shRNA 1 shRNA_1->qPCR shRNA_1->Western_Blot shRNA_1->Functional_Assay Rescue_Construct shRNA-Resistant Rescue Construct shRNA_1->Rescue_Construct shRNA_2 Target shRNA 2 shRNA_2->qPCR shRNA_2->Western_Blot shRNA_2->Functional_Assay Rescue_Validation Phenotype Reversal Rescue_Construct->Rescue_Validation

Caption: A self-validating experimental design incorporating multiple controls and a rescue experiment.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables and graphs. When interpreting the results, consider the following:

  • A significant reduction in this compound-induced ERK1/2 phosphorylation in a specific knockdown cell line would suggest that the silenced gene is a critical component of the β-arrestin-mediated signaling pathway.

  • No change in the inhibitory effect of this compound on cAMP accumulation would indicate that the knocked-down gene is not involved in the Gs-protein-mediated pathway.

  • By systematically comparing the effects of this compound across the different knockdown cell lines, a detailed picture of the signaling network can be constructed.

Table 2: Hypothetical Functional Assay Data

Cell LineThis compound-Induced p-ERK/Total ERK (Fold Change)Isoproterenol-Induced cAMP Accumulation (Fold Change)
Non-Targeting Control4.2 ± 0.515.8 ± 1.9
β-arrestin 2 Knockdown1.1 ± 0.216.2 ± 2.1
GRK2 Knockdown1.5 ± 0.325.1 ± 3.2*

p < 0.05 compared to Non-Targeting Control. Data are presented as mean ± standard deviation.

Conclusion

Lentiviral-based shRNA knockdown is an indispensable tool for dissecting the complex molecular mechanisms underlying this compound's therapeutic actions. By providing a means for stable and specific gene silencing, this technology empowers researchers to move beyond traditional pharmacological approaches and delve into the intricate signaling networks that govern drug efficacy. The protocols and validation strategies outlined in this application note provide a robust framework for identifying and characterizing the key molecular targets of this compound, ultimately paving the way for the development of more targeted and effective cardiovascular therapies.

References

Seahorse XF Analysis of Metabolic Changes Induced by Carvedilol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a third-generation, non-selective beta-blocker and alpha-1 adrenergic receptor antagonist widely used in the treatment of heart failure and hypertension. Beyond its canonical receptor-blocking activities, this compound exhibits potent antioxidant and anti-inflammatory properties.[1][2][3] A growing body of evidence suggests that this compound directly interacts with and modulates mitochondrial function. Specifically, it has been shown to inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and act as a weak protonophore, directly impacting cellular bioenergetics.[1][4][5] Understanding these "off-target" metabolic effects is crucial for elucidating its full cardioprotective mechanism and for identifying novel therapeutic applications.

The Agilent Seahorse XF Analyzer is a powerful platform that measures two key parameters of cellular metabolism in real-time: the Oxygen Consumption Rate (OCR) , an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR) , an indicator of glycolysis.[6] By performing standardized assays such as the Mito Stress Test and Glycolysis Stress Test, researchers can dissect the metabolic phenotype of cells and determine how specific compounds, like this compound, alter metabolic function.

This application note provides a comprehensive, field-proven guide for researchers to design, execute, and interpret Seahorse XF assays to investigate the metabolic reprogramming induced by this compound. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: Scientific Principles

The Seahorse XF Mito Stress Test

The Mito Stress Test is a gold-standard assay for assessing mitochondrial function.[7][8] It utilizes the sequential injection of four mitochondrial inhibitors to reveal a cell's bioenergetic profile. The resulting changes in OCR are used to calculate the key parameters of mitochondrial respiration:

  • Basal Respiration: The baseline oxygen consumption, representing the energetic demand of the cell under resting conditions.[8]

  • ATP-Linked Respiration: The portion of basal respiration used to produce ATP, calculated from the decrease in OCR after injecting Oligomycin , an ATP synthase inhibitor.[8]

  • Maximal Respiration: The maximum OCR the cell can achieve, induced by FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), a protonophore that uncouples the mitochondrial inner membrane and collapses the proton gradient, forcing the electron transport chain (ETC) to function at its maximum rate.[8][9]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, this parameter indicates the cell's ability to respond to an energetic demand.

  • Proton Leak: The remaining basal respiration not linked to ATP synthesis after Oligomycin injection. This can be a sign of mitochondrial damage or a mechanism to regulate ATP production.[8]

  • Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside the mitochondria, measured after shutting down the ETC with a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[8][9]

The Seahorse XF Glycolysis Stress Test

This assay measures the cell's capacity to perform glycolysis by monitoring ECAR, which is largely attributed to the excretion of lactate, a byproduct of glycolysis.[10] The assay involves the sequential injection of two compounds:

  • Glycolysis: The basal ECAR after the injection of saturating amounts of Glucose .[10]

  • Glycolytic Capacity: The maximum ECAR a cell can achieve when forced to rely on glycolysis, which is induced by injecting Oligomycin to inhibit mitochondrial ATP production.[10]

  • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cellular capacity to compensate for mitochondrial dysfunction by upregulating glycolysis.

  • Non-Glycolytic Acidification: This is the ECAR remaining after the addition of 2-Deoxy-D-glucose (2-DG) , a glucose analog that inhibits glycolysis at the hexokinase step.[10]

This compound's Known Metabolic Mechanisms of Action

To interpret data from a this compound study, it is essential to understand its established effects on mitochondria:

  • Mitochondrial Complex I Inhibition: Multiple studies have demonstrated that this compound directly inhibits the activity of Complex I of the electron transport chain.[1][5][11] This action reduces the flow of electrons from NADH, thereby decreasing oxygen consumption and ATP production. This inhibition can also induce a mild preconditioning-like state, protecting cells from subsequent oxidative insults.[1]

  • Weak Protonophoric Activity: this compound has been shown to increase the permeability of the inner mitochondrial membrane to protons.[4] This uncoupling effect can dissipate the mitochondrial membrane potential, similar to the action of FCCP, though to a much weaker extent.

  • Antioxidant Properties: this compound is a potent scavenger of reactive oxygen species (ROS), which can protect mitochondria from oxidative damage during periods of stress.[3][12]

  • Substrate Utilization Shift: There is evidence that this compound may modulate substrate metabolism, favoring glucose utilization over fatty acid oxidation, potentially through signaling pathways involving β-arrestins.[13][14]

Section 2: Experimental Design & Optimization

A successful Seahorse XF experiment is built on a foundation of careful optimization. Skipping these steps is the most common source of unreliable data.

Critical First Steps: Cell Seeding and Drug Concentration

The causality behind this step is simple: the Seahorse analyzer has an optimal detection window. Too few cells will produce a signal that is too low to be reliable, while too many cells can become over-confluent, leading to metabolic artifacts and nutrient depletion.

  • Cell Seeding Density Optimization: Before any drug treatment, you must determine the optimal number of cells per well. This is done by seeding a range of cell densities and measuring the basal OCR. The ideal density is one that results in a basal OCR within the manufacturer's recommended range (e.g., for an XFe96, typically 50-400 pmol/min) and where the cells form a confluent monolayer (75-90%) on the day of the assay.[15]

  • This compound Dose-Response Titration: It is crucial to determine the optimal concentration of this compound. A wide range of concentrations should be tested to identify the minimum concentration that elicits a maximal metabolic effect without causing significant cell death. This helps to distinguish a specific metabolic modulation from general cytotoxicity.

Experimental Controls: The Key to Trustworthy Data

Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable.

  • Vehicle Control: this compound is typically dissolved in a solvent like DMSO. A "vehicle only" group must be included at the same final concentration of the solvent used in the this compound-treated wells to ensure that the observed effects are due to the drug itself and not the solvent.

  • No-Cell Control (Background Correction): At least four wells on each plate should contain only assay medium without cells. The instrument uses these wells to measure and subtract the background rate of oxygen consumption, ensuring the accuracy of your cellular OCR measurements.

  • Positive Controls (Optional but Recommended): To validate the assay setup, consider including a well-known metabolic inhibitor as a positive control, such as Rotenone (a Complex I inhibitor), to compare its effects with those of this compound.

Workflow Overview

The entire experimental process, from initial optimization to final data analysis, follows a logical sequence.

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Definitive Experiment cluster_2 Phase 3: Analysis & Interpretation opt_cells Optimize Cell Seeding Density opt_drug Determine Optimal this compound Concentration (Dose-Response) opt_cells->opt_drug opt_fccp Optimize FCCP Concentration (for Mito Stress Test) opt_drug->opt_fccp plate_cells Day 1: Plate Cells at Optimal Density opt_fccp->plate_cells Proceed with Optimized Parameters treat_cells Day 2: Pre-treat Cells with Vehicle or Optimal this compound Conc. plate_cells->treat_cells run_assay Day 2: Run Seahorse XF Mito/Glyco Stress Test treat_cells->run_assay analyze_data Analyze Raw OCR/ECAR Data (Calculate Parameters) run_assay->analyze_data interpret_data Interpret Metabolic Changes Based on this compound's MoA analyze_data->interpret_data validate Validate Findings (e.g., other biochemical assays) interpret_data->validate

Caption: Experimental workflow for Seahorse XF analysis of this compound.

Section 3: Detailed Protocols

These protocols assume the use of an Agilent Seahorse XFe96 Analyzer but can be adapted for other models.

Protocol: Cell Seeding Density Optimization
  • Day 1: Cell Plating:

    • Prepare a single-cell suspension of healthy, log-phase cells.

    • Seed cells in a Seahorse XF96 cell culture microplate across a range of densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells/well). Plate at least 6-8 replicate wells for each density.

    • Include 4 corner wells as no-cell background controls (medium only).

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Seahorse Assay:

    • Hydrate a sensor cartridge overnight in a non-CO2 37°C incubator using Seahorse XF Calibrant.[16]

    • Prepare Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.[7]

    • Wash cells twice with warm assay medium, leaving a final volume of 180 µL/well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[7]

    • Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Run a basic assay to measure only the basal OCR for 3-4 cycles.

    • Analyze the results to find the cell density that provides a robust basal OCR within the instrument's optimal range and forms an even monolayer.

Protocol: Seahorse XF Mito Stress Test with this compound Pre-treatment
  • Day 1: Cell Plating:

    • Plate cells at the pre-determined optimal density in a Seahorse XF96 microplate.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Drug Treatment and Assay Preparation:

    • Sensor Cartridge: Hydrate a sensor cartridge overnight as described in 3.1.

    • Assay Medium: Prepare and warm the assay medium as described in 3.1.

    • This compound Treatment: Prepare fresh this compound and vehicle solutions in culture medium. Remove the old medium from the cells and add the this compound or vehicle solutions. Incubate for the desired treatment duration (e.g., 1 hour, 6 hours, 24 hours). This pre-treatment time is a key variable that may need optimization.

    • Compound Plate Preparation: During the final hour of this compound treatment, prepare the injection solutions in assay medium at the required concentrations for the injection ports. A typical loading strategy is:

      • Port A: Oligomycin (e.g., final concentration 1.0 µM)

      • Port B: FCCP (e.g., final concentration 1.0 µM - use optimized concentration)

      • Port C: Rotenone/Antimycin A mix (e.g., final concentration 0.5 µM each)[9]

      • Port D: Can be left empty or used for normalization reagents.

    • Cell Plate Wash: After this compound treatment, gently wash the cells twice with warm assay medium. Add a final volume of 180 µL/well.

    • Incubation: Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Day 2: Run the Assay:

    • Load the hydrated and calibrated sensor cartridge with the compound solutions into the Seahorse XF Analyzer.

    • Follow the instrument prompts to place the cell plate into the analyzer and start the Mito Stress Test protocol.

Section 4: Data Analysis and Interpretation

Calculating Key Metabolic Parameters

The Seahorse Wave software will calculate the rates of OCR and ECAR. The key parameters for the Mito Stress Test are then derived as follows[17]:

  • Non-Mitochondrial Respiration = Minimum OCR after Rotenone/Antimycin A injection

  • Basal Respiration = (Last OCR before Oligomycin injection) - (Non-Mitochondrial Respiration)

  • ATP Production = (Last OCR before Oligomycin injection) - (Minimum OCR after Oligomycin injection)

  • Proton Leak = (Minimum OCR after Oligomycin injection) - (Non-Mitochondrial Respiration)

  • Maximal Respiration = (Maximum OCR after FCCP injection) - (Non-Mitochondrial Respiration)

  • Spare Respiratory Capacity = (Maximal Respiration) - (Basal Respiration)

Data Presentation

Summarize quantitative data in a clear, structured table.

ParameterVehicle Control (pmol O2/min)This compound Treated (pmol O2/min)% Changep-value
Basal Respiration120 ± 885 ± 6-29.2%<0.01
ATP Production95 ± 760 ± 5-36.8%<0.01
Maximal Respiration250 ± 15150 ± 12-40.0%<0.001
Spare Capacity130 ± 1165 ± 9-50.0%<0.001
Proton Leak25 ± 325 ± 20.0%n.s.

Table 1: Example data summary for a Mito Stress Test comparing vehicle-treated and this compound-treated cells. Data are presented as mean ± SD.

Interpreting this compound-Induced Changes

Based on this compound's known mechanisms, we can form clear hypotheses about its expected effects on the Seahorse profile:

  • Expected Effect of Complex I Inhibition: As a Complex I inhibitor, this compound should reduce the overall flux through the ETC. This would be reflected as:

    • A significant decrease in Basal Respiration .

    • A significant decrease in ATP Production .

    • A significant decrease in Maximal Respiration and, consequently, a decrease in Spare Respiratory Capacity .

  • Expected Effect of Protonophore Activity: A weak protonophore effect would increase oxygen consumption that is not coupled to ATP synthesis. This would manifest as an increase in Proton Leak .[4]

  • Expected Effect on Glycolysis: If cells compensate for mitochondrial inhibition by upregulating glycolysis (the "Crabtree effect"), we would expect to see an increase in ECAR , particularly in the Glycolytic Capacity and Glycolytic Reserve, as measured by the Glycolysis Stress Test.

This compound's Potential Metabolic Impact Pathway

This diagram illustrates how this compound's primary action as a Complex I inhibitor impacts the electron transport chain and cellular respiration.

G cluster_etc Mitochondrial Inner Membrane cluster_protons C1 Complex I (NADH Dehydrogenase) C3 Complex III Q CoQ C1->Q e- H_out H+ (Intermembrane Space) C1->H_out H+ pump C2 Complex II C2->Q e- C4 Complex IV CytC Cyt C C3->CytC e- C3->H_out H+ pump ATP_Synthase Complex V (ATP Synthase) C4->H_out H+ pump H2O H2O C4->H2O H_in H+ (Matrix) ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Q->C3 e- CytC->C4 e- H_out->ATP_Synthase H+ flow NADH NADH NADH->C1 O2 O2 O2->C4 ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->C1 INHIBITS

Caption: this compound inhibits Complex I, reducing electron flow and proton pumping.

Section 5: Troubleshooting & Best Practices

  • High Well-to-Well Variation: Often caused by inconsistent cell seeding or cell loss during washing steps. Ensure a single-cell suspension before plating and be gentle during medium exchange.

  • OCR/ECAR Signal Too Low/High: Re-optimize cell seeding density.[15]

  • No Response to FCCP: The FCCP concentration may be suboptimal (too low) or inhibitory (too high). Perform an FCCP titration experiment for your specific cell type and assay medium.[18]

  • Assay Medium pH Drift: Ensure the assay medium is properly buffered and its pH is set to 7.4 at 37°C before adding it to the cells. Use a non-CO2 incubator for the final pre-assay incubation.[19]

References

Application Note: Unraveling Carvedilol's Complex Pharmacology with CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carvedilol stands out in the treatment of heart failure, possessing a unique pharmacological profile that extends beyond conventional β-blockade.[1][2][3] It is a non-selective β-adrenergic and α1-adrenergic receptor antagonist with additional antioxidant and anti-proliferative properties.[3][4] Notably, this compound exhibits "biased agonism," wherein it blocks G-protein signaling while simultaneously activating β-arrestin pathways, a mechanism hypothesized to contribute to its superior clinical efficacy.[1][2][5][6][7] However, the full spectrum of molecular players modulating this unique signaling profile remains incompletely understood. This guide details a comprehensive strategy employing CRISPR-Cas9 genome-wide screening and targeted validation to systematically identify and characterize novel genes and pathways that mediate the cellular response to this compound, offering a powerful blueprint for deep mechanistic investigation and the discovery of new therapeutic targets.

PART 1: Foundational Concepts & Strategic Overview

The Multifaceted Pharmacology of this compound

This compound's therapeutic action is a composite of several distinct mechanisms:

  • β1/β2-Adrenergic Receptor (AR) Blockade: By binding to β-ARs on cardiac myocytes, this compound prevents sympathetic nervous system stimulation, leading to a decrease in heart rate and contractility.[8] This is the canonical action for beta-blockers in managing cardiovascular diseases.

  • α1-Adrenergic Receptor (AR) Blockade: Inhibition of α1-ARs in blood vessels causes vasodilation, reducing peripheral vascular resistance and lowering blood pressure without the reflex tachycardia often seen with other vasodilators.[8][9][10]

  • β-Arrestin Biased Agonism: Unlike many other beta-blockers, this compound has been shown to stabilize a receptor conformation that, while uncoupled from Gs-protein-mediated adenylyl cyclase activation, actively recruits β-arrestin.[1][2][5] This initiates G-protein-independent signaling cascades, including the activation of kinases like ERK1/2, which may contribute to its beneficial effects in heart failure.[1][2][6]

The central scientific challenge is to identify the cellular machinery that governs this intricate signaling balance. Is the cellular response to this compound modulated by previously unknown co-factors, trafficking proteins, or downstream effectors?

Rationale for a CRISPR-Cas9 Approach

CRISPR-Cas9 technology provides an unparalleled tool for functional genomics.[11][12] A genome-wide pooled CRISPR-Cas9 knockout screen allows for the systematic disruption of nearly every gene in the human genome.[11][13] By applying a selective pressure—in this case, a cytotoxic concentration of this compound—we can identify which gene knockouts confer resistance. These "hits" represent genes essential for this compound's mechanism of action. This unbiased, high-throughput approach is ideal for discovering novel regulators of drug response without prior hypotheses.[12][13]

PART 2: A Genome-Wide Screen to Identify Modulators of Carvedilil Response

This section outlines a comprehensive workflow to identify genes that, when knocked out, alter cellular sensitivity to this compound.

Experimental Workflow Overview

The overall strategy involves creating a diverse population of cells, each with a single gene knockout, and then selecting for cells that survive high-dose this compound treatment. The guide RNAs (gRNAs) enriched in the surviving population point to the genes required for this compound's cytotoxic effects.

CRISPR_Screen_Workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Hit Identification CellLine Select & Engineer Cell Line (e.g., AC16-Cas9) LentiPrep Produce Pooled Lentiviral gRNA Library Transduction Transduce Cells at Low MOI (MOI = 0.3) LentiPrep->Transduction Selection Puromycin Selection for Successfully Transduced Cells Transduction->Selection Split Split Cell Population Selection->Split Treat This compound Treatment (e.g., 48-72h at IC80) Split->Treat Control Vehicle (DMSO) Control Split->Control Harvest1 Harvest Survivors Treat->Harvest1 Harvest2 Harvest Control Population Control->Harvest2 gDNA Genomic DNA Extraction Harvest1->gDNA Harvest2->gDNA PCR Amplify gRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Bioinformatic Analysis (MAGeCK) NGS->Analysis Hits Identify Enriched gRNAs (Candidate Genes) Analysis->Hits

Caption: High-level workflow for a pooled CRISPR-Cas9 knockout screen.

Protocol 1: Cell Line Selection and Cas9 Engineering

Rationale: The choice of cell line is critical. While HEK293 cells are common, a more physiologically relevant line, such as the human cardiomyocyte cell line AC16, is preferable for studying a cardiovascular drug. These cells should be engineered to stably express Cas9 nuclease to ensure immediate and efficient gene editing upon gRNA introduction.

Methodology:

  • Cell Culture: Culture AC16 human cardiomyocyte progenitor cells in DMEM/F12 medium supplemented with 12.5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO2.

  • Cas9 Lentivirus Transduction:

    • Plate 1x10^6 AC16 cells in a 10 cm dish.

    • The next day, transduce cells with a high-titer lentivirus expressing Cas9 and a blasticidin resistance gene (e.g., LentiCas9-Blast, Addgene #52962) at a Multiplicity of Infection (MOI) of 0.5-1.0 in the presence of 8 µg/mL polybrene.

  • Selection: 48 hours post-transduction, begin selection by adding 5-10 µg/mL blasticidin to the culture medium.

  • Expansion and Validation: Maintain selection for 7-10 days until a resistant population emerges. Validate Cas9 expression via Western Blot and assess its activity using a commercially available Cas9 functional assay kit. Expand and bank the validated AC16-Cas9 stable cell line.

Protocol 2: Genome-Wide Lentiviral gRNA Library Transduction

Rationale: The key to a successful pooled screen is ensuring that the vast majority of cells receive only one gRNA, creating a clean link between genotype (the knockout) and phenotype (drug resistance).[13] This is achieved by transducing the cells at a low MOI (0.2-0.3), meaning there are fewer viral particles than cells.[14] Maintaining high library coverage (at least 500-1000 cells per gRNA) throughout the experiment is critical to ensure that no gRNAs are lost stochastically.[15]

Methodology:

  • Cell Plating: Plate a sufficient number of AC16-Cas9 cells to maintain >500x library coverage. For a library with 100,000 gRNAs, you would need to transduce at least 50 million cells.

  • Lentiviral Transduction:

    • Thaw a pooled human whole-genome lentiviral gRNA library (e.g., GeCKOv2) on ice.[16]

    • Infect the AC16-Cas9 cells with the gRNA library at a predetermined MOI of 0.3. This ensures single gRNA integration per cell.[13][14] Use polybrene (4-8 µg/mL) to enhance transduction efficiency.[15]

  • Puromycin Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing puromycin (1-2 µg/mL, concentration determined by a prior kill curve).[11][17]

  • Population Expansion: Culture the cells under puromycin selection for 3-5 days until non-transduced control cells are eliminated. This selected population now represents your baseline ("Day 0") sample. Collect at least 50 million cells for a baseline genomic DNA sample.

Protocol 3: this compound Screen Execution and Analysis

Rationale: The screen relies on positive selection. Cells with knockouts in genes required for this compound's cytotoxic effects will survive, while the rest of the population will be eliminated. The concentration of this compound should be high enough to achieve significant cell death (e.g., IC80-IC90) to provide a strong selective pressure.

Methodology:

  • Cell Plating: Plate the transduced cell library population into two arms (this compound and Vehicle control), maintaining >500x library coverage in each arm.

  • Drug Treatment:

    • Treatment Arm: Add this compound to the medium at a final concentration of IC80 (e.g., 20 µM, determined empirically for AC16-Cas9 cells).

    • Control Arm: Add an equivalent volume of the vehicle (e.g., DMSO) to the control plates.

  • Incubation: Incubate the cells for a duration sufficient to allow for selection, typically 5-7 days or until ~80% of cells in the treatment arm have died.

  • Harvesting: Harvest all surviving cells from the treatment arm and an equivalent number of cells from the control arm.

  • Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from the harvested cells and the "Day 0" baseline sample.

  • gRNA Sequencing and Analysis:

    • Use PCR to amplify the gRNA integration cassettes from the gDNA.[18]

    • Submit the amplicons for Next-Generation Sequencing (NGS).

    • Analyze the sequencing data using software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to compare gRNA frequencies between the this compound-treated and vehicle control samples. The output will be a ranked list of genes whose gRNAs were significantly enriched in the surviving population.

PART 3: Hit Validation and Mechanistic Deep Dive

The output of the primary screen is a list of candidate genes. Rigorous validation is essential to confirm these hits and investigate their role in this compound's pharmacology.

Validation Workflow

Validation_Workflow cluster_setup Phase 1: Generate Knockout Clones cluster_validation Phase 2: Confirm Knockout cluster_functional Phase 3: Functional Characterization Hits Top 3-5 Candidate Genes from Screen gRNA_Design Design 2-3 Independent gRNAs per Gene Hits->gRNA_Design Transfect Transfect AC16-Cas9 Cells gRNA_Design->Transfect Isolate Single-Cell Isolation (FACS or Limiting Dilution) Transfect->Isolate Expand Expand Monoclonal Colonies Isolate->Expand DNA_Seq Sanger Sequencing of Target Locus (Indel Analysis) Expand->DNA_Seq WB Western Blot for Protein Abolition Expand->WB Confirm Confirmed KO Clones DNA_Seq->Confirm WB->Confirm Viability This compound Dose-Response (Confirm Resistance) Confirm->Viability cAMP cAMP Accumulation Assay Confirm->cAMP Calcium Intracellular Calcium Imaging Confirm->Calcium Arrestin β-Arrestin Recruitment Assay Confirm->Arrestin Insight Mechanistic Insight Viability->Insight cAMP->Insight Calcium->Insight Arrestin->Insight

Caption: Workflow for validating and characterizing candidate genes.

Protocol 4: Generation and Validation of Monoclonal Knockout Cell Lines

Rationale: To definitively prove a gene's involvement, its function must be assessed in a clean genetic background. This requires generating monoclonal cell lines, where every cell is derived from a single edited precursor, ensuring a homogenous population. Validation must occur at both the genomic (confirming the DNA edit) and protein level (confirming loss of function).[18][19][20]

Methodology:

  • gRNA Design: For each top candidate gene, design 2-3 independent gRNAs targeting distinct exons to control for off-target effects.

  • Transfection: Individually transfect AC16-Cas9 cells with each gRNA plasmid.

  • Single-Cell Isolation: 48 hours post-transfection, isolate single cells into 96-well plates using Fluorescence-Activated Cell Sorting (FACS) or limiting dilution.

  • Clonal Expansion: Expand single-cell-derived colonies over 2-4 weeks.

  • Genomic Validation:

    • Extract gDNA from each expanded clone.

    • PCR amplify the region surrounding the gRNA target site.

    • Perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[18][21]

  • Protein Validation: For clones confirmed to have biallelic frameshift mutations, perform a Western Blot using an antibody specific to the target protein to confirm its complete absence.[18][19][20]

Protocol 5: Functional Assays for Mechanistic Elucidation

Rationale: With confirmed knockout (KO) cell lines, we can now test how the absence of the target gene affects specific signaling pathways known to be modulated by this compound. This allows us to place the novel gene into the drug's mechanistic context.

Methodology:

  • Dose-Response Confirmation:

    • Plate wild-type (WT) and KO cells.

    • Treat with a range of this compound concentrations for 48 hours.

    • Measure cell viability (e.g., using CellTiter-Glo). A rightward shift in the IC50 curve for KO cells confirms their resistance and validates the screen result.

  • cAMP Accumulation Assay (Gαs Pathway): [22]

    • Principle: Measures the output of the Gs-protein pathway. This compound acts as an inverse agonist, suppressing basal or agonist-stimulated cAMP levels.[1][2]

    • Protocol: Plate WT and KO cells. Pre-treat with this compound or vehicle, then stimulate with a β-agonist like Isoproterenol. Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or luminescence-based assay).[23][24][25][26]

    • Hypothesis: If the KO gene is involved in the Gs pathway, the effect of this compound on cAMP levels might be altered in KO cells compared to WT.

  • Intracellular Calcium Imaging (Gαq Pathway): [27]

    • Principle: Measures the output of the α1-AR/Gq-protein pathway, which results in the release of intracellular calcium.[28][29]

    • Protocol: Load WT and KO cells with a calcium-sensitive dye like Fura-2 AM.[30][31][32] Measure the ratiometric fluorescence (340/380 nm excitation) before and after stimulation with an α1-agonist (e.g., Phenylephrine) in the presence or absence of this compound.

    • Hypothesis: A KO gene essential for α1-AR signaling would blunt the calcium response, and this compound's ability to block this response would be altered.

  • β-Arrestin Recruitment Assay:

    • Principle: Directly measures the G-protein-independent pathway stimulated by this compound.[1][2][6]

    • Protocol: Use an enzyme fragment complementation (EFC) assay.[33][34] Engineer WT and KO cells to express the β-AR tagged with one enzyme fragment and β-arrestin with the other. Upon this compound stimulation, receptor-arrestin proximity reconstitutes the enzyme, generating a detectable signal (e.g., luminescence).

    • Hypothesis: If the KO gene is a critical mediator of β-arrestin recruitment or signaling (e.g., a specific GRK or scaffold protein), the luminescent signal in response to this compound will be significantly reduced in KO cells compared to WT.

PART 4: Data Presentation and Interpretation

Hypothetical Results

Table 1: Representative "Hit List" from Genome-Wide Screen

RankGene SymbolDescriptiongRNA Enrichment (Log2 Fold Change)P-value
1ADRB2Beta-2 Adrenergic Receptor8.51.2e-10
2GRK5G Protein-Coupled Receptor Kinase 57.95.6e-9
3ARRB2Beta-Arrestin 27.52.1e-8
4GNASG Protein Alpha Subunit, Stimulatory6.89.8e-7
5HYPO1Hypothetical Novel Regulator 16.54.5e-6

Interpretation: As expected, core components of the known pathway (ADRB2, ARRB2, GNAS) are top hits, validating the screen's integrity. The high ranking of GRK5 and the novel gene HYPO1 makes them priority candidates for validation.

Table 2: Functional Validation Summary for a Hypothetical Hit: GRK5

AssayWild-Type (AC16-Cas9)GRK5 KO CloneInterpretation
This compound IC50 22 µM>100 µMKO confers strong resistance.
cAMP Response This compound blocks 95% of Isoproterenol-stimulated cAMPThis compound blocks 92% of Isoproterenol-stimulated cAMPGRK5 is not essential for Gs pathway blockade.
Ca2+ Response This compound blocks 98% of Phenylephrine-stimulated Ca2+ fluxThis compound blocks 97% of Phenylephrine-stimulated Ca2+ fluxGRK5 is not essential for α1 pathway blockade.
β-Arrestin Recruitment 12-fold increase in signal with this compound1.5-fold increase in signal with this compoundGRK5 is critical for this compound-induced β-arrestin recruitment.

Interpretation: These hypothetical data would strongly suggest that GRK5 is a key mediator of this compound's action specifically through the β-arrestin pathway. Its knockout uncouples the drug's cytotoxic effect from its canonical G-protein blockade, providing a clear mechanistic link between β-arrestin signaling and the drug's cellular impact.

This compound Signaling Pathway and Potential Role of Novel Regulators

Carvedilol_Pathway cluster_Gs Gαs Pathway (Blocked) cluster_Gq Gαq Pathway (Blocked) cluster_Arrestin β-Arrestin Pathway (Activated) This compound This compound ADRB2 β2-AR This compound->ADRB2 ADRA1 α1-AR This compound->ADRA1 Gs Gαs ADRB2->Gs BLOCKS GRK GRK5 (Hit) ADRB2->GRK ACTIVATES Gq Gαq ADRA1->Gq BLOCKS AC Adenylyl Cyclase Gs->AC cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC Calcium ↓ Ca2+ PLC->Calcium P Receptor Phosphorylation GRK->P Arrestin β-Arrestin 2 (Hit) P->Arrestin ERK ERK Activation Arrestin->ERK Cytotoxicity Cellular Response (e.g., Cytotoxicity) ERK->Cytotoxicity

Caption: this compound's multimodal signaling and the role of screen hits.

Conclusion

The integrated approach of genome-wide CRISPR-Cas9 screening followed by targeted mechanistic validation provides a powerful and unbiased engine for discovery in pharmacology. By applying this framework to this compound, researchers can move beyond its established receptor targets to build a comprehensive, systems-level understanding of its mechanism of action. The identification of novel regulators, such as kinases, phosphatases, or scaffolding proteins, will not only deepen our knowledge of GPCR signaling but may also unveil new drug targets for the development of next-generation cardiovascular therapeutics with improved efficacy and precision.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carvedilol's Solubility Challenges in Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Carvedilol. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the significant challenge of this compound's poor aqueous solubility in your experimental setups. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's high permeability is unfortunately paired with low solubility, which can be a major hurdle in obtaining reliable and reproducible in vitro and preclinical data.[1][2][3] This resource will equip you with the knowledge to navigate these challenges effectively.

Understanding the Core Problem: The "Why" Behind this compound's Poor Solubility

This compound is a weak base with a pKa of 7.8.[4][5] This means its solubility is highly dependent on the pH of the surrounding medium. In acidic environments, such as the stomach (pH 1.2-5.0), this compound becomes protonated and thus more soluble.[4][5] However, in neutral or alkaline conditions (pH > 7), which are common in many cell culture media and physiological buffers, it remains largely unionized and consequently has very low solubility.[4][6] This pH-dependent solubility is a critical factor to consider in your experimental design.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers when working with this compound in aqueous solutions.

Q1: I'm dissolving this compound in DMSO for my cell culture experiment, but I see precipitation when I add it to the media. What's happening and how can I fix it?

A1: The Problem of "Crashing Out"

This is a classic issue of a solvent-shift precipitation. While this compound may dissolve readily in a neat organic solvent like DMSO, this stock solution is highly supersaturated with respect to the aqueous cell culture medium. When you introduce a small volume of your concentrated DMSO stock into the large volume of aqueous media, the DMSO disperses, and the this compound is suddenly exposed to an environment where it is poorly soluble, causing it to precipitate or "crash out." This can lead to inaccurate dosing and inconsistent results.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO. This will reduce the degree of supersaturation upon addition to your aqueous medium.

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium (ideally ≤ 0.1%) to minimize solvent-induced toxicity and its effect on this compound's solubility.

  • Use a Co-solvent System: Instead of 100% DMSO, consider a co-solvent system for your stock solution. A mixture of DMSO and polyethylene glycol (PEG) 400 can sometimes maintain solubility better upon dilution.

  • Pre-warm the Media: Gently warming your cell culture media to 37°C before adding the this compound stock can slightly increase its solubility and delay precipitation.

  • Stir Gently During Addition: Add the this compound stock dropwise to the vortex of the gently stirring media. This promotes rapid dispersion and can help prevent localized high concentrations that lead to precipitation.

  • Incorporate Polymeric Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state. For instance, hydroxypropyl methylcellulose (HPMC) has been shown to inhibit the recrystallization of this compound.[7][8] You could explore adding a low, non-toxic concentration of a suitable polymer to your media, though this would require careful validation to ensure it doesn't interfere with your assay.

Q2: My this compound solution appears clear, but my results are inconsistent. Could solubility still be the issue?

A2: The Challenge of Sub-visible Precipitation and Aggregation

Yes, absolutely. Even if you don't see visible precipitation, this compound can form sub-visible nanoparticles or aggregates in aqueous solutions.[9][10] These aggregates can lead to variable dosing in your experiments, as the effective concentration of monomeric, biologically active this compound is not what you assume it to be.

Troubleshooting and Verification:

  • Filtration Test: After preparing your final working solution, filter it through a 0.22 µm syringe filter. Quantify the this compound concentration in the filtrate using a validated analytical method like HPLC.[11][12][13] A significant drop in concentration post-filtration indicates the presence of aggregates or precipitated drug.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to detect the presence of nanoparticles and aggregates in your solution.

  • Saturation Solubility Test: Determine the saturation solubility of this compound in your specific experimental buffer. This will give you a clear upper limit for the concentrations you can realistically work with without risking precipitation.

Q3: I need to prepare a this compound solution for an in vivo study in rodents. What is a suitable vehicle to ensure solubility and bioavailability?

A3: Crafting an Effective In Vivo Formulation

For oral administration, you need a vehicle that not only solubilizes the drug but also promotes its absorption. Given this compound's pH-dependent solubility, you want to maintain it in a dissolved state as it transitions from the acidic stomach to the more neutral intestine.

Recommended Approaches:

  • Acidic Vehicle: A simple and effective approach is to dissolve this compound in an acidic aqueous vehicle. A dilute solution of acetic acid or citric acid in water can protonate the this compound, forming a more soluble salt in situ.[6]

  • Co-solvent Systems: A mixture of water, PEG 400, and a small amount of an acidifier (like citric acid) can be a robust vehicle. PEG 400 is a commonly used pharmaceutical solvent that can improve the solubility of poorly soluble compounds.[2]

  • Cyclodextrin-Based Formulations: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that are much more water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations.[6][14]

In-Depth Solubilization Strategies & Protocols

Here we detail several advanced methods to enhance this compound's aqueous solubility for research purposes.

Strategy 1: pH Adjustment and Salt Formation

This is the most straightforward approach, leveraging this compound's basic nature. By lowering the pH of the aqueous medium, you can significantly increase its solubility.

Causality: At a pH below its pKa of 7.8, this compound's secondary amine group becomes protonated (positively charged). This ionization increases the molecule's polarity, allowing for more favorable interactions with water molecules and leading to a substantial increase in solubility.[4][5] Studies have shown that forming an acetate salt of this compound results in significantly higher solubility compared to its hydrochloride or phosphate salts.[6]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Solubilization cluster_2 Step 3: Verification A Weigh this compound Powder C Add this compound to Buffer A->C B Prepare Acidic Buffer (e.g., 0.1 M Acetate Buffer, pH 4.5) B->C D Sonicate/Vortex (to aid dissolution) C->D E Visually Inspect for Clarity D->E F Filter (0.22 µm) & Quantify (e.g., HPLC-UV) E->F

Caption: Workflow for solubilizing this compound via pH adjustment.

  • Prepare 0.1 M Acetate Buffer (pH 4.5): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix them, monitoring with a calibrated pH meter, until the target pH of 4.5 is reached.

  • Weigh this compound: Accurately weigh the required amount of Carvedilodl (e.g., 10 mg).

  • Dissolution: Add the this compound powder to the appropriate volume of the acetate buffer (e.g., 10 mL for a 1 mg/mL solution).

  • Aid Solubilization: Vortex the mixture vigorously. If needed, place the vial in a sonicator bath for 5-10 minutes to facilitate complete dissolution.

  • Final Check: The solution should be clear and free of any visible particles. For critical applications, it is recommended to filter the solution through a 0.22 µm filter and confirm the concentration using a validated analytical method.

pH of MediumApproximate this compound Solubility (µg/mL)Reference
1.2 - 5.0545.1 - 2591.4[4][5]
6.5 - 7.85.8 - 51.9[4][5]
7.4~20[6]

Table 1. pH-dependent solubility of this compound.

Strategy 2: Cyclodextrin Inclusion Complexation

This technique involves encapsulating the lipophilic this compound molecule within the hydrophobic core of a cyclodextrin, rendering the complex water-soluble.

Causality: The non-polar part of the this compound molecule gets entrapped within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water. This "host-guest" complex effectively shields the poorly soluble drug from the aqueous environment, leading to a significant increase in its apparent solubility.[14][15] The formation of a 1:1 molar inclusion complex is commonly observed.[15][16]

G cluster_0 Components cluster_1 Process cluster_2 Result This compound This compound (Poorly Soluble) Complexation Complexation (Kneading/Co-evaporation) This compound->Complexation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complexation SolubleComplex Soluble Inclusion Complex Complexation->SolubleComplex

Caption: Mechanism of this compound solubilization by cyclodextrins.

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. (M.W. of this compound ≈ 406.5 g/mol ; M.W. of HP-β-CD ≈ 1400 g/mol ).

  • Mixing: Place the weighed HP-β-CD in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

  • Incorporation: Gradually add the weighed this compound powder to the paste and knead thoroughly for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Reconstitution: This powdered complex can then be dissolved in your aqueous buffer of choice to the desired final concentration.

Strategy 3: Solid Dispersions

A solid dispersion is a system where the drug (this compound) is dispersed, ideally at a molecular level, within a hydrophilic carrier or matrix.

Causality: This technique enhances solubility by several mechanisms: reduction of drug particle size to a molecular level, conversion of the drug from a crystalline to a more soluble amorphous state, and improved wettability of the drug particles by the surrounding hydrophilic carrier.[14][17] Carriers like Polyvinylpyrrolidone (PVP) K-30 have been shown to be effective.[14][18]

  • Dissolution: Dissolve both this compound and PVP K-30 (e.g., in a 1:4 drug-to-polymer weight ratio) in a suitable common solvent, such as methanol.[14]

  • Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C). This will leave a thin film of the solid dispersion on the flask wall.

  • Final Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the dried product, pulverize it, and pass it through a sieve to obtain a uniform powder.

  • Reconstitution: The resulting powder can be dissolved in an aqueous medium. The dissolution rate will be significantly faster compared to the pure crystalline drug.[18][19]

Final Checklist for Your Experiments

  • Acknowledge the pH: Always consider the pH of your final solution.

  • Visually Inspect: Look for any signs of precipitation, cloudiness, or film formation.

  • Validate Your Concentration: Do not assume the nominal concentration is the actual dissolved concentration. When in doubt, filter and quantify.

  • Run Appropriate Controls: Ensure that your solubilization vehicle (e.g., DMSO, cyclodextrin, acidic buffer) does not interfere with your experimental assay.

  • Document Everything: Keep detailed records of your preparation methods to ensure reproducibility.

By understanding the physicochemical properties of this compound and applying these targeted solubilization strategies, you can overcome its inherent challenges and generate high-quality, reliable data in your research.

References

Technical Support Center: Optimizing Carvedilol Dosage for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carvedilol administration in preclinical mouse models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based answers to common questions encountered during in vivo studies. Our goal is to move beyond simple dosage numbers and explain the scientific rationale behind protocol design, enabling you to optimize your experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard starting dose for this compound in mice, and how does it vary by disease model?

Answer: Selecting a starting dose requires balancing therapeutic efficacy with potential side effects like bradycardia and hypotension. A common and effective starting point for many cardiovascular models is 10 mg/kg/day , administered orally. However, the optimal dose is highly dependent on the specific pathology being studied.

For instance, in a transverse aortic constriction (TAC) model of heart failure, doses of 10 mg/kg/day and 30 mg/kg/day have been shown to improve cardiac function and reduce hypertrophy, while a lower dose of 3 mg/kg/day primarily achieves the pharmacodynamic effect of heart rate reduction without significant structural benefits[1]. In rat models of dilated cardiomyopathy, a lower dose of 2 mg/kg was found to be more effective at reducing cardiac fibrosis and left ventricular end-diastolic pressure (LVEDP) than a high dose of 20 mg/kg, suggesting that higher doses are not always better and can sometimes worsen outcomes[2].

Data Summary: Recommended Starting Doses for this compound in Rodent Models

Disease ModelSpeciesRecommended Oral Dose RangeKey Findings & Efficacy MarkersSource(s)
Heart Failure (TAC) Mouse10 - 30 mg/kg/dayIncreased ejection fraction, reduced hypertrophy, decreased heart rate.[1][1]
Dilated Cardiomyopathy Rat2 mg/kg/dayReduced myocardial fibrosis and LVEDP.[2][2]
Myocardial Infarction Rat10 - 30 mg/kg/dayAmeliorates sympathetic nerve sprouting and electrical remodeling.[3]
Hypertension Rat5 - 20 mg/kg/daySignificant reduction in mean arterial pressure.[4]

Expert Insight: Always begin with a pilot study. We recommend testing a minimum of three doses (e.g., 3, 10, and 30 mg/kg/day) in a small cohort of animals. This allows you to establish a dose-response relationship for your specific model and primary endpoints before committing to a large-scale study.

Experimental Workflow & Decision Making

The process of selecting, validating, and implementing a this compound dosing regimen is a multi-step process. The following diagram outlines a logical workflow to guide your experimental design.

Carvedilol_Workflow cluster_Plan Phase 1: Planning & Preparation cluster_Execute Phase 2: Execution & Validation cluster_Analyze Phase 3: Analysis & Optimization LitReview 1. Literature Review (Select starting doses based on model) Formulation 2. Formulation & Vehicle Selection (Address poor solubility) LitReview->Formulation Informs vehicle choice PilotDesign 3. Pilot Study Design (3+ doses, small cohort) Formulation->PilotDesign Prepares for in vivo work DoseAdmin 4. Dose Administration (e.g., Oral Gavage) PilotDesign->DoseAdmin PD_Assess 5. Pharmacodynamic (PD) Assessment (Measure heart rate, blood pressure) DoseAdmin->PD_Assess Confirm drug activity Tox_Monitor 6. Toxicity Monitoring (Observe for bradycardia, lethargy) DoseAdmin->Tox_Monitor Ensure animal welfare DoseSelect 7. Optimal Dose Selection (Balance efficacy and safety) PD_Assess->DoseSelect Tox_Monitor->DoseSelect Defines upper limit LargeStudy 8. Proceed to Large-Scale Study DoseSelect->LargeStudy Validated Dose

Caption: Workflow for this compound Dose Optimization.

Q2: this compound has poor water solubility. How do I prepare it for oral administration in mice?

Answer: This is a critical and frequently encountered issue. This compound is a lipophilic compound with very low solubility in neutral pH solutions[5][6]. Simply suspending it in water or saline will lead to inaccurate and inconsistent dosing. A common and effective method is to create a homogenous suspension.

Protocol: Preparation of this compound Suspension for Oral Gavage (10 mg/mL)

StepActionRationale & Expert Tip
1 Weigh this compound: Accurately weigh the required amount of this compound powder. For a 10 mg/mL stock, you'll need 100 mg for a 10 mL final volume.Use an analytical balance and ensure the powder is at room temperature.
2 Initial Wetting: Add a small volume (e.g., 0.5 mL) of a wetting agent like 100% ethanol or DMSO to the powder and mix to form a paste.This step is crucial to break surface tension and prevent clumping when the main vehicle is added.
3 Add Vehicle: Gradually add the primary vehicle, such as 0.5% methylcellulose or 1% Tween 80 in sterile water, while continuously mixing (e.g., vortexing or sonicating).Methylcellulose acts as a suspending agent to prevent the drug from settling. Tween 80 improves solubility.[2]
4 Volume Adjustment: Bring the suspension to the final desired volume with the vehicle and mix thoroughly until the suspension is uniform.Ensure there are no visible clumps. A brief sonication can help create a more homogenous mixture.
5 Storage & Use: Store the suspension at 4°C, protected from light. Crucially, vortex the suspension vigorously immediately before each animal is dosed. This compound will settle over time. Failure to re-suspend before each gavage is a major source of dosing error.

Self-Validation Check: After preparation, let the suspension sit for 30 minutes. If you see significant and rapid sedimentation, consider increasing the concentration of your suspending agent (e.g., to 1% methylcellulose).

Q3: What is the recommended procedure for administering this compound via oral gavage in mice?

Answer: Oral gavage is the most common method for precise oral dosing. When performed correctly, it is a safe and effective procedure. The key is proper restraint and technique to prevent esophageal injury or accidental administration into the trachea.

Protocol: Oral Gavage in Mice

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus[7][8].

  • Measure Tube Length: Before insertion, measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach[9]. This prevents perforation.

  • Tube Insertion: Gently insert the gavage tube into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The mouse should swallow the tube as it enters the esophagus. There should be no resistance[10][11]. If you feel resistance, stop immediately and restart.

  • Administer Compound: Once the tube is in place, slowly depress the syringe plunger over 2-3 seconds to deliver the suspension[10].

  • Remove Tube: Slowly withdraw the tube in the same angle it was inserted.

  • Monitor Animal: Observe the mouse for 5-10 minutes post-gavage for any signs of respiratory distress, which could indicate accidental lung delivery[7].

Recommended Gavage Needle Sizes for Mice

Mouse WeightGaugeLengthBall DiameterMax Volume
< 14 g24 G~2.5 cm (1 inch)1.25 mm10 mL/kg
> 14 g20-22 G~3.8 cm (1.5 inch)2.25 mm10 mL/kg
Source:[10]
Q4: I'm not seeing the expected pharmacodynamic effect (e.g., lower heart rate). What should I troubleshoot?

Answer: A lack of effect can stem from several issues, from drug preparation to biological factors.

  • Improper Formulation/Dosing: This is the most common culprit. Ensure your this compound suspension is homogenous. Vortex vigorously immediately before dosing each animal. Inconsistent suspension leads to some mice getting vehicle while others get a concentrated dose.

  • Incorrect Gavage Technique: If the gavage is not successfully delivered to the stomach, the dose will not be absorbed. Ensure all technicians are properly trained and consistent.

  • Insufficient Dose: The selected dose may be too low for your specific mouse strain or model. This is why a pilot dose-response study is essential. A dose of 3 mg/kg/day in the TAC mouse model, for example, was sufficient to lower heart rate but did not produce significant changes in cardiac structure[1].

  • Low Bioavailability: this compound has low oral bioavailability (25-35% in humans) due to extensive first-pass metabolism[5]. While mouse-specific data is sparse, formulation can play a role. Nanosuspensions have been shown to significantly increase oral absorption in rats compared to coarse suspensions[3]. While complex to prepare, this highlights the importance of the drug's physical state.

  • Timing of Measurement: Pharmacodynamic effects are time-dependent. Measure heart rate and blood pressure at the expected Tmax (time to maximum concentration). In rats, the Tmax for oral this compound is around 90 minutes[12]. Measurements taken too early or too late may miss the peak effect.

Q5: What are the signs of this compound toxicity in mice, and how should I monitor for them?

Answer: this compound is generally well-tolerated, but excessive dosage will lead to adverse effects stemming from its mechanism of action[13].

  • Primary Signs:

    • Bradycardia (Slow Heart Rate): This is an expected on-target effect, but excessive slowing can be dangerous. A heart rate drop below a predetermined humane endpoint warrants dose reduction. Bradycardia is a common side effect in clinical use[14][15].

    • Hypotension (Low Blood Pressure): This can manifest as lethargy, reduced mobility, or a hunched posture. Dizziness and lightheadedness are the human correlates[14][16].

  • Monitoring Protocol:

    • Daily Health Checks: Perform daily visual checks for general well-being, posture, and activity levels.

    • Heart Rate Monitoring: Use a non-invasive tail-cuff system or telemetry to monitor heart rate. Measure before dosing and at the expected peak effect time (e.g., 1-2 hours post-dose).

    • Body Weight: Monitor body weight 2-3 times per week. Weight loss can be an early sign of adverse effects.

    • Dose Titration: In clinical practice, this compound is started at a low dose and slowly titrated upwards to manage side effects[17][18][19]. This principle should be applied to animal studies. Start with a low dose and increase it every few days while monitoring for tolerance.

Mechanism of Action: A Deeper Dive

Understanding how this compound works at a molecular level explains its unique therapeutic profile and informs experimental design. This compound is not a simple beta-blocker. It has a multi-faceted mechanism of action.

  • Non-selective β1 and β2 Adrenergic Blockade: This is the classic beta-blocker action. The S(-) enantiomer is responsible for blocking these receptors, leading to reduced heart rate, contractility, and blood pressure[5].

  • α1 Adrenergic Blockade: Both R(+) and S(-) enantiomers block α1 receptors, causing vasodilation. This contributes to its antihypertensive effect without the reflex tachycardia seen with some other vasodilators[5].

  • Biased Ligand Signaling (β-Arrestin Pathway): This is what sets this compound apart. While it blocks G-protein signaling (the traditional pathway), it uniquely stimulates β-arrestin-mediated signaling[20][21][22]. This biased agonism is thought to contribute to its superior efficacy in heart failure[23]. This pathway can activate other beneficial signaling cascades, such as ERK1/2[20][21].

Signaling_Pathway This compound This compound Beta1AR β1/β2-Adrenergic Receptor This compound->Beta1AR Blocks This compound->Beta1AR Stimulates Alpha1AR α1-Adrenergic Receptor This compound->Alpha1AR Blocks G_Protein G-Protein Signaling (Gs -> cAMP) Beta1AR->G_Protein Inhibits Beta_Arrestin β-Arrestin Signaling (e.g., ERK activation) Beta1AR->Beta_Arrestin Activates Vasodilation Vasodilation Alpha1AR->Vasodilation Leads to HeartEffects ↓ Heart Rate ↓ Contractility G_Protein->HeartEffects Leads to Cardioprotection Cardioprotective Effects Beta_Arrestin->Cardioprotection Contributes to

Caption: this compound's Multi-Modal Signaling Mechanism.

References

Troubleshooting off-target effects of Carvedilol in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Off-Target Effects of Carvedilol in Cell-Based Assays

Last Updated: January 2, 2026

Welcome to the technical support guide for researchers using this compound in cell-based assays. This compound is a versatile pharmacological tool, but its complex polypharmacology can lead to unexpected results. This guide is designed to help you identify and troubleshoot potential off-target effects, ensuring the accuracy and integrity of your experimental data.

This compound is a non-selective antagonist of β1 and β2-adrenergic receptors and a selective antagonist of α1-adrenergic receptors.[1][2] However, its cellular effects extend far beyond adrenoceptor blockade. This guide provides a structured approach to understanding and mitigating these confounding activities.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems you might encounter. Each entry details the symptom, potential off-target causes, and a clear action plan.

Issue 1: Unexpected Changes in Cell Viability or Proliferation

Symptom: You are using this compound as an adrenergic antagonist, but you observe a significant decrease in cell viability or proliferation that is inconsistent with the known role of adrenoceptors in your cell type. This effect may be seen in assays like MTT, MTS, or direct cell counting.

Possible Cause: this compound possesses anti-proliferative properties that are independent of its adrenergic receptor blockade.[3] This can be due to several off-target mechanisms:

  • Inhibition of Mitogen-Activated Protein Kinase (MAPK): this compound can directly inhibit MAP kinase, a key enzyme in cell cycle progression, and arrest cells in the G0/G1 phase.[4]

  • Anti-angiogenic Effects: In endothelial cells, this compound can inhibit proliferation and tube formation by blocking signaling pathways like VEGF-Src-ERK.[5]

  • Mitochondrial Effects: At higher concentrations, this compound can inhibit mitochondrial complex I, which may impact cellular energy metabolism and viability.[6][7]

  • Cytotoxicity at High Concentrations: While generally well-tolerated at lower concentrations, this compound can induce cytotoxicity at concentrations above 10-20 µM in some cell lines.[8][9]

Recommended Action Plan:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve (e.g., from 10 nM to 100 µM) for this compound's effect on cell viability in your specific cell line. This will help you determine the threshold for cytotoxic or anti-proliferative effects.[8][10]

  • Select Appropriate Controls:

    • Use a "cleaner" antagonist: Compare the effects of this compound to a more selective β-blocker (e.g., Metoprolol for β1) or α-blocker (e.g., Prazosin for α1) that lacks this compound's known anti-proliferative properties.[11] If these compounds do not replicate the effect, it strongly suggests an off-target mechanism for this compound.

    • On-target Rescue: If your cells express the target receptor, try to rescue the phenotype by co-incubating with a high concentration of a receptor agonist (e.g., Isoproterenol for β-receptors). If the effect persists, it is likely off-target.

  • Validate the Mechanism:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if this compound is causing cell cycle arrest in a specific phase (e.g., G1).[4]

    • MAPK Pathway Analysis: Perform a western blot to check the phosphorylation status of key MAPK pathway proteins like ERK1/2 after this compound treatment.[4]

G cluster_0 Symptom cluster_1 Initial Validation cluster_2 Outcome & Next Steps cluster_3 Mechanism Deconvolution (for Off-Target) Symptom Unexpected ↓ in Cell Viability with this compound Treatment DoseResponse Step 1: Perform Detailed Concentration-Response Curve (10 nM - 100 µM) Symptom->DoseResponse Controls Step 2: Compare with Selective Antagonists (e.g., Metoprolol) and Attempt Agonist Rescue DoseResponse->Controls OffTarget Result A: Effect is this compound-specific and not rescued by agonist. -> Likely OFF-TARGET Controls->OffTarget If effect persists OnTarget Result B: Effect replicated by selective blockers and rescued by agonist. -> Likely ON-TARGET Controls->OnTarget If effect is absent/ rescued CellCycle Hypothesis 1: Cell Cycle Arrest Assay: Flow Cytometry (PI Stain) OffTarget->CellCycle MAPK Hypothesis 2: MAPK Inhibition Assay: Western Blot for p-ERK OffTarget->MAPK Mito Hypothesis 3: Mitochondrial Toxicity Assay: Seahorse or Complex I Activity OffTarget->Mito

Workflow for diagnosing unexpected anti-proliferative effects of this compound.

Issue 2: Modulation of ROS-sensitive or Redox Assays

Symptom: You observe a decrease in reactive oxygen species (ROS) or a change in cellular redox state (e.g., in a DCFH-DA, MitoSOX, or glutathione assay) after this compound treatment, even in a model where adrenergic signaling is not expected to modulate oxidative stress.

Possible Cause: this compound is a potent antioxidant and free radical scavenger, a property attributed mainly to its carbazole moiety.[12][13] This activity is independent of its adrenoceptor blockade.

  • Direct Scavenging: this compound can directly scavenge free radicals like hydroxyl radicals (OH•).[12]

  • Inhibition of Lipid Peroxidation: It effectively inhibits iron-induced lipid peroxidation by sequestering ferric ions.[12][14]

  • Preservation of Endogenous Antioxidants: this compound can preserve levels of endogenous antioxidants like α-tocopherol (Vitamin E) and glutathione.[13]

Recommended Action Plan:

  • Use Appropriate Controls:

    • Non-antioxidant β-blocker: Compare this compound's effect with a β-blocker that has minimal or no antioxidant activity, such as metoprolol or propranolol.[12][15] If these controls do not show the same effect, the antioxidant property of this compound is the likely cause.

    • Standard Antioxidant: Run a parallel experiment with a well-characterized antioxidant like N-acetylcysteine (NAC) or Vitamin E to serve as a positive control for the antioxidant effect.

  • Assay Validation:

    • Cell-free Assay: Test if this compound interferes directly with your assay reagents in a cell-free system. For example, see if this compound quenches the fluorescence of your ROS probe in the presence of a chemical ROS generator (e.g., H₂O₂).

    • Measure Glutathione Levels: Use a glutathione assay kit to measure changes in the ratio of reduced to oxidized glutathione (GSH/GSSG). An increase in this ratio would support a genuine antioxidant effect.[7]

  • Work at Lower Concentrations: The antioxidant effects of this compound are concentration-dependent, often becoming significant in the micromolar range (IC50 for lipid peroxidation is ~8.1 µM).[12] If your goal is to study adrenergic blockade, use the lowest effective concentration possible, which may be in the nanomolar range depending on receptor affinity.

Issue 3: Unexpected Activation of ERK/MAPK Signaling

Symptom: You are using this compound as a β-receptor antagonist/inverse agonist to block Gs-cAMP signaling, but you observe a paradoxical activation of the ERK1/2 (p44/42 MAPK) pathway.

Possible Cause: this compound is a "biased ligand," particularly at the β2-adrenergic receptor.[16] While it acts as an inverse agonist for Gs protein-mediated signaling (i.e., it decreases adenylyl cyclase activity), it simultaneously functions as an agonist for β-arrestin-mediated signaling pathways.[17][18] This β-arrestin recruitment can, in turn, activate signaling cascades, including the ERK/MAPK pathway.[16][17]

  • β-arrestin-dependent Signaling: this compound stabilizes a receptor conformation that, while uncoupled from Gs, can be phosphorylated by GRKs, recruit β-arrestin, and initiate downstream signaling to ERK.[16][17][19]

Recommended Action Plan:

  • Pharmacological Blockade:

    • Test other antagonists: Use a different β-blocker that is not known to be a biased agonist (e.g., propranolol) to see if it also activates ERK. If it does not, this points towards this compound's biased agonism.

  • Genetic Validation:

    • β-arrestin Knockdown: The most definitive test is to use siRNA or CRISPR to knock down β-arrestin-1 and/or β-arrestin-2. The abolition or significant reduction of this compound-induced ERK activation in knockdown cells is strong evidence for a β-arrestin-mediated mechanism.[16][17]

  • Signaling Pathway Dissection:

    • Upstream Kinase Inhibition: Use inhibitors for kinases known to be involved in β-arrestin-mediated ERK activation, such as Src family kinase inhibitors (e.g., PP2), to see if the this compound effect is blocked.

    • Measure cAMP: Concurrently measure cAMP levels to confirm that this compound is indeed acting as an inverse agonist for the Gs pathway while it is activating ERK.

G cluster_0 Ligand Binding cluster_1 Canonical G-Protein Pathway cluster_2 Biased β-Arrestin Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs Blocks GRK GRK B2AR->GRK Promotes AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP P_B2AR Phosphorylated β2AR GRK->P_B2AR Phosphorylates Arrestin β-Arrestin P_B2AR->Arrestin Recruits ERK ERK1/2 Activation Arrestin->ERK Activates

This compound acts as an inverse agonist for Gs signaling but an agonist for β-arrestin signaling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and major off-target activities of this compound I should be aware of?

A1: this compound's activities can be summarized by their approximate potencies. It is crucial to consider these when selecting a concentration for your experiments.

Target/ActivityType of ActionPotency (Ki or IC50)Primary Consequence in Assays
β1-Adrenoceptor Antagonist~0.32 nM[1]Blockade of Gs-cAMP signaling
β2-Adrenoceptor Antagonist / Biased Agonist~0.13 - 0.40 nM[1]Blockade of Gs-cAMP, activation of β-arrestin/ERK
α1-Adrenoceptor Antagonist~0.2 - 20 nM (subtype dependent)Blockade of Gq-PLC-IP3 signaling
Antioxidant Activity Free Radical ScavengerIC50 ~8-25 µM[12]Interference with ROS/redox assays
MAP Kinase Direct Enzyme InhibitionIC50 ~10 µM (cell-free)[4]Anti-proliferative effects
Na+/Ca2+ Channels BlockerEffective at 1-10 µM[20][21]Altered ion homeostasis, cytotoxicity
Mitochondrial Complex I InhibitorEffective at >10 µM[6][7]Impaired respiration, potential ROS production

Note: Potency values are approximate and can vary based on the assay system and species.

Q2: I need to dissolve this compound for my cell culture experiments. What is the recommended solvent and storage condition?

A2: this compound is sparingly soluble in aqueous solutions. For cell culture, it is best to prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquot the stock to avoid repeated freeze-thaw cycles.

  • Final Concentration: When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final DMSO concentration) in all experiments.

Q3: Can this compound's off-target effects be cell-type specific?

A3: Absolutely. The manifestation of an off-target effect depends heavily on the biology of the cell line being used.

  • Receptor Expression: The β-arrestin biased agonism will only be relevant in cells that endogenously express β2-adrenergic receptors.

  • Metabolic State: The impact of mitochondrial complex I inhibition will be more pronounced in cells that rely heavily on oxidative phosphorylation (e.g., cardiomyocytes) compared to those that are highly glycolytic (e.g., many cancer cell lines).[22]

  • Signaling Network: The anti-proliferative effects via MAPK inhibition will be most significant in cells whose growth is strongly dependent on the MAPK pathway.[4]

It is essential to characterize the relevant pathways in your specific cell model when interpreting results.

Part 3: Key Experimental Protocols
Protocol 1: Validating Antioxidant Activity via DCFH-DA Assay

This protocol allows you to determine if the effects you observe with this compound are due to its antioxidant properties.

Objective: To compare the ROS-scavenging ability of this compound against a non-antioxidant β-blocker (Metoprolol) and a standard antioxidant (NAC).

Materials:

  • Your cell line of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound, Metoprolol, N-acetylcysteine (NAC)

  • A known ROS inducer (e.g., H₂O₂ or Tert-butyl hydroperoxide)

  • Black, clear-bottom 96-well plates suitable for fluorescence

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 80-90%) on the day of the experiment.

  • Compound Pre-treatment: Remove the culture medium and replace it with a medium containing various concentrations of this compound, Metoprolol, or NAC. Include a vehicle-only control. Incubate for 1-2 hours.

  • Probe Loading: Remove the treatment medium. Wash cells once with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30-45 minutes at 37°C, protected from light.

  • ROS Induction: Wash cells once with warm PBS to remove excess probe. Add PBS containing the ROS inducer (e.g., 100 µM H₂O₂) to all wells, including those with the test compounds.

  • Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure fluorescence intensity every 5 minutes for 60 minutes.

  • Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Plot the fluorescence intensity over time for each condition.

    • Expected Result: If this compound is acting as an antioxidant, you will see a blunted fluorescence increase compared to the vehicle control, similar to the NAC-treated wells. The Metoprolol-treated wells should show a fluorescence increase similar to the vehicle control.

References

Technical Support Center: Addressing Carvedilol's Autofluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing challenges associated with the intrinsic fluorescence of Carvedilol in imaging experiments. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to ensure data integrity and clarity. This guide moves beyond simple checklists to explain the underlying principles of this compound's autofluorescence and the causal logic behind each mitigation strategy.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions regarding the photophysical properties of this compound and how they can impact your experimental results.

Q1: What is this compound, and why does it exhibit autofluorescence?

This compound is a non-selective beta-blocker and alpha-1 adrenergic antagonist used primarily to treat hypertension and heart failure.[1][2][3] Its molecular structure contains a carbazole moiety, which is an aromatic heterocyclic compound. This carbazole ring system possesses a conjugated pi-electron system that readily absorbs light energy, particularly in the ultraviolet (UV) spectrum, and subsequently re-emits a portion of this energy as fluorescence.[1] This intrinsic fluorescence is not a label or a stain; it is an inherent photophysical property of the drug molecule itself.

Q2: What are the specific excitation and emission wavelengths of this compound?

This compound's autofluorescence is most prominent when excited with UV light, with its emission falling within the blue-violet region of the spectrum. While the exact peaks can be influenced by the local microenvironment (e.g., solvent, pH), the generally reported spectral properties are summarized below.[4][5][6][7]

Photophysical Property Wavelength Range (nm) Primary Overlap Channels References
Excitation Maximum ~280 - 290 nmUV Lasers (e.g., 355 nm), DAPI filter sets[6][8]
Emission Maximum ~340 - 360 nmDAPI, Alexa Fluor 350, Hoechst[4][5]

Understanding these spectral characteristics is the first step in diagnosing and preventing interference in your experiments.

Q3: In which common imaging channels should I anticipate interference from this compound?

Given its spectral profile, this compound's autofluorescence will primarily interfere with fluorophores in the UV-excited, blue emission channel . This includes, but is not limited to:

  • Nuclear Stains: DAPI, Hoechst 33342, Hoechst 33258

  • Blue Fluorophores: Alexa Fluor 350, AMCA (Aminomethylcoumarin Acetate)

  • Endogenous Signals: The emission of this compound also overlaps with the natural autofluorescence from sources like NADH and collagen, potentially compounding the background signal in this region.[9]

Q4: How can I definitively confirm that the background signal in my experiment is from this compound?

To validate that this compound is the source of unwanted background, you must run a set of rigorous control experiments. This is a critical step in troubleshooting.

Recommended Controls:

  • Unstained, Untreated Sample: This is your baseline for endogenous autofluorescence from the cells or tissue itself.

  • Unstained, this compound-Treated Sample: Image this sample using the same settings as your fully stained experiment. The signal detected in this control represents the direct contribution of this compound's autofluorescence.

  • Stained, Untreated Sample: This is your positive control, showing the expected signal from your fluorescent probe(s) without any interference from the drug.

By comparing these three controls, you can unequivocally isolate and measure the intensity and spatial distribution of the signal originating from this compound.

Troubleshooting and Mitigation Strategies

Once you've confirmed that this compound's autofluorescence is impacting your data, you can select an appropriate mitigation strategy. The best approach depends on your specific experimental setup, available equipment, and the nature of your biological question.

Decision-Making Workflow

The following diagram outlines a logical path for choosing the most suitable method to address this compound's autofluorescence.

G cluster_0 cluster_1 Phase 1: Experimental Design (Pre-Experiment) cluster_2 Phase 2: Post-Staining & Acquisition start Start: Autofluorescence from this compound Confirmed design Can you change your fluorescent probes? start->design yes_design Yes design->yes_design no_design No design->no_design strategy1 Strategy 1: Spectral Separation (Use Red/Far-Red Dyes) yes_design->strategy1 acquisition Do you have access to a spectral imaging system? no_design->acquisition yes_acq Yes acquisition->yes_acq no_acq No acquisition->no_acq strategy2 Strategy 2: Computational Correction (Spectral Unmixing) yes_acq->strategy2 strategy3 Strategy 3: Chemical Quenching (Sudan Black B, etc.) no_acq->strategy3 strategy2->strategy3 If unmixing is insufficient

Caption: Decision tree for selecting a this compound autofluorescence mitigation strategy.

Strategy 1: Spectral Separation (Experimental Design)

The most effective way to deal with autofluorescence is to avoid it altogether. By selecting fluorophores whose spectra do not overlap with this compound's, you can sidestep the problem from the outset.

Q5: How do I choose the right fluorophores to avoid spectral overlap?

Since this compound fluoresces in the blue channel, shift your detection to longer wavelengths, such as the green, red, and far-red regions of the spectrum.[10][11][12] Autofluorescence, both from endogenous sources and from this compound, is significantly weaker at these longer wavelengths.[9][13]

Target Problematic Fluorophore (Avoid) Recommended Alternative (Use) Excitation (nm) Emission (nm)
Nucleus DAPI, HoechstDRAQ5™, TO-PRO™-3~647~670
Cytoskeleton Alexa Fluor 350 PhalloidinAlexa Fluor 568 or 647 Phalloidin~578 / ~650~603 / ~668
Antibody Label Alexa Fluor 405Alexa Fluor 594, 647, or 750~590 / ~650 / ~749~617 / ~665 / ~775

Expert Insight: When designing a new panel, always assign your dimmest or lowest-expressing targets to the brightest fluorophores (e.g., those with high quantum yields like PE or APC conjugates) and move them to the red/far-red channels to maximize the signal-to-background ratio.[10]

Strategy 2: Chemical Quenching (Post-Staining)

If you cannot change your experimental fluorophores, the next approach is to chemically reduce or "quench" the autofluorescence before imaging.

Q6: What is chemical quenching and how does it work?

Chemical quenching involves treating the sample with a reagent that absorbs the light emitted by autofluorescent molecules or masks them, thereby reducing the unwanted background signal.[14] Several reagents are available, each with a slightly different mechanism and optimal use case.

  • Sudan Black B (SBB): A lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin, a granular pigment that accumulates in cells and is itself autofluorescent.[9][14] SBB acts as a dark mask to diminish background.

  • Trypan Blue: A vital stain that can enter fixed and permeabilized cells and quench autofluorescence through a non-radiative energy transfer mechanism.[15][16]

  • Commercial Kits (e.g., TrueVIEW™, TrueBlack™): These are optimized formulations designed to reduce autofluorescence from various sources, including aldehyde fixation and endogenous fluorophores like collagen and elastin.[14][17] TrueVIEW™ uses hydrophilic molecules to bind electrostatically to fluorescent components, while TrueBlack™ is specifically designed for lipofuscin.[14][17]

Q7: Can you provide a protocol for using a chemical quencher?

Yes. The following is a general protocol for using Sudan Black B (SBB), which is effective for many types of tissue and cellular autofluorescence.

Experimental Protocol: Sudan Black B Quenching

  • Complete Staining: Perform all your immunofluorescence staining steps, including primary and secondary antibody incubations and washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter it through a 0.2 µm syringe filter immediately before use to remove any precipitate.

  • Hydrate Sample: If your sample has been dehydrated, rehydrate it through a graded series of ethanol washes (e.g., 100%, 95%, 70%). Your final wash should be in 70% ethanol.

  • Incubate in SBB: Immerse your slides or samples in the filtered 0.1% SBB solution for 5-15 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically for your specific tissue type.

  • Wash Thoroughly: Wash the samples extensively with 70% ethanol to remove unbound SBB. Follow with several washes in your buffer (e.g., PBS) to remove the ethanol.

  • Mount and Image: Mount your sample with an appropriate antifade mounting medium and proceed to imaging.

Causality Note: SBB is a lipophilic dye, meaning it dissolves in fats and lipids.[9] Its effectiveness stems from its ability to mask the autofluorescence originating from lipid-rich structures like lipofuscin granules, which are a major source of background noise. However, be aware that SBB can sometimes introduce its own faint fluorescence in the far-red channel, which should be considered when designing multiplex panels.[9]

Strategy 3: Computational Correction (Image Acquisition & Analysis)

This advanced strategy uses software to digitally separate the this compound signal from your specific fluorescent signal. It is powerful but requires specialized equipment.

Q8: What is spectral unmixing, and when is it the right choice?

Spectral unmixing (or linear unmixing) is a computational technique that separates the emission spectra of multiple fluorophores (and autofluorescence) within a single image.[18][19] It is the ideal choice when:

  • You cannot change your experimental design to avoid spectral overlap.

  • Chemical quenching is ineffective or interferes with your signal of interest.

  • You have access to a confocal microscope equipped with a spectral detector (which captures the entire emission spectrum at each pixel, rather than just the intensity within a specific filter range).

The principle is that the spectrum measured at any given pixel is a linear combination of the individual emission spectra of all fluorescent molecules present in that pixel. By providing the system with a "pure" reference spectrum for each component (including this compound), the software can calculate the true contribution of each one.[19][20]

Q9: How do I perform spectral unmixing for this compound interference?

The key to successful spectral unmixing is acquiring high-quality reference spectra.

G cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Acquire Experimental Image cluster_2 Step 3: Computational Unmixing ref1 Sample 1: Fluorophore A only unmix Linear Unmixing Algorithm ref1->unmix ref2 Sample 2: Fluorophore B only ref2->unmix ref3 Sample 3: This compound only (No Stains) ref3->unmix exp_img Mixed Sample: Fluorophore A + B + this compound exp_img->unmix out1 Separated Image A unmix->out1 out2 Separated Image B unmix->out2 out3 Separated this compound Image unmix->out3

Caption: Conceptual workflow for spectral unmixing to remove this compound autofluorescence.

Experimental Protocol: Acquiring Reference Spectra

  • Prepare Control Samples: You will need a separate control sample for each fluorescent component in your experiment.

    • Reference 1 (Fluorophore): A sample stained with ONLY your fluorophore of interest (e.g., Alexa Fluor 488).

    • Reference 2 (this compound): A sample treated with ONLY this compound, with no other stains. This is the most critical control.

  • Set Up Microscope: Use a confocal microscope with a spectral detector.

  • Acquire Lambda Stack: For each control sample, acquire a "lambda stack" or "spectral stack." This is an image series where each frame captures the emission intensity across a narrow band of wavelengths.

  • Define Reference Spectra: In the microscope software, select a region of interest (ROI) in each control image that clearly represents the signal (e.g., a brightly stained cell for the fluorophore, a cell showing high background for the this compound control). The software will then generate the characteristic emission spectrum for that component.

  • Unmix Experimental Image: Acquire a lambda stack of your fully stained, this compound-treated experimental sample. Apply the linear unmixing algorithm using the reference spectra you just defined. The software will output a set of separated images, one showing the calculated signal for your fluorophore and another showing the calculated signal for this compound, effectively removing the crosstalk.

Summary and Final Recommendations

Dealing with autofluorescence from a compound like this compound requires a systematic approach. The table below compares the strategies discussed.

Strategy Principle Pros Cons Best For...
Spectral Separation Avoids spectral overlapMost robust solution; completely avoids the problemRequires re-designing the experiment; may not be possible with existing reagentsNew experiments where fluorophore choice is flexible.
Chemical Quenching Reduces fluorescence with chemical agentsEasy to implement; does not require special equipmentCan sometimes reduce specific signal; may not be 100% effectiveExperiments with fixed fluorophores and no access to spectral imaging.
Spectral Unmixing Computationally separates signalsHighly specific and quantitative; can remove signal completelyRequires a spectral confocal microscope and expertiseComplex multiplex experiments where overlap is unavoidable.

Final Recommendation: The most robust scientific approach is always prevention. Prioritize spectral separation by designing your experiments with red and far-red fluorophores whenever possible. If this is not feasible, spectral unmixing offers the most precise and quantitative solution. Chemical quenching should be considered a viable but less specific alternative when other options are unavailable. Always validate your chosen method with the appropriate controls to ensure the integrity of your results.

References

Optimization of Western blot protocols for detecting Carvedilol-induced protein changes

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex questions that arise when studying drug-induced protein changes requires more than just a standard protocol; it demands a deep understanding of the interplay between the compound, the biological system, and the detection methodology. This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of Carvedilol using Western blot analysis. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale, empowering you to optimize your protocols, effectively troubleshoot issues, and generate reliable, publication-quality data.

This compound is a non-selective beta-blocker and alpha-1 antagonist known for its antioxidant properties.[1][2][3] Its mechanism of action can lead to subtle but significant changes in protein expression and signaling pathways, particularly in cardiovascular research.[4][5] Detecting these changes requires a meticulously optimized Western blot protocol. This guide is structured to walk you through the critical stages of the workflow, addressing common challenges in a direct question-and-answer format.

Section 1: Sample Preparation and Protein Extraction

The quality of your Western blot begins with the quality of your protein lysate. The goal is to efficiently extract and preserve the target proteins from your this compound-treated and control samples.

Frequently Asked Questions (FAQs)

Q: What is the most critical first step in sample preparation after harvesting cells or tissue?

A: The most critical first step is speed and temperature control. Immediately after harvesting, samples must be placed on ice and processed quickly to minimize protein degradation from endogenous proteases and phosphatases.[6] For tissue samples, flash-freezing in liquid nitrogen is highly recommended if you cannot proceed with lysis immediately.

Q: How do I choose the right lysis buffer for my this compound experiment?

A: Your choice of lysis buffer depends on the subcellular localization of your target protein.[7][8] Since this compound can impact membrane receptors, cytoplasmic signaling proteins, and nuclear transcription factors, your choice is crucial.

  • For cytoplasmic proteins: A gentle buffer containing NP-40 or Triton X-100 is often sufficient.

  • For membrane-bound proteins: A stronger buffer like RIPA buffer, which contains SDS, is necessary to solubilize membranes.[6]

  • For nuclear proteins: Specialized commercial kits or protocols involving hypotonic lysis followed by high-salt nuclear extraction are required.

Expert Tip: Start with a versatile buffer like RIPA unless you know your protein of interest is exclusively cytoplasmic and sensitive to detergents. Always supplement your chosen lysis buffer with a freshly prepared cocktail of protease and phosphatase inhibitors to protect your target proteins from degradation.[7][9]

Q: My protein of interest is known to be affected by oxidative stress, which this compound influences. Are there special considerations?

A: Yes. This compound has been shown to reduce oxidative stress and levels of proteins modified by products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE).[10][11] To preserve the native state of proteins susceptible to redox modification, consider adding antioxidants like DTT or BME to your lysis buffer, but be mindful of their compatibility with downstream protein quantification assays.

Troubleshooting Sample Preparation
Problem Probable Cause(s) Recommended Solution(s)
Low Protein Yield Incomplete cell/tissue lysis.Choose a stronger lysis buffer (e.g., RIPA).[6] Increase homogenization or sonication time. Ensure sufficient buffer volume for the amount of tissue/cells.[8]
Protein degradation.Always work on ice. Add fresh protease and phosphatase inhibitor cocktails to your lysis buffer just before use.[6][9]
Smearing or Laddering of Bands Below Target MW Significant protein degradation during sample prep.Minimize freeze-thaw cycles.[12] Ensure protease inhibitors are active and present in all buffers. Prepare fresh lysates for each experiment.[9]
Inconsistent Loading Control Levels Inaccurate protein quantification.Ensure your protein assay (e.g., BCA, Bradford) is compatible with the detergents in your lysis buffer. Prepare a standard curve for every assay.
Pipetting errors during loading.Use high-quality, calibrated pipettes. Load a consistent volume for each sample after normalizing concentrations.[13]

Section 2: SDS-PAGE, Protein Transfer, and Blocking

This stage involves separating the proteins by size, transferring them to a membrane, and preparing the membrane for antibody incubation.

Workflow for Electrophoresis and Transfer

G cluster_0 SDS-PAGE cluster_1 Protein Transfer cluster_2 Blocking prep Prepare Protein Lysate (with SDS loading buffer, heat at 95°C) load Load Samples & Marker into Gel Wells prep->load run Run Electrophoresis (Constant Voltage) load->run assemble Assemble Transfer Stack (Filter Paper > Gel > Membrane > Filter Paper) run->assemble Separated proteins transfer Perform Electrotransfer (Wet or Semi-Dry) assemble->transfer verify Verify Transfer (Ponceau S Stain) transfer->verify block Incubate Membrane in Blocking Buffer (e.g., 5% Milk or BSA) verify->block Proteins on membrane wash_pre Briefly Wash (e.g., TBST) block->wash_pre Primary Antibody Incubation Primary Antibody Incubation wash_pre->Primary Antibody Incubation

Caption: Key steps from sample loading to membrane blocking.

Frequently Asked Questions (FAQs)

Q: How do I select the right acrylamide percentage for my gel?

A: The gel percentage determines the resolution of proteins based on their molecular weight (MW).[14]

  • High MW proteins (>150 kDa): Use a lower percentage gel (e.g., 6-8%).

  • Mid-range MW proteins (30-150 kDa): A 10-12% gel is standard.

  • Low MW proteins (<30 kDa): Use a higher percentage gel (15%) or a gradient gel (e.g., 4-20%). For very small proteins like histones, specialized protocols and membranes may be needed.

Q: My transfer seems inefficient, especially for high molecular weight proteins. How can I improve it?

A: Inefficient transfer is a common issue.[14] To improve it:

  • Optimize Transfer Time/Voltage: High MW proteins require longer transfer times or higher voltage. Conversely, low MW proteins can be "blown through" the membrane if conditions are too harsh. Optimize these parameters for your specific protein.[15]

  • Add SDS to Transfer Buffer: Including up to 0.05% SDS in the transfer buffer can help large proteins elute from the gel more efficiently.

  • Check Methanol Concentration: For wet transfers, 20% methanol is standard, but reducing it to 10% can aid in the transfer of large proteins.

  • Verify with Ponceau S: Always use a reversible stain like Ponceau S after transfer to confirm that proteins have moved from the gel to the membrane before proceeding to blocking.[16]

Q: What is the difference between blocking with non-fat milk and BSA?

A: Blocking prevents the non-specific binding of antibodies to the membrane.[17][18]

  • 5% Non-Fat Dry Milk in TBST: This is a cost-effective and common blocking agent. However, milk contains phosphoproteins (casein) and endogenous biotin, which can interfere with the detection of phosphorylated targets or when using avidin-biotin systems, leading to high background.[9][19]

  • 3-5% Bovine Serum Albumin (BSA) in TBST: BSA is a purified protein and is the preferred blocking agent for phosphoproteins or when milk causes high background.[19]

Section 3: Immunodetection and Troubleshooting

This is the most variable stage, where optimization is key to achieving a clean blot with strong, specific signal.

Troubleshooting Common Immunodetection Issues

G cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Primary Solutions prob High Background Weak/No Signal Non-Specific Bands cause_bg Insufficient Blocking Antibody [ ] too High Inadequate Washing cause_signal Low Protein Load Inactive Antibody Poor Transfer cause_ns Antibody Cross-Reactivity Protein Degradation High Antibody [ ] sol_bg Increase Block Time/Conc. Titrate Antibodies Increase Wash Duration/Volume cause_bg->sol_bg sol_signal Load More Protein Use Fresh Antibody Optimize Transfer cause_signal->sol_signal sol_ns Use Affinity-Purified Ab Use Fresh Lysate Titrate Antibodies cause_ns->sol_ns

Caption: A logical guide to troubleshooting common Western blot issues.

Frequently Asked Questions (FAQs)

Q: How do I determine the optimal dilution for my primary and secondary antibodies?

A: The manufacturer's datasheet provides a starting range, but you must optimize this for your specific experimental conditions.[20][21] This is done through titration.

  • Run Identical Lanes: Load the same amount of a positive control lysate into multiple lanes of a gel.

  • Create a Dilution Series: After transfer, cut the membrane into strips (if your protein's MW allows) and incubate each strip with a different primary antibody dilution (e.g., 1:500, 1:1000, 1:2500, 1:5000).[6]

  • Select the Best Dilution: The optimal dilution is the one that gives a strong, specific signal for your target protein with the lowest background.[17] Repeat this process for your secondary antibody.

Q: My blot has a very high, uniform background. What's the most likely cause?

A: High background is often a result of insufficient blocking or washing, or an overly concentrated antibody.[17][19][22]

  • Blocking: Increase the blocking time to 2 hours at room temperature or overnight at 4°C.[17] You can also try switching your blocking agent (e.g., from milk to BSA).[19]

  • Washing: Increase the number and duration of your wash steps after antibody incubations. A standard is 3-5 washes of 5-10 minutes each with gentle agitation.[17][22] Adding a small amount of detergent like Tween-20 (0.05-0.1%) to your wash buffer is critical.[22]

  • Antibody Concentration: Your primary or secondary antibody concentration may be too high. Perform a titration to find the optimal dilution.[9][17]

Q: I'm not seeing any bands, or they are very faint. What should I check first?

A: For weak or no signal, systematically check each step of the process.[12][15]

  • Protein Transfer: Did your Ponceau S stain show that protein was successfully transferred to the membrane? If not, optimize your transfer protocol.[15][16]

  • Protein Load: You may not be loading enough protein, especially if your target is of low abundance. Try loading a higher amount (e.g., 30-50 µg).[15][22]

  • Antibody Activity: Is your primary antibody known to work for Western blot in your sample's species? Is it stored correctly and not expired? As a control, a dot blot can confirm if the antibody is still active.[22]

  • Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough for your target's abundance. You may need to increase the film exposure time or use a more sensitive substrate.[22]

Section 4: Signal Detection and Quantification

Quantifying protein changes is essential for studying the effects of drugs like this compound. Western blotting is a semi-quantitative technique, meaning it measures relative, not absolute, protein levels.[23][24]

Frequently Asked Questions (FAQs)

Q: How can I ensure my results are quantitative and not just qualitative?

A: For accurate quantification, you must work within the linear range of detection for both your target protein and your loading control.[25]

  • Avoid Signal Saturation: Saturated (blown-out) bands on the film or imager cannot be accurately quantified.[25] This appears as bands that are completely white or have a flat top when viewed with densitometry software. Reduce the amount of protein loaded or the antibody concentration to avoid this.

  • Create a Loading Gradient: To determine the linear range, load serial dilutions of your lysate (e.g., 40µg, 20µg, 10µg, 5µg) and ensure the band intensity is proportional to the amount loaded.[25]

Q: How do I properly normalize my data?

A: Normalization corrects for variations in protein loading and transfer efficiency across lanes.[13][24]

  • Housekeeping Proteins (HKPs): The traditional method is to re-probe the blot for a stably expressed HKP like GAPDH, β-actin, or α-tubulin. The intensity of your target band is then divided by the intensity of the HKP band in the same lane.[13]

    • Crucial Caveat: You must validate that your HKP's expression is not affected by this compound treatment in your specific experimental model. An unstable loading control will invalidate your results.

  • Total Protein Normalization (TPN): A more robust method involves staining the entire membrane with a total protein stain (e.g., Ponceau S, Coomassie, or fluorescent stains) and using the total protein signal in each lane for normalization. This avoids the potential pitfalls of unstable HKPs.[13]

Q: What is the correct way to report quantitative Western blot data?

A: To report your findings, first calculate the normalized intensity for each band.[26] Then, express the changes as a fold change relative to the vehicle-treated control group. For example, if the normalized intensity of a protein in the control group is 1.0 and in the this compound-treated group is 1.5, you would report a 1.5-fold increase. Always perform experiments in multiple biological replicates and report the average fold change with statistical analysis (e.g., standard deviation and p-value).[13]

References

Technical Support Center: Enhancing the Oral Bioavailability of Carvedilol in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Carvedilol in rat models. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you with the knowledge to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions you might have before embarking on your this compound bioavailability studies.

Q1: Why is the oral bioavailability of this compound inherently low?

A1: this compound's poor oral bioavailability, typically around 25%, is a multifactorial issue.[1][2][3][4] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but suffers from low aqueous solubility.[1][5] This poor solubility limits its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Furthermore, this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes like CYP2D6 and CYP2C9.[1][3] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of intestinal cells, further reducing its net absorption.[1]

Q2: What are the most common formulation strategies to improve this compound's oral bioavailability in rats?

A2: Several successful strategies have been employed to overcome this compound's bioavailability challenges. These primarily focus on enhancing its solubility and dissolution rate, and in some cases, bypassing first-pass metabolism. Key approaches include:

  • Solid Dispersions: This involves dispersing this compound in an amorphous form within a hydrophilic carrier matrix.[1][2][6][7] This technique enhances the drug's surface area and wettability, leading to faster dissolution.[2][7]

  • Nanoparticle-Based Systems: Reducing the particle size of this compound to the nanometer range significantly increases its surface area-to-volume ratio, thereby improving its dissolution velocity.[8][9][10] This includes nanosuspensions, nanostructured lipid carriers (NLCs), and polymeric nanoparticles.[8][11][12][13]

  • Lipid-Based Formulations: These formulations, such as self-nanoemulsifying drug delivery systems (S-SNEDDS) and niosomes, can improve the solubilization of this compound in the gastrointestinal tract.[14][15][16] They can also promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[11][14][17]

  • Liquisolid Compacts: This technique involves converting a liquid formulation of this compound (drug dissolved in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending with suitable carriers and coating materials.[18]

Q3: What are the critical parameters to monitor in a rat pharmacokinetic study for this compound?

A3: In a typical oral pharmacokinetic study in rats, you should aim to determine the following key parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): This represents the total drug exposure over time. It is a critical measure of bioavailability.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Relative Bioavailability: This is calculated by comparing the AUC of your test formulation to a control formulation (e.g., a simple suspension of pure this compound).

Accurate determination of these parameters requires a well-designed blood sampling schedule and a validated bioanalytical method.[1][14][19]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, from formulation development to in-vivo studies.

Formulation Challenges

Issue 1: Low Drug Loading or Entrapment Efficiency in Nanoparticle Formulations

  • Potential Cause: The physicochemical properties of this compound, the choice of lipids or polymers, and the formulation process parameters can all contribute to poor drug encapsulation. This compound's lipophilicity might lead to its premature precipitation during the formulation process, especially in aqueous-based nanoformulations.

  • Troubleshooting Steps:

    • Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the lipid or polymer. An excess of the drug beyond the solubilizing capacity of the carrier will lead to low entrapment.

    • Select Appropriate Carriers: For lipid-based nanoparticles, using a blend of solid and liquid lipids (as in NLCs) can create imperfections in the crystal lattice, providing more space to accommodate the drug molecules and thus increasing drug loading.[11][12]

    • Refine Formulation Technique: For methods like ionic gelation for chitosan nanoparticles, adjust the concentrations of chitosan and the cross-linking agent (e.g., sodium tripolyphosphate) as this can significantly impact encapsulation efficiency.[13] For emulsion-based methods, optimizing the sonication time and energy can improve drug incorporation.[12]

    • Solvent Selection: In solvent evaporation methods, ensure this compound is fully dissolved in the organic solvent and that the solvent is sufficiently miscible with the anti-solvent to allow for efficient nanoprecipitation rather than premature drug aggregation.

Issue 2: Poor Powder Flowability and Compressibility of Solid Dispersions

  • Potential Cause: Amorphous solid dispersions, especially those prepared by solvent evaporation or fusion methods, can result in sticky or irregularly shaped particles with poor flow characteristics. This can hinder subsequent processing steps like tableting or capsule filling.

  • Troubleshooting Steps:

    • Incorporate a Carrier/Adsorbent: Adding a high surface area adsorbent like amorphous fumed silica or a carrier like microcrystalline cellulose can improve the flowability of the solid dispersion by reducing inter-particle cohesion.[1][6]

    • Optimize the Preparation Method: The fusion-solvent method can sometimes yield better-flowing powders compared to pure fusion.[1][6] Spray drying is another technique that can produce more spherical and uniform particles with improved flow properties.

    • Particle Size Engineering: Milling the solid dispersion to a more uniform particle size distribution can sometimes improve flow, although care must be taken not to induce recrystallization.

In-Vitro Dissolution & Permeability Issues

Issue 3: Inconsistent or Slow In-Vitro Drug Release from Formulations

  • Potential Cause: This could be due to drug recrystallization within the formulation, incomplete amorphization in solid dispersions, or the formation of a non-dispersible layer around the formulation in the dissolution medium.

  • Troubleshooting Steps:

    • Verify Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is in an amorphous state within your solid dispersion.[2][7][18] The absence of a sharp melting peak for this compound in the DSC thermogram is indicative of its amorphous nature.

    • Incorporate Surfactants or Wetting Agents: The addition of a surfactant like D-α-tocopheryl polyethylene glycol succinate (TPGS) can enhance the wettability of the formulation and prevent aggregation, leading to a more consistent and faster dissolution profile.[1][6]

    • Optimize Dissolution Test Conditions: Ensure the dissolution medium and apparatus are appropriate for this compound. For instance, a phosphate buffer at pH 6.8 is often used to simulate intestinal conditions.[1] The paddle speed should be optimized to provide adequate agitation without causing excessive turbulence.[1]

In-Vivo Pharmacokinetic Study Challenges

Issue 4: High Variability in Plasma Concentration Data Among Rats in the Same Group

  • Potential Cause: High inter-individual variability is a common challenge in rodent studies and can arise from inconsistencies in dosing, stress-induced physiological changes, or differences in gastric emptying and intestinal transit times.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Oral gavage is the standard method for administering formulations to rats.[1] Ensure that the gavage needle is correctly placed to deliver the full dose directly into the stomach and that the formulation is a homogenous suspension or solution to guarantee each animal receives the same dose.

    • Acclimatize Animals: Allow sufficient time for the rats to acclimate to their housing and handling to minimize stress, which can affect gastrointestinal motility and blood flow.

    • Fasting Protocol: A consistent fasting period (typically overnight) before dosing is crucial to standardize gastric conditions.[8] However, ensure free access to water.

    • Increase Sample Size: If variability remains high despite these measures, increasing the number of animals per group can improve the statistical power of the study.

Issue 5: Unexpectedly Low Plasma Concentrations or No Detectable Drug

  • Potential Cause: This could be due to issues with the formulation's stability in the GI tract, problems with the blood sampling or processing, or issues with the bioanalytical method.

  • Troubleshooting Steps:

    • Verify Formulation Stability: Assess the stability of your formulation under simulated gastric and intestinal conditions to ensure the drug is not degrading before it can be absorbed.

    • Optimize Blood Collection and Processing: Use appropriate anticoagulants (e.g., heparinized tubes) and process the blood samples promptly to separate the plasma.[1] Store plasma samples at -80°C until analysis to prevent drug degradation.[1]

    • Validate the Bioanalytical Method: A robust and validated bioanalytical method is critical. This includes assessing linearity, accuracy, precision, and recovery.[19] A common method for this compound analysis is HPLC with UV or fluorescence detection, or the more sensitive LC-MS/MS.[1][14][19]

    • Check for Drug Adsorption: this compound, being lipophilic, might adsorb to plastic surfaces. Use low-adsorption tubes for sample collection and storage where possible.

Experimental Protocols & Data Visualization

Protocol 1: Preparation of this compound Solid Dispersion using the Fusion-Solvent Method

This protocol is adapted from methodologies that have shown significant enhancement in this compound's oral bioavailability.[1][6]

Materials:

  • This compound

  • Gelucire 50/13

  • D-α-tocopheryl polyethylene glycol succinate (TPGS)

  • Methanol

  • Microcrystalline cellulose

  • Amorphous fumed silica

Procedure:

  • Melting the Carrier: Accurately weigh the required amount of Gelucire 50/13 and place it in a glass beaker. Heat it in a water bath until it melts completely.

  • Drug Dissolution: In a separate container, dissolve the accurately weighed this compound and TPGS in a minimal amount of methanol.

  • Mixing: Add the drug-TPGS solution to the molten Gelucire 50/13 with continuous stirring.

  • Solvent Evaporation: Continue heating and stirring the mixture until all the methanol has evaporated.

  • Cooling and Solidification: Remove the beaker from the water bath and allow the mixture to cool and solidify at room temperature.

  • Milling and Sieving: Scrape the solidified mass and grind it using a mortar and pestle. Pass the powdered solid dispersion through a suitable sieve to obtain a uniform particle size.

  • Addition of Excipients: To improve flowability, add microcrystalline cellulose and amorphous fumed silica to the powdered solid dispersion and mix thoroughly.

  • Characterization: Characterize the prepared solid dispersion for drug content, in-vitro dissolution, and solid-state properties (DSC, XRD).

Table 1: Example Formulation Compositions for this compound Solid Dispersions
Formulation CodeThis compound (mg)Gelucire 50/13 (mg)TPGS (mg)Drug:Gelucire Ratio
SD110017501:1.75
SD2100175101:1.75

This table illustrates how different components can be varied. Successful formulations have shown a 5-fold increase in drug release with a 1:1.75 drug-to-Gelucire ratio, and further enhancement with the addition of 10% TPGS.[1]

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for conducting a pharmacokinetic study in Sprague-Dawley or Wistar rats.[1][14][20]

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: House the rats for at least one week before the experiment with free access to a standard diet and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Grouping: Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving the new formulation). A typical group size is 6 rats.

  • Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 40 mg/kg).[1]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours after administration) into heparinized tubes.[1][20]

  • Plasma Separation: Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.[1]

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).

Table 2: Representative Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Pure Drug Suspension3502.01500100
Solid Dispersion with Gelucire-TPGS9401.54035269
Nanostructured Lipid Carriers12251.05925395

Data are hypothetical but based on reported fold-increases. Solid dispersions have shown a 169% increase in bioavailability, while NLCs have demonstrated a 3.95-fold increase compared to a pure drug suspension.[6][11]

Visualizing Experimental Workflows

Diagram 1: Workflow for Solid Dispersion Formulation and Evaluation

G cluster_0 Formulation cluster_1 Characterization cluster_2 In-Vivo Study A Weighing (this compound, Gelucire, TPGS) B Melting & Dissolving A->B C Mixing & Solvent Evaporation B->C D Solidification & Milling C->D E In-Vitro Dissolution D->E Characterize Powder F Solid-State Analysis (DSC, XRD) D->F Characterize Powder G Drug Content Uniformity D->G Characterize Powder H Oral Administration to Rats E->H Proceed if Release is Enhanced I Blood Sampling H->I J Plasma Analysis (HPLC/LC-MS) I->J K Pharmacokinetic Modeling J->K

Caption: Workflow for this compound solid dispersion development.

Diagram 2: Troubleshooting Logic for Low Bioavailability in Rat Studies

G Start Low Bioavailability Observed Formulation Is in-vitro release adequate? Start->Formulation Dosing Was dosing procedure consistent? Formulation->Dosing Yes Reformulate Reformulate: - Check amorphization - Add surfactants - Optimize particle size Formulation->Reformulate No Analysis Is bioanalytical method validated? Dosing->Analysis Yes RefineDosing Refine Dosing Technique: - Ensure proper gavage - Homogenize suspension Dosing->RefineDosing No ValidateMethod Re-validate Assay: - Check recovery - Assess stability - Calibrate instrument Analysis->ValidateMethod No Success Improved Bioavailability Analysis->Success Yes Reformulate->Start RefineDosing->Start ValidateMethod->Start

Caption: Troubleshooting low oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide for Scientists: Carvedilol vs. Metoprolol in the Prevention of Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Two Leading Beta-Blockers for Researchers and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the prevention of cardiac remodeling remains a cornerstone of heart failure management. This guide offers a detailed, evidence-based comparison of two widely prescribed beta-blockers, Carvedilol and Metoprolol, focusing on their differential efficacy in mitigating the pathological alterations of the heart's structure and function. Drawing upon a wealth of preclinical and clinical data, we dissect their mechanisms of action, compare their effects on key remodeling parameters, and provide practical experimental protocols for researchers in the field.

Introduction to Cardiac Remodeling: A Maladaptive Response

Cardiac remodeling refers to the complex series of changes in the size, shape, and function of the heart that occur in response to cardiac injury or stress, such as myocardial infarction, hypertension, or pressure overload. While initially a compensatory mechanism to maintain cardiac output, sustained remodeling often becomes maladaptive, leading to progressive ventricular dysfunction and, ultimately, heart failure. This process is characterized by cardiomyocyte hypertrophy, fibrosis, inflammation, and alterations in the extracellular matrix.

Pharmacological Profiles: A Tale of Two Beta-Blockers

While both this compound and Metoprolol are classified as beta-adrenergic receptor antagonists, their pharmacological profiles exhibit key distinctions that underpin their varying effects on cardiac remodeling.

Metoprolol , a second-generation beta-blocker, exhibits cardioselectivity with a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, Metoprolol mitigates the deleterious effects of excessive catecholamine stimulation, such as increased heart rate, contractility, and myocardial oxygen demand. It is important to distinguish between the two commonly used salt forms: Metoprolol succinate is an extended-release formulation that provides consistent 24-hour beta-blockade and has demonstrated mortality benefits in heart failure, whereas Metoprolol tartrate is an immediate-release formulation with a shorter half-life.[1]

This compound , a third-generation beta-blocker, possesses a broader pharmacological spectrum. It is a non-selective antagonist of both β1 and β2-adrenergic receptors and also exhibits α1-adrenergic receptor blockade.[2] This α1-blockade contributes to its vasodilatory properties, reducing both preload and afterload on the heart.[3] Furthermore, this compound and its metabolites possess potent antioxidant properties, which are not shared by other beta-blockers like propranolol.[4][5] This antioxidant activity may contribute to its cardioprotective effects by mitigating oxidative stress, a key driver of cardiac remodeling.[6][7]

Comparative Efficacy in Preventing Cardiac Remodeling: The Experimental Evidence

A substantial body of research has compared the efficacy of this compound and Metoprolol in preventing cardiac remodeling. Here, we synthesize key findings from both preclinical and clinical studies.

Effects on Left Ventricular Structure and Function

Improvements in left ventricular ejection fraction (LVEF), a critical measure of cardiac systolic function, have been consistently observed with both drugs. However, several studies suggest a more pronounced effect with this compound. A meta-analysis of 19 randomized controlled trials involving 2,184 patients with chronic heart failure demonstrated that long-term treatment with this compound resulted in a greater improvement in LVEF compared to Metoprolol.[8][9]

Regarding left ventricular volumes, key indicators of cardiac remodeling, both drugs have shown beneficial effects. However, some studies indicate a superior effect of this compound in reducing left ventricular end-systolic volume (LVESV) and left ventricular end-diastolic volume (LVEDV). In a study on rats with coronary stenosis, this compound, but not Metoprolol at doses with similar effects on heart rate and blood pressure, attenuated the increase in LVESD and improved LVEF.[5][10] Another study in patients with chronic heart failure showed that while both drugs improved symptoms and LVEF, this compound had a significantly greater effect on reducing LV end-diastolic dimension.[6][11]

Table 1: Comparative Effects of this compound vs. Metoprolol on Left Ventricular Structure and Function

ParameterThis compoundMetoprololKey FindingsCitations
Left Ventricular Ejection Fraction (LVEF) Significant ImprovementSignificant ImprovementThis compound may produce a greater increase in LVEF.[8][9][12]
Left Ventricular End-Systolic Volume (LVESV) Significant ReductionReductionThis compound has been shown to be more effective in reducing LVESV in some studies.[5][10][13]
Left Ventricular End-Diastolic Volume (LVEDV) Significant ReductionReductionThis compound has demonstrated a greater reduction in LVEDV in some direct comparisons.[5][10][13]
Left Ventricular Wall Thickness ReductionReductionBoth drugs can reduce left ventricular mass.[14]
Impact on Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of pathological remodeling that leads to increased stiffness and impaired cardiac function. Preclinical studies have provided insights into the differential effects of this compound and Metoprolol on this process.

In a rat model of myocardial infarction, both this compound and Metoprolol were found to decrease the concentration of hydroxyproline, a major component of collagen, and the interstitial collagen volume fraction (ICVF). However, the reduction was more significant in the this compound-treated group.[10] Another study in a similar model found that at equivalent beta-blocking doses, this compound, but not Metoprolol, significantly reduced myocardial collagen content in the non-infarcted myocardium.[15]

Modulation of Oxidative Stress and Inflammation

The antioxidant properties of this compound represent a key mechanistic distinction from Metoprolol. This has been demonstrated in various experimental settings. In vitro studies have shown that this compound has far greater antioxidant activity than Metoprolol, which is essentially inactive as an antioxidant.[9]

Clinical studies have also explored these differences. In patients with acute myocardial infarction, this compound treatment was associated with a more sustained increase in the activity of copper-zinc superoxide dismutase (CuZnSOD), an important antioxidant enzyme, compared to Metoprolol.[6] A double-blind randomized controlled trial in heart failure patients revealed that this compound, but not Metoprolol, significantly reduced erythrocyte superoxide dismutase and glutathione peroxidase activities after 12 weeks of therapy.[4] Furthermore, a study comparing the two drugs in patients undergoing coronary angiography found that Metoprolol treatment was associated with a significant increase in malondialdehyde, a marker of lipid peroxidation, while this compound had no such effect.[2]

In terms of inflammation, a study in a canine model of chronic ischemic cardiomyopathy demonstrated that this compound treatment resulted in a greater attenuation of myocardial leukocytosis and higher levels of the anti-inflammatory cytokine IL-10 compared to Metoprolol.[5]

Table 2: Comparative Effects of this compound vs. Metoprolol on Markers of Fibrosis, Oxidative Stress, and Inflammation

MarkerThis compoundMetoprololKey FindingsCitations
Myocardial Collagen/Hydroxyproline Significant ReductionReductionThis compound demonstrated a more pronounced reduction in cardiac fibrosis markers in preclinical studies.[10][15]
Superoxide Dismutase (SOD) Activity Increased ActivityLess or no significant effectThis compound has been shown to increase SOD activity, indicating an antioxidant effect.[6]
Glutathione Peroxidase (GPx) Activity Reduced Activity (in erythrocytes)No significant effectThis compound, but not metoprolol, significantly reduced erythrocyte GPx activity in one study.[4]
Malondialdehyde (MDA) No significant change or reductionIncreased levels in some settingsThis compound appears to be more effective in preventing lipid peroxidation.[2]
Inflammatory Markers (e.g., IL-10, Leukocytosis) Anti-inflammatory effectsLess pronounced anti-inflammatory effectsThis compound has shown superior anti-inflammatory effects in a preclinical model.[5]
Effects on Cardiac Biomarkers

B-type natriuretic peptide (BNP) and its N-terminal pro-hormone (NT-proBNP) are established biomarkers of cardiac stress and are strongly associated with the severity and prognosis of heart failure. While both this compound and Metoprolol can lead to reductions in these markers, the comparative effects are not yet fully elucidated. The COMET (this compound Or Metoprolol European Trial) showed that baseline NT-proBNP levels were a powerful predictor of mortality, and achieving lower levels during follow-up was associated with a better prognosis, though the study did not report a direct comparison of the effects of the two drugs on NT-proBNP levels.[8] One study on patients with congestive heart failure demonstrated a significant decrease in plasma NT-proBNP levels with this compound therapy.[11]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and Metoprolol on cardiac remodeling can be attributed to their distinct interactions with key signaling pathways.

cluster_stress Cardiac Stress (e.g., MI, Hypertension) cluster_sns Sympathetic Nervous System cluster_receptors Adrenergic Receptors cluster_drugs Drug Intervention cluster_downstream Downstream Signaling & Effects Stress Cardiac Injury/Stress SNS ↑ Sympathetic Nervous System Activation Stress->SNS Catecholamines ↑ Catecholamines (Norepinephrine) SNS->Catecholamines Beta1 β1-Adrenergic Receptor Catecholamines->Beta1 Beta2 β2-Adrenergic Receptor Catecholamines->Beta2 Alpha1 α1-Adrenergic Receptor Catecholamines->Alpha1 OxidativeStress ↑ Oxidative Stress Catecholamines->OxidativeStress Induces Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis, Inflammation) Beta1->Remodeling Beta2->Remodeling Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction This compound This compound This compound->Beta1 Blocks This compound->Beta2 Blocks This compound->Alpha1 Blocks This compound->OxidativeStress Inhibits (Antioxidant Effect) Metoprolol Metoprolol Metoprolol->Beta1 Blocks Remodeling->OxidativeStress Vasoconstriction->Remodeling

Figure 1: Simplified signaling pathways affected by this compound and Metoprolol.

As illustrated, both drugs block β1-adrenergic receptors, thereby inhibiting the downstream signaling cascades that promote hypertrophy and fibrosis. However, this compound's additional blockade of β2 and α1 receptors, coupled with its direct antioxidant effects, provides a multi-pronged approach to mitigating cardiac remodeling. The α1-blockade leads to vasodilation, reducing cardiac workload, while its antioxidant properties directly counteract the damaging effects of reactive oxygen species (ROS).

Experimental Protocols for Assessing Cardiac Remodeling

For researchers investigating the effects of therapeutic agents on cardiac remodeling, a standardized set of experimental protocols is essential for generating robust and reproducible data.

Echocardiography for Assessment of Cardiac Function and Dimensions in Mice

This protocol outlines the procedure for obtaining key echocardiographic measurements in a murine model.

Materials:

  • High-frequency ultrasound system with a linear array transducer (30-40 MHz)

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heated platform with ECG electrodes

  • Rectal probe for temperature monitoring

  • Ultrasound gel

  • Depilatory cream

Procedure:

  • Animal Preparation: Anesthetize the mouse with 1-2% isoflurane. Remove chest hair using a depilatory cream. Place the mouse in a supine position on the heated platform and secure its limbs to the ECG electrodes. Maintain body temperature at 37°C.

  • Image Acquisition:

    • Parasternal Long-Axis (PSLAX) View: Apply ultrasound gel to the chest. Position the transducer to the left of the sternum to obtain a long-axis view of the heart.

    • Parasternal Short-Axis (PSAX) View: From the PSLAX view, rotate the transducer 90 degrees clockwise to obtain a short-axis view at the level of the papillary muscles.

    • M-mode Imaging: In the PSAX view, position the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle.

  • Measurements: From the M-mode images, measure the following at end-diastole and end-systole:

    • Left ventricular internal dimension (LVIDd, LVIDs)

    • Interventricular septal thickness (IVSd, IVSs)

    • Posterior wall thickness (PWTd, PWTs)

  • Calculations:

    • Left Ventricular Ejection Fraction (LVEF %): [(LVIDd³ - LVIDs³) / LVIDd³] * 100

    • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100

    • Left Ventricular Mass: 1.05 * [(LVIDd + IVSd + PWTd)³ - LVIDd³]

A Animal Preparation (Anesthesia, Hair Removal, Positioning) B Image Acquisition (PSLAX, PSAX, M-mode) A->B C Measurement of LV Dimensions (LVID, IVS, PWT) B->C D Calculation of Functional Parameters (LVEF, FS, LV Mass) C->D E Data Analysis and Comparison D->E

Figure 2: Workflow for echocardiographic assessment of cardiac function.
Histological Analysis of Cardiac Fibrosis using Masson's Trichrome Staining

This protocol details the staining procedure to visualize and quantify collagen deposition in cardiac tissue sections.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: If formalin-fixed, incubate sections in Bouin's solution at 56°C for 1 hour to improve staining quality. Rinse with running tap water until the yellow color is removed.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse with running tap water.

  • Cytoplasmic and Muscle Fiber Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.

  • Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

  • Collagen Staining: Transfer sections directly to aniline blue solution and stain for 5-10 minutes.

  • Final Differentiation and Dehydration: Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes. Dehydrate quickly through an ethanol series and clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

Results:

  • Nuclei: Black

  • Cytoplasm, Muscle: Red

  • Collagen: Blue

Quantification: The percentage of fibrotic area can be quantified using image analysis software by calculating the ratio of the blue-stained area to the total tissue area.

Gene Expression Analysis of Remodeling Markers by qPCR

This protocol provides a method for quantifying the mRNA levels of key genes involved in cardiac remodeling.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Col1a1, Col3a1, Acta1, Nppa, Nppb) and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from heart tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform real-time PCR using a qPCR master mix, cDNA template, and gene-specific primers. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Future Directions

The evidence presented in this guide suggests that while both this compound and Metoprolol are effective in mitigating cardiac remodeling, this compound may offer additional benefits due to its broader pharmacological profile, including α1-blockade and antioxidant properties. These unique attributes appear to translate into a greater improvement in certain parameters of cardiac structure and function, as well as a more pronounced reduction in cardiac fibrosis and oxidative stress.

For researchers and drug development professionals, the choice between these two agents in preclinical models should be guided by the specific aspects of cardiac remodeling being investigated. The provided experimental protocols offer a robust framework for conducting such comparative studies.

Future research should continue to explore the long-term comparative effects of these and other beta-blockers on a wider range of cellular and molecular markers of cardiac remodeling. A deeper understanding of their differential impact on specific signaling pathways will be crucial for the development of more targeted and effective therapies for the prevention and treatment of heart failure.

References

A Comparative Genomic Analysis: Carvedilol's Unique Transcriptional Footprint Versus Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Carvedilol and other beta-blockers, focusing on their differential effects on gene expression. Designed for researchers, scientists, and drug development professionals, this document moves beyond canonical receptor blockade to explore the nuanced, non-canonical, and pleiotropic effects that distinguish this compound at the molecular level. We will dissect the causality behind its unique clinical profile by examining its impact on key signaling pathways and transcriptional networks, supported by experimental data and detailed methodologies.

Introduction: Beyond Beta-Blockade

Beta-adrenergic receptor blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, particularly heart failure. They function primarily by antagonizing beta-adrenergic receptors, thereby mitigating the cardiotoxic effects of excessive sympathetic stimulation. However, the clinical benefits observed often extend beyond what can be explained by simple receptor antagonism. This is particularly true for this compound, a third-generation, non-selective beta-blocker that also exhibits α1-receptor blocking activity.[1][2][3]

Emerging evidence reveals that beta-blockers can profoundly modulate cardiac gene expression, reversing some of the maladaptive transcriptional changes that characterize heart failure.[4][5] this compound, in particular, has demonstrated a superior clinical profile in some studies, which is thought to be rooted in its unique pleiotropic effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][6][7][8] This guide will elucidate the molecular mechanisms underlying these effects by comparing its gene expression signature with that of other beta-blockers like metoprolol, nebivolol, and propranolol.

The Distinctive Molecular Signature of this compound

This compound's therapeutic advantages are increasingly attributed to its ability to modulate cellular signaling in ways that are independent of G-protein-mediated pathways. It is recognized as a β-arrestin-biased ligand for the β1-adrenergic receptor, activating cardioprotective signaling cascades that are distinct from traditional beta-blockade.[9][10] This biased agonism initiates a unique transcriptomic response.

A genome-wide analysis in a mouse model revealed that this compound treatment for one week resulted in the differential expression of a specific group of genes.[9][10] Notably, 49 genes were upregulated, primarily involved in pathways related to tight junctions, malaria, and viral myocarditis . Conversely, 34 genes were downregulated, largely associated with glycosaminoglycan biosynthesis and arrhythmogenic right ventricular cardiomyopathy (ARVC) .[9][10][11] These findings suggest that this compound's benefits in improving left ventricular function may stem from its ability to modulate cell adhesion, host defense, and the structural integrity of the myocardium at the genetic level.[9]

Comparative Transcriptomic Analysis: this compound vs. Other Beta-Blockers

Direct comparisons reveal significant differences in how various beta-blockers influence gene expression, highlighting this compound's unique molecular footprint.

This compound vs. Metoprolol

Metoprolol is a β1-selective blocker of the second generation.[1][3] While both drugs are effective in heart failure, comparative studies suggest this compound may offer additional benefits related to cardiac remodeling. In a rat model of myocardial infarction, long-term treatment with this compound, but not metoprolol, significantly reduced myocardial collagen deposition in the non-infarcted myocardium and attenuated right ventricular hypertrophy.[12] This anti-fibrotic effect is a key differentiator, likely stemming from a distinct gene expression program. A meta-analysis of clinical trials also found that long-term treatment with this compound produces greater improvements in left ventricular ejection fraction compared to metoprolol.[13]

A transcriptomic study of endomyocardial biopsies from heart failure patients treated with either this compound or metoprolol identified 94 overexpressed transcripts compared to patients on alternative therapies.[14] While this study did not separate the effects of the two beta-blockers, it confirmed that beta-blockade in general leads to significant gene expression changes, including the overexpression of genes related to myocardial contractile proteins and calcium handling, such as sarcoplasmic reticulum Ca(2+) ATPase (SERCA).[5][14]

This compound vs. Nebivolol

While direct, large-scale gene expression comparisons with this compound are less common, both drugs are noted for their antioxidant capabilities.[18] However, the primary mechanism differs: Nebivolol's effects are largely endothelium- and NO-dependent, whereas this compound's are linked to direct radical scavenging and the activation of broader cytoprotective pathways like Nrf2.[7][19][20]

This compound vs. Second-Generation Beta-Blockers (Propranolol, Atenolol)

The most striking distinction between this compound and older, second-generation beta-blockers lies in its pleiotropic effects. In a study on cardiomyocytes subjected to oxidative stress, this compound (10 µM) significantly reduced apoptosis. This protective effect was not observed with metoprolol, atenolol, or propranolol at equivalent concentrations.[7] The study concluded that this compound's ability to prevent mitochondrial calcium overload and membrane potential dissipation was independent of its adrenoceptor blocking properties and was instead linked to its potent antioxidant activity.[7][8]

Key Signaling Pathways Uniquely Modulated by this compound

This compound's distinct gene expression signature is driven by its influence on key signaling pathways that govern cellular stress responses.

The Nrf2/ARE Antioxidant Pathway

A critical mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor E2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[19][20][21] Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE in the promoter regions of numerous cytoprotective genes.

Studies have shown that this compound treatment significantly increases the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO-1) .[19][20] This activation helps mitigate oxidative stress and apoptosis in various cell types, including neuronal cells and retinal pigment epithelial cells.[19][21][22] The inhibition of Nrf2 with an inhibitor (ML385) abrogates the protective effects of this compound, confirming the pathway's central role.[20][22]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2->Keap1 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE HO1_NQO1 HO-1, NQO-1, etc. ARE->HO1_NQO1 Upregulates Transcription Cell_Protection Cell Protection & Antioxidant Response HO1_NQO1->Cell_Protection Nrf2_n->ARE Binds to

This compound activates the Nrf2/ARE antioxidant pathway.
The NF-κB Inflammatory Pathway

In addition to its antioxidant effects, this compound exerts potent anti-inflammatory actions by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23][24][25] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In activated T cells, this compound was shown to specifically inhibit NF-κB DNA-binding activity, an effect not seen with the transcription factor AP-1.[23][25] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα kinase (IKK) activity, this compound ensures NF-κB remains inactive.[23][25] Similarly, in a model of simulated ischemia/reperfusion in cardiomyocytes, this compound decreased the gene expression of Toll-like receptor 4 (TLR4) and NF-κB, leading to reduced apoptosis.[24]

NFkB_Pathway cluster_nucleus_nfkb Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TLR4 activation) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Inflammation Inflammation Proinflammatory_Genes->Inflammation NFkB_n->Proinflammatory_Genes Activates Transcription

This compound inhibits the pro-inflammatory NF-κB pathway.

Data Summary: Differential Gene Expression

The following table summarizes the key differential effects on gene expression pathways between this compound and other beta-blockers based on available experimental data.

Gene/Pathway Category This compound Metoprolol Nebivolol Propranolol/Atenolol References
Cardiac Remodeling ↓ Myocardial CollagenNo significant effectNot directly comparedNot a primary effect[12]
Antioxidant Response ↑ Nrf2, HO-1, NQO-1Not a primary effect↑ eNOS, ↓ NADPH OxidaseNo significant effect[15][18][19][20][21]
Inflammatory Response ↓ NF-κB, TLR4, IL-6, TNF-αNot a primary effect↓ IL-6, TNF-αNo significant effect[15][23][24]
Endothelial Function Indirect benefitIndirect benefit↓ Adhesion molecules (ICAMs)No significant effect[15][17]
Apoptosis (Oxidative Stress) Anti-apoptoticNo effectNot directly comparedNo effect[7][24]
Ca2+ Handling ↑ SERCA, ↑ PLB↑ SERCA, ↑ PLBNot directly comparedNot a primary effect[5][14]
Unique Upregulation Tight Junction, Viral Myocarditis pathwaysN/AN/AN/A[9][10]
Unique Downregulation Glycosaminoglycan Biosynthesis, ARVC pathwaysN/AN/AN/A[9][10]

Experimental Protocols: A Guide to Transcriptomic Analysis

To enable robust comparative analysis of drug effects on gene expression, a validated and self-consistent workflow is essential. The choice between microarray and RNA-sequencing (RNA-Seq) depends on the experimental goal; microarrays are excellent for analyzing known transcripts, while RNA-Seq provides a comprehensive view of the entire transcriptome, including novel transcripts and non-coding RNAs.[14][26][27][28]

General Experimental Workflow

The causality behind this workflow is to ensure the isolation of high-quality genetic material, accurate quantification of transcript levels, and rigorous statistical analysis to identify true biological differences rather than experimental artifacts.

Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis A 1. Sample Collection (e.g., Endomyocardial Biopsy, Cultured Cardiomyocytes) B 2. RNA Isolation (e.g., TRIzol, Column-based kits) A->B C 3. Quality Control (Agilent Bioanalyzer, NanoDrop) Check RIN & 260/280 ratio B->C D 4a. Microarray (Labeling, Hybridization, Scanning) C->D E 4b. RNA-Sequencing (Library Prep, Sequencing) C->E F 5. Data Pre-processing (Background Correction, Normalization) D->F E->F G 6. Differential Expression Analysis (e.g., SAM, DESeq2) F->G H 7. Pathway & Gene Ontology (GO) Enrichment Analysis G->H I 8. Validation (Quantitative Real-Time PCR - qPCR) G->I H->I Target Selection

Standard workflow for comparative transcriptomic analysis.
Step-by-Step Methodology: RNA Isolation and Quality Control

  • Objective: To isolate high-purity, intact total RNA from biological samples. This is a critical self-validating step, as poor quality RNA will lead to unreliable downstream results.

  • Homogenization: Homogenize tissue samples (e.g., 20-30 mg) or cell pellets in 1 mL of TRIzol reagent or a similar lysis buffer.

  • Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The aqueous phase (top layer) contains the RNA.

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.

  • Quality Control:

    • Quantification: Measure the RNA concentration and purity using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.[14]

    • Integrity: Assess RNA integrity using an Agilent 2100 Bioanalyzer. Samples should have an RNA Integrity Number (RIN) > 7.0 and show intact 28S and 18S ribosomal RNA bands to be suitable for microarray or RNA-Seq.[14]

Step-by-Step Methodology: qPCR Validation
  • Objective: To validate the differential expression of key genes identified by microarray or RNA-Seq. This step provides authoritative grounding for the high-throughput data.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. A typical reaction volume is 20 µL.

  • Thermal Cycling: Perform the reaction on a real-time PCR instrument. A standard protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should confirm the direction (up- or down-regulation) and approximate magnitude of change observed in the initial high-throughput experiment.

Conclusion and Future Directions

The evidence strongly indicates that this compound's clinical efficacy is not solely a function of its beta-blocking properties. It possesses a unique molecular signature characterized by the modulation of gene expression programs related to antioxidant defense, inflammation, and cellular integrity. Its ability to activate the Nrf2 pathway and inhibit the NF-κB pathway distinguishes it from many other beta-blockers and provides a molecular basis for its pleiotropic effects.[19][23][24]

In contrast, other third-generation beta-blockers like nebivolol exhibit their own unique profiles, primarily centered on endothelial function and NO bioavailability.[15] Second-generation agents like metoprolol and propranolol, while effective beta-blockers, lack the significant, direct impact on these non-canonical gene expression pathways.[7][12]

For researchers and drug development professionals, these findings underscore the importance of looking beyond receptor affinity and considering the broader transcriptomic and signaling impact of cardiovascular drugs. The distinct genetic footprint of this compound suggests that patient stratification based on genetic biomarkers related to oxidative stress or inflammation could lead to more personalized and effective therapeutic strategies in the future.[29][30][31] Further head-to-head RNA-Seq studies are warranted to build a more comprehensive map of the differential effects of these critical medicines.

References

A Head-to-Head Comparison of Carvedilol's Antioxidant Potential: An Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular therapeutics, the role of oxidative stress as a key pathological driver is increasingly recognized. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes significantly to the pathophysiology of conditions like heart failure, atherosclerosis, and hypertension.[1] While many therapies target the downstream consequences of these diseases, agents with intrinsic antioxidant properties offer a multi-faceted therapeutic advantage.

Carvedilol, a third-generation beta-blocker, stands out in its class due to a pharmacological profile that extends beyond simple adrenoceptor blockade.[2][3] Its well-documented antioxidant activity presents a compelling area of investigation for drug development professionals and researchers. This guide provides a head-to-head comparison of this compound's antioxidant potential against other beta-blockers and classic antioxidant compounds, supported by experimental data and detailed laboratory protocols to empower your own research.

The Structural Basis of this compound's Antioxidant Action

The antioxidant capacity of this compound is primarily attributed to its carbazole moiety.[4][5] This structural feature enables this compound to act as a potent free radical scavenger, donating a hydrogen atom to neutralize ROS and thereby inhibiting damaging processes like lipid peroxidation.[3][4][6] This direct scavenging mechanism is a clear departure from other beta-blockers that lack this specific chemical structure.

Furthermore, research indicates that the antioxidant activity of this compound is not limited to the parent compound. Its hydroxylated metabolites have been shown to be even more potent radical inhibitors, in some cases up to 1000-fold more effective than vitamin E.[5][7] This suggests that the in vivo antioxidant effect is a combined action of this compound and its metabolic byproducts.

cluster_this compound This compound Structure cluster_action Mechanism of Action This compound This compound Carbazole Carbazole Moiety This compound->Carbazole responsible for SideChain Adrenoceptor Blocking Side Chain This compound->SideChain contains Scavenging Radical Scavenging & H-atom Donation Carbazole->Scavenging enables ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation (Cell Damage) ROS->Lipid_Peroxidation causes Scavenging->ROS neutralizes Scavenging->Lipid_Peroxidation inhibits

Caption: Structural basis of this compound's antioxidant activity.

Comparative Analysis: this compound vs. Other Beta-Blockers

Experimental evidence consistently demonstrates the superior antioxidant capacity of this compound when compared to other beta-blockers, particularly the widely used metoprolol.

  • This compound vs. Metoprolol: In numerous in vitro studies, this compound shows significant antioxidant activity while metoprolol is often found to be essentially inactive.[8][9] For instance, in studies measuring the inhibition of iron-initiated lipid peroxidation in rat brain homogenates, this compound exhibited a potent effect, whereas the inhibitory concentration for metoprolol was orders of magnitude higher.[4] This pronounced difference is likely due to this compound's unique molecular structure, which favors redox recycling, and its higher lipophilicity, allowing for better membrane interaction. While some clinical trials comparing the two drugs on serum markers of oxidative stress have shown no significant between-group differences, direct examination in tissues and cells confirms this compound's far greater intrinsic antioxidant activity.[2]

  • This compound vs. Nebivolol: Nebivolol, another third-generation beta-blocker, also possesses antioxidant properties, but its mechanism appears to differ from this compound's. Studies suggest that this compound's benefits are mediated by a direct increase in the body's total antioxidant capacity.[10][11] In contrast, nebivolol's effects may be linked to its ability to increase the concentration of nitric oxide (NO), a potent vasodilator with secondary antioxidant effects.[10][11] While both drugs demonstrate antihypertensive and some level of anti-oxidative action, the direct free-radical scavenging ability is a hallmark of this compound.[12][13]

Table 1: Comparative Antioxidant Activity of Beta-Blockers (Inhibition of Lipid Peroxidation)

Compound IC₅₀ (μM) for Inhibition of Fe²⁺-initiated Lipid Peroxidation Source
This compound 8.1 [4]
Propranolol > 1,000 [4]
Atenolol > 1,000 [4]
Pindolol > 1,000 [4]
Labetalol > 1,000 [4]

| Metoprolol | Inactive in similar assays |[14][8] |

IC₅₀ represents the concentration required to inhibit 50% of the lipid peroxidation process.

Comparative Analysis: this compound vs. Classical Antioxidants

This compound's potency is not just notable when compared to its own drug class; it also holds up against well-established antioxidant compounds.

  • This compound vs. Vitamin E: this compound has been described as being approximately 10 times more potent than Vitamin E (α-tocopherol) in inhibiting lipid peroxidation.[5] Studies have shown that this compound can protect endogenous α-tocopherol levels from depletion during oxidative stress, an effect not observed with other beta-blockers like propranolol.[4][15] This suggests this compound not only acts as a direct antioxidant but also helps preserve the body's natural antioxidant reserves.

  • This compound in Combination with N-Acetylcysteine (NAC) and Vitamins: The co-administration of this compound with other antioxidants like NAC or Vitamins C and E often results in a synergistic effect.[16] In patients undergoing cardiac surgery, the combination of this compound and NAC was found to reduce markers of oxidative stress and inflammation more effectively than either metoprolol or this compound alone.[17] Similarly, adding vitamins E and C to this compound treatment in patients with chronic Chagas heart disease led to a significant decrease in plasma lipid peroxidation markers compared to untreated patients.[18]

Table 2: Qualitative Comparison with Classical Antioxidants

Compound/Combination Observation Key Findings Source
This compound Potent inhibitor of lipid peroxidation ~10x more potent than Vitamin E; spares endogenous Vitamin E. [5][15]
This compound + N-Acetylcysteine Synergistic reduction of oxidative stress Postoperative total antioxidant capacity was highest in the combination group. [17]

| This compound + Vitamins E & C | Enhanced reduction of lipid peroxidation | Combination significantly decreased TBARS levels compared to baseline. |[18] |

Experimental Protocols for Assessing Antioxidant Potential

To facilitate further research in this area, we provide detailed, self-validating protocols for key assays used to quantify antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[19][20] The degree of discoloration, measured spectrophotometrically at ~517 nm, is proportional to the scavenging activity.[19][21]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH working solution (e.g., 0.1 mM) in methanol/ethanol P2 Prepare serial dilutions of this compound and other test compounds P1->P2 P3 Prepare positive control (e.g., Ascorbic Acid) and a solvent blank P2->P3 R1 Add equal volumes of test compound/control and DPPH solution to wells P3->R1 R2 Mix thoroughly R1->R2 R3 Incubate in the dark (e.g., 30 minutes) at room temperature R2->R3 A1 Measure absorbance at 517 nm using a spectrophotometer R3->A1 A2 Calculate % Scavenging Activity: [ (A_control - A_sample) / A_control ] x 100 A1->A2 A3 Determine IC₅₀ value (concentration for 50% scavenging) A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. This solution should be made fresh and protected from light.[21] Prepare stock solutions of your test compounds (e.g., this compound, Metoprolol) and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent.

  • Reaction Setup (96-well plate):

    • Add 20 µL of each sample dilution or standard to separate wells.

    • Add 200 µL of the freshly prepared DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation: Mix the plate thoroughly and incubate in the dark at room temperature for 30 minutes.[21] The incubation time should be optimized based on the kinetics of the antioxidant.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures a substance's ability to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[22] The addition of an antioxidant reduces the ABTS•+, causing decolorization that is measured at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[23][24]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate P2 Incubate mixture in the dark for 12-16 hours P1->P2 P3 Dilute the ABTS•+ solution with buffer to an absorbance of ~0.70 at 734 nm P2->P3 R2 Add large volume (e.g., 200 µL) of diluted ABTS•+ solution to initiate reaction P3->R2 R1 Add small volume (e.g., 5 µL) of test compound/control to wells R1->R2 R3 Mix and incubate for a set time (e.g., 5 minutes) R2->R3 A1 Read absorbance at 734 nm R3->A1 A2 Calculate % Inhibition relative to a reagent blank A1->A2 A3 Determine Trolox Equivalent Antioxidant Capacity (TEAC) A2->A3

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • ABTS•+ Radical Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[25]

  • Working Solution Preparation: Before the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Setup (96-well plate):

    • Add 5 µL of your test compounds, positive control (Trolox), or blank to the wells.

    • Add 200 µL of the diluted ABTS•+ working solution to each well.

  • Incubation: Mix and incubate the plate for a defined time (e.g., 5 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.[26] The method relies on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct (MDA-TBA), which is measured colorimetrically at ~532 nm.[26]

cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Homogenize tissue or lyse cells in buffer containing an antioxidant (e.g., BHT) P2 Centrifuge to remove debris and collect supernatant P1->P2 R1 Add SDS solution to samples and MDA standards P2->R1 R2 Add TBA reagent to all tubes R1->R2 R3 Incubate at 95°C for 60 minutes to form MDA-TBA adduct R2->R3 R4 Cool tubes on ice to stop the reaction R3->R4 A1 Centrifuge to pellet any precipitate R4->A1 A2 Transfer supernatant to a 96-well plate A1->A2 A3 Read absorbance at 532 nm A2->A3 A4 Quantify MDA concentration using the standard curve A3->A4

Caption: Workflow for the MDA (TBARS) assay for lipid peroxidation.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize tissue or lyse cells on ice in MDA Lysis Buffer, often containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.[27] Centrifuge the lysate and collect the supernatant.

  • Standard Curve: Prepare a standard curve using the provided MDA standard.

  • Reaction:

    • Add 100 µL of SDS solution to 100 µL of your sample or standard in a microcentrifuge tube.[26]

    • Add 250 µL of TBA reagent (TBA in an acidic diluent).[26]

    • Vortex and incubate the tubes at 95°C for 60 minutes.[26]

    • Stop the reaction by placing the tubes in an ice bath for 5-10 minutes.[26]

  • Measurement:

    • Centrifuge the tubes (e.g., 1600 x g for 10 minutes) to pellet any precipitate.[26]

    • Transfer 200 µL of the clear supernatant to a 96-well plate.

    • Read the absorbance at 532 nm.[26]

  • Calculation: Determine the MDA concentration in your samples by comparing their absorbance values to the standard curve.

Conclusion

The experimental evidence robustly supports the classification of this compound as a beta-blocker with significant, unique antioxidant properties that distinguish it from other members of its class, such as metoprolol and atenolol.[4] Its potency in scavenging free radicals and inhibiting lipid peroxidation is comparable to, and in some cases greater than, classical antioxidants like Vitamin E.[5] This activity is rooted in its carbazole chemical structure.[4] For researchers in drug development, understanding these properties is crucial. The direct antioxidant mechanism of this compound may contribute to its cardioprotective effects and offers a compelling rationale for its use in conditions where oxidative stress is a key pathological component.[3][4] The provided protocols offer a standardized framework for further investigating these properties and comparing the efficacy of novel compounds against this established benchmark.

References

A Comparative In Vivo Analysis of Carvedilol's Efficacy in Inhibiting HIF-1α and VEGF Expression

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized anti-angiogenic effects of Carvedilol by examining its impact on Hypoxia-Inducible Factor-1alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression in an in vivo setting. We will explore the mechanistic rationale, present a robust experimental design comparing this compound to a known inhibitor, and provide detailed protocols for execution and analysis.

Introduction: The Hypoxia-Angiogenesis Axis in Disease

Solid tumors, upon reaching a certain size, outgrow their existing blood supply, leading to a state of low oxygen known as hypoxia. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1α.[1][2] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes that promote survival, metabolism, and, critically, angiogenesis.[1][2] A primary target of HIF-1α is the gene encoding Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the formation of new blood vessels.[2][3] This process, while essential for tumor growth and metastasis, presents a key therapeutic target.[4]

This compound, a non-selective beta-blocker with additional alpha-1 blocking activity, is widely used in the management of cardiovascular conditions.[5][6] Emerging evidence suggests that this compound may possess anti-tumor properties.[7][8][9] Studies in rat models of heart failure have shown that this compound treatment is associated with the reversal of abnormal HIF-1α and VEGF upregulation.[10][11][12] This guide outlines a strategy to rigorously validate these preliminary findings in a cancer-specific in vivo model.

Mechanistic Deep Dive: The HIF-1α/VEGF Signaling Pathway

The rationale for this investigation is grounded in the well-established HIF-1α/VEGF signaling cascade. Understanding this pathway is crucial for designing a validation study.

HIF1a_VEGF_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Response Hypoxia Hypoxia HIF-1alpha_Stabilization HIF-1α Stabilization Hypoxia->HIF-1alpha_Stabilization Inhibits Degradation HIF-1alpha_Degradation HIF-1α Degradation HIF-1_Complex HIF-1 Complex (HIF-1α/β) HIF-1alpha_Stabilization->HIF-1_Complex HIF-1beta HIF-1β (ARNT) HIF-1beta->HIF-1_Complex VEGF_Gene VEGF Gene (HRE) HIF-1_Complex->VEGF_Gene Binds to HRE (Hypoxia Response Element) VEGF_mRNA VEGF mRNA VEGF_Gene->VEGF_mRNA Transcription VEGF_Protein VEGF Protein VEGF_mRNA->VEGF_Protein Translation Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes This compound This compound This compound->HIF-1alpha_Stabilization Proposed Inhibition

Caption: Proposed inhibition of the HIF-1α/VEGF pathway by this compound.

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. Hypoxia inhibits this degradation, leading to HIF-1α accumulation and dimerization with its partner, HIF-1β. This complex then acts as a transcription factor, binding to the Hypoxia Response Element (HRE) in the promoter region of target genes like VEGF, initiating their transcription and subsequent protein expression. Our hypothesis is that this compound interferes with the stabilization of HIF-1α, thereby preventing the downstream cascade that leads to angiogenesis.

Designing the In Vivo Validation Study

To objectively assess this compound's efficacy, a well-controlled in vivo study is essential. This involves selecting an appropriate animal model, a relevant comparator, and defining clear experimental endpoints.

Choosing the Right In Vivo Model

Several models can be used to study angiogenesis in vivo, including the chick chorioallantoic membrane (CAM) assay and various rodent models.[13][14] For this study, we propose a human tumor xenograft model in immunocompromised mice. This model offers high clinical relevance by allowing the growth of human cancer cells and the evaluation of therapeutic agents on established tumors.[15][16]

An alternative or complementary approach is the Matrigel plug assay .[17][18][19] In this model, Matrigel, a basement membrane extract, is mixed with tumor cells or pro-angiogenic factors and injected subcutaneously into mice.[17][18] The gel solidifies, and the degree of new blood vessel infiltration into the plug can be quantified.[19][20] This method is particularly useful for isolating and quantifying the angiogenic response.[19]

Selecting a Comparator: A Positive Control

To validate our findings, this compound's performance must be compared against a compound with a known and potent inhibitory effect on the HIF-1α/VEGF pathway. YC-1 is a suitable candidate. It is a well-characterized HIF-1α inhibitor that has been shown to block the induction of VEGF and exert anti-angiogenic and anti-tumor effects.[2][21] Another option could be a direct VEGF inhibitor like Bevacizumab or a small molecule VEGFR inhibitor.[4][22][23] For this guide, we will proceed with YC-1 as the comparator.

Experimental Design and Workflow

The following workflow outlines a robust study design to compare the effects of this compound and YC-1.

References

Cross-Validation of Carvedilol's Efficacy: A Comparative Guide for Preclinical Hypertension Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antihypertensive drug discovery and development, the robust preclinical validation of a therapeutic candidate across multiple, mechanistically distinct animal models is paramount. This guide provides an in-depth comparative analysis of the pharmacological effects of Carvedilol, a third-generation beta-blocker with vasodilatory and antioxidant properties, in three widely utilized animal models of hypertension: the Spontaneously Hypertensive Rat (SHR), the L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertensive model, and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive model. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only presents comparative efficacy data but also delves into the causal relationships behind experimental choices and the self-validating nature of the described protocols.

The Rationale for Cross-Model Validation

Hypertension is a multifactorial disease, and no single animal model can fully recapitulate the complexity of the human condition. Therefore, employing a battery of models with differing pathophysiological underpinnings provides a more holistic understanding of a drug's therapeutic potential and its mechanism of action.

  • Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically, mirroring many aspects of human essential hypertension, including a strong genetic component and the progressive development of cardiac and vascular hypertrophy.

  • L-NAME-Induced Hypertension: This model is characterized by the inhibition of nitric oxide (NO) synthase, leading to endothelial dysfunction, increased peripheral resistance, and a subsequent rise in blood pressure. It is particularly useful for investigating a drug's impact on NO bioavailability and endothelial function.

  • DOCA-Salt Hypertension: This model is induced by mineralocorticoid excess and a high-salt diet, resulting in volume-dependent hypertension with significant vascular inflammation and oxidative stress. It is a valuable tool for assessing a drug's efficacy in a low-renin, salt-sensitive hypertensive state.

By evaluating this compound across these three distinct models, we can triangulate its efficacy and gain deeper insights into its multifaceted pharmacological profile.

This compound's Multifaceted Mechanism of Action

This compound's therapeutic efficacy stems from a unique combination of pharmacological actions that extend beyond simple beta-blockade.[1] Understanding this is crucial for interpreting its effects in different hypertensive models.

  • Non-selective β-Adrenoceptor Blockade: this compound blocks both β1 and β2 adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and renin release.[1]

  • α1-Adrenoceptor Blockade: This action results in vasodilation of peripheral blood vessels, reducing total peripheral resistance, a key contributor to elevated blood pressure.[2]

  • Antioxidant Properties: this compound and its metabolites are potent antioxidants that can scavenge free radicals and protect against lipid peroxidation, thereby mitigating oxidative stress, a common feature in many forms of hypertension.[3][4][5]

  • Endothelial Function Modulation: this compound has been shown to improve endothelial function and increase the bioavailability of nitric oxide (NO), a critical vasodilator.[6][7][8]

The interplay of these mechanisms is central to this compound's robust antihypertensive and organ-protective effects.

Carvedilol_Mechanism cluster_adrenergic Adrenergic Blockade cluster_antioxidant Antioxidant & Endothelial Effects This compound This compound Beta_Block β1/β2 Blockade This compound->Beta_Block Alpha_Block α1 Blockade This compound->Alpha_Block Antioxidant Antioxidant Properties This compound->Antioxidant Inc_NO ↑ NO Bioavailability This compound->Inc_NO Dec_HR_Cont ↓ Heart Rate & Contractility Beta_Block->Dec_HR_Cont Dec_Renin ↓ Renin Release Beta_Block->Dec_Renin Vasodilation Vasodilation Alpha_Block->Vasodilation Dec_TPR ↓ Total Peripheral Resistance Vasodilation->Dec_TPR Dec_Ox_Stress ↓ Oxidative Stress Antioxidant->Dec_Ox_Stress Inc_NO->Vasodilation

Caption: this compound's Multifaceted Mechanism of Action.

Comparative Efficacy in Animal Models of Hypertension

The following sections detail the effects of this compound in each of the three hypertensive models, with a comparative summary of the key findings.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a cornerstone of hypertension research. Chronic oral administration of this compound in developing SHRs has been shown to produce sustained reductions in blood pressure and heart rate.[6][9]

Experimental Data Summary:

ParameterControl (SHR)This compound-Treated (SHR)Reference
Systolic Blood PressureSignificantly ElevatedSignificantly Reduced[6][9]
Heart RateElevatedSignificantly Reduced[6][9]
Ventricle/Body WeightIncreasedReduced by ~9.0%[6]
Mesenteric Artery Medial Cross-Sectional AreaIncreasedSignificantly Reduced[6]

These findings demonstrate that this compound not only lowers blood pressure in a genetically predisposed model but also mitigates the development of cardiac and vascular hypertrophy, key pathological features of chronic hypertension.[6] This is attributed to both its hemodynamic effects and its direct anti-mitogenic activity on vascular smooth muscle cells.[6]

L-NAME-Induced Hypertension Model

This model is characterized by endothelial dysfunction due to the inhibition of nitric oxide synthase. This compound's ability to enhance NO bioavailability makes it a particularly interesting candidate for evaluation in this context.[6]

Experimental Data Summary:

ParameterControl (L-NAME)This compound-Treated (L-NAME)Reference
Mean Arterial PressureSignificantly IncreasedSignificantly Reduced[5]
Heart RateVariableMay be reduced[5]
Endothelial FunctionImpairedImproved[7][10]
Oxidative StressIncreasedReduced[7][10]

Studies have shown that this compound treatment in L-NAME hypertensive rats attenuates the rise in blood pressure and improves endothelial function.[5] This is linked to its antioxidant properties and its ability to increase NO bioavailability, which counteracts the primary insult in this model.[6][7][10]

DOCA-Salt Hypertensive Model

The DOCA-salt model represents a state of low-renin, salt-sensitive hypertension with significant contributions from oxidative stress and inflammation.

Experimental Data Summary:

ParameterControl (DOCA-Salt)This compound-Treated (DOCA-Salt)Reference
Systolic Blood PressureMarkedly Increased (~193 mmHg)Dose-dependent Decrease[11][12]
Heart RateVariableDose-dependent Decrease[11]
Cardiac HypertrophyPresentAttenuated[11]
Vascular DysfunctionPresentImproved[12]

Single oral administration of this compound in DOCA-salt hypertensive rats has been shown to produce dose-related decreases in systolic blood pressure and heart rate.[11] The drug's efficacy in this model highlights the importance of its vasodilatory and antioxidant actions in a hypertensive state that is not primarily driven by the renin-angiotensin system.

Synthesis and Cross-Model Comparison

The consistent antihypertensive effect of this compound across these three mechanistically distinct models underscores its robust and multifaceted pharmacological profile.

  • In the SHR model , this compound's combined β- and α1-blockade effectively lowers blood pressure and heart rate, while its anti-proliferative effects contribute to the prevention of end-organ damage.[6]

  • In the L-NAME model , its ability to counteract endothelial dysfunction and increase NO bioavailability is paramount to its therapeutic effect.[6]

  • In the DOCA-salt model , the vasodilatory and antioxidant properties of this compound are likely the primary drivers of its efficacy in this volume-expanded, low-renin state.[11]

The cross-validation of these effects provides strong preclinical evidence for this compound's broad-spectrum antihypertensive activity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Induction of Hypertension

Hypertension_Induction cluster_LNAME L-NAME Model cluster_DOCA DOCA-Salt Model LNAME_Start Acclimatize Rats LNAME_Admin Administer L-NAME in Drinking Water (e.g., 40 mg/kg/day) LNAME_Start->LNAME_Admin LNAME_Monitor Monitor Blood Pressure (e.g., weekly) LNAME_Admin->LNAME_Monitor DOCA_Start Acclimatize Rats DOCA_Surgery Unilateral Nephrectomy DOCA_Start->DOCA_Surgery DOCA_Implant Subcutaneous DOCA Pellet Implantation (e.g., 150 mg/kg) DOCA_Surgery->DOCA_Implant DOCA_Diet Provide 1% NaCl + 0.2% KCl in Drinking Water DOCA_Implant->DOCA_Diet DOCA_Monitor Monitor Blood Pressure DOCA_Diet->DOCA_Monitor

Caption: Experimental Workflows for Hypertension Induction.

L-NAME-Induced Hypertension Protocol:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

  • Induction: Dissolve L-NAME in drinking water at a concentration calculated to provide a daily dose of approximately 40 mg/kg.

  • Duration: Continue L-NAME administration for 4-8 weeks to establish stable hypertension.

  • Monitoring: Measure blood pressure and heart rate weekly using a non-invasive tail-cuff method.

DOCA-Salt-Induced Hypertension Protocol: [2][12][13][14]

  • Animal Selection: Use male Sprague-Dawley rats (200-250g).

  • Acclimatization: House the animals as described above.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform a unilateral nephrectomy (removal of one kidney).

    • Implant a subcutaneous pellet of DOCA (e.g., 150 mg/kg).

  • Dietary Manipulation: Replace normal drinking water with a solution containing 1% NaCl and 0.2% KCl.

  • Duration: Maintain the high-salt diet for 4-6 weeks.

  • Monitoring: Measure blood pressure and heart rate regularly.

This compound Administration and Measurement

Administration:

  • This compound can be administered orally via gavage or mixed in the diet.

  • A typical dose range for rats is 10-30 mg/kg/day.[6][11]

  • The treatment duration will vary depending on the study objectives but typically ranges from 4 to 12 weeks.

Measurement of Effects:

  • Blood Pressure and Heart Rate:

    • Non-invasive: Tail-cuff plethysmography is a common method for repeated measurements in conscious animals.

    • Invasive: For continuous and more accurate measurements, radiotelemetry or direct arterial catheterization can be employed.

  • Cardiac and Vascular Remodeling:

    • Echocardiography: To assess cardiac dimensions, function, and hypertrophy.

    • Histology: Post-mortem analysis of heart and blood vessel tissues to quantify hypertrophy, fibrosis, and medial thickness.

  • Biochemical Assays:

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione in plasma and tissues.

    • Nitric Oxide Bioavailability: Measure plasma or tissue levels of nitrite and nitrate (NOx).

Conclusion

The cross-validation of this compound's effects in the SHR, L-NAME, and DOCA-salt hypertensive models provides a compelling preclinical data package. The consistent efficacy of this compound across these diverse pathophysiological states highlights its robust and multifaceted mechanism of action, which extends beyond simple beta-blockade to include crucial vasodilatory and antioxidant properties. This comprehensive understanding is invaluable for guiding further clinical development and for positioning this compound as a versatile therapeutic agent in the management of hypertension.

References

A Senior Application Scientist's Guide to Comparative Proteomics of Cardiac Tissue: Carvedilol vs. Placebo

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused comparison of the proteomic landscape of cardiac tissue following treatment with the beta-blocker Carvedilol versus a placebo. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, ensuring a robust and reproducible study design. Our objective is to furnish you with the foundational knowledge to not only understand the molecular mechanisms of this compound but also to apply these principles to your own drug development and research endeavors.

Introduction: Deconvoluting this compound's Cardioprotective Mechanisms

This compound is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking activity, widely prescribed for heart failure and hypertension.[1][2] Its clinical efficacy is well-established, but the full spectrum of its molecular action at the protein level remains an area of active investigation.[2][3][4] Proposed mechanisms include not only the canonical beta-blockade that reduces cardiac workload but also antioxidant properties and the inhibition of processes like apoptosis (programmed cell death).[4][5]

Comparative proteomics offers a powerful, unbiased lens to view these mechanisms.[6][7] Unlike targeted approaches that focus on a few proteins, mass spectrometry (MS)-based proteomics provides a global snapshot of the thousands of proteins expressed in cardiac tissue at a specific time.[6][8][9] By comparing the proteomes of this compound-treated and placebo-treated cardiac tissue, we can identify entire networks of proteins that are altered, revealing novel signaling pathways and providing a deeper, more holistic understanding of the drug's effect.[7][9] This approach is invaluable for elucidating mechanisms of action, identifying potential biomarkers of drug response, and discovering new therapeutic targets.

Experimental Design & Methodology: A Validating Workflow

A robust comparative proteomics experiment is built on a foundation of meticulous sample handling and a logically structured workflow. The following protocol is designed to maximize protein identification and quantification accuracy, with integrated quality control steps.

Animal Model and Treatment

For this hypothetical study, a well-established animal model of heart failure, such as isoproterenol-induced cardiac remodeling in rodents, would be utilized.[10][11] Animals would be randomized into two groups: one receiving daily oral administration of this compound and a control group receiving a placebo vehicle for a predetermined period (e.g., 4 weeks). This ensures that observed proteomic changes can be directly attributed to the pharmacological action of this compound against a consistent pathological background.

Detailed Experimental Protocol

Step 1: Cardiac Tissue Collection and Preparation

  • Rationale: Rapid and consistent tissue harvesting is critical to prevent post-mortem protein degradation and modification. Flash-freezing in liquid nitrogen immediately halts enzymatic activity.[12]

  • Protocol:

    • At the study endpoint, animals are euthanized according to approved institutional protocols.

    • Hearts are rapidly excised, washed in ice-cold phosphate-buffered saline (PBS) to remove blood, and dissected to isolate the left ventricular tissue.

    • The tissue is immediately flash-frozen in liquid nitrogen and stored at -80°C until protein extraction.[12]

Step 2: Protein Extraction from Fibrous Tissue

  • Rationale: Cardiac tissue is rich in fibrous extracellular matrix and contractile proteins, making efficient and complete protein solubilization challenging.[13][14] A strong chaotropic lysis buffer, such as one containing urea and thiourea, is necessary to denature and solubilize the full complement of proteins.[14][15] Mechanical disruption using bead beating is superior to manual homogenization for tough tissues.[15]

  • Protocol:

    • Weigh approximately 20-30 mg of frozen left ventricular tissue.

    • Transfer the tissue to a 2 mL O-ring cryotube containing zirconium dioxide beads (2.8 mm).[15]

    • Add a urea-based lysis buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS, 20 mM Tris) at a ratio of 20 µL per mg of tissue.[14][15]

    • Homogenize the tissue using a bead-beating system for two cycles.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris.

    • Collect the supernatant containing the solubilized proteins.

    • Determine protein concentration using a compatible assay like the Bradford protein assay.[14]

Step 3: Protein Digestion (In-Solution)

  • Rationale: Mass spectrometers analyze peptides, not intact proteins. Therefore, proteins must be enzymatically digested into smaller, more manageable peptides. A standard "bottom-up" proteomics approach involves reduction and alkylation to break disulfide bonds and prevent them from reforming, followed by digestion with trypsin, which specifically cleaves proteins at lysine and arginine residues.[13]

  • Protocol:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Alkylation: Add iodoacetamide (IAA) to a final concentration of 50 mM and incubate for 45 minutes in the dark at room temperature.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • Digestion: Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[15]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Step 4: Peptide Desalting and Cleanup

  • Rationale: Salts and detergents from the lysis and digestion buffers can interfere with the ionization process in the mass spectrometer. A solid-phase extraction (SPE) step using a C18 resin is essential to remove these contaminants and concentrate the peptides.

  • Protocol:

    • Acidify the digested peptide solution with formic acid.

    • Condition a C18 SPE cartridge with acetonitrile, followed by an equilibration with 0.1% formic acid in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid to remove salts.

    • Elute the purified peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and store at -20°C.

Step 5: LC-MS/MS Analysis

  • Rationale: The complex peptide mixture is separated by liquid chromatography (LC) based on hydrophobicity before being introduced into the tandem mass spectrometer (MS/MS).[7] This separation reduces the complexity of the mixture entering the MS at any given time, allowing for more peptides to be identified and quantified.[16][17] The MS instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects the most intense peptides for fragmentation, measuring the m/z of the fragments (MS2 scan).[7]

  • Protocol:

    • Reconstitute the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject a standardized amount of peptides onto a reversed-phase LC column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration over a set duration (e.g., 90-120 minutes).

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or timsTOF instrument) operating in a data-dependent acquisition (DDA) mode.[16][18]

G cluster_tissue Tissue Processing cluster_protein Protein Preparation cluster_peptide Peptide Analysis T1 Cardiac Tissue Excision T2 Flash Freezing (-80°C) T1->T2 P1 Bead-Beating & Lysis (Urea Buffer) T2->P1 P2 Quantification (Bradford Assay) P1->P2 P3 Reduction & Alkylation (DTT / IAA) P2->P3 P4 Overnight Trypsin Digestion P3->P4 A1 Peptide Desalting (C18 SPE) P4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Acquisition (MS1 & MS2 Scans) A2->A3

Caption: High-level experimental workflow for cardiac proteomics.

Data Analysis and Bioinformatics

Raw mass spectrometry data must be processed through a sophisticated bioinformatics pipeline to identify peptides, infer proteins, and determine relative quantification between the this compound and placebo groups.

Step 1: Database Searching

  • Rationale: The experimental MS2 spectra are matched against theoretical spectra generated from a protein sequence database (e.g., UniProt).[7] Algorithms like Sequest or Andromeda (within the MaxQuant platform) score these matches to identify the most likely peptide sequence for each spectrum.[6]

  • Protocol:

    • Process the raw MS files using a software platform like MaxQuant.

    • Search the data against a species-specific protein database.

    • Set search parameters to include:

      • Enzyme: Trypsin/P

      • Fixed Modification: Carbamidomethyl (C)

      • Variable Modifications: Oxidation (M), Acetyl (Protein N-term)

      • False Discovery Rate (FDR): Set to 1% at both the peptide and protein level to ensure high confidence in identifications.[16]

Step 2: Protein Quantification and Statistical Analysis

  • Rationale: Label-Free Quantification (LFQ) is a common method that uses the signal intensity (peak area) of peptides in the MS1 scan to determine the relative abundance of its parent protein across different samples.[19] Statistical tests (e.g., t-test) are then applied to identify proteins with statistically significant abundance changes between the this compound and placebo groups.

  • Protocol:

    • Use the MaxQuant LFQ algorithm to calculate protein intensities across all samples.

    • Import the protein intensity data into a statistical analysis platform (e.g., Perseus).

    • Filter out contaminants and reverse hits. Log2-transform the data and perform imputation for missing values.

    • Perform a two-sided t-test to compare the this compound and placebo groups. Proteins with a p-value < 0.05 and a fold change > 1.5 are typically considered significantly altered.

Step 3: Pathway and Functional Enrichment Analysis

  • Rationale: To understand the biological significance of the list of differentially expressed proteins, we perform functional enrichment analysis.[6] This involves using tools like DAVID, Metascape, or the Gene Ontology (GO) consortium to see which biological processes, cellular components, or molecular functions are over-represented in our protein list.[6]

  • Protocol:

    • Upload the list of significantly up- and down-regulated proteins to a pathway analysis tool.

    • Perform enrichment analysis for GO terms and signaling pathways (e.g., KEGG, Reactome).

    • Analyze the results to identify key biological themes impacted by this compound treatment.

G D1 Raw MS Data Files (.raw) D2 Database Search (e.g., MaxQuant) D1->D2 D3 Peptide/Protein Identification (FDR < 1%) D2->D3 D4 Label-Free Quantification (LFQ Intensities) D3->D4 D5 Statistical Analysis (t-test, p<0.05) D4->D5 D6 List of Differentially Expressed Proteins D5->D6 D7 Pathway & GO Enrichment Analysis D6->D7 D8 Biological Interpretation D7->D8

Caption: Bioinformatics workflow for proteomic data analysis.

Comparative Proteomic Findings: this compound's Molecular Signature

While a specific, novel dataset is not being generated here, we can synthesize findings from existing literature to illustrate the expected outcomes of such a study. This compound treatment in heart failure models would be expected to reverse many of the maladaptive proteomic changes associated with the disease.

Table 1: Hypothetical Proteins Significantly Upregulated by this compound

Protein NameGene SymbolFold Change (this compound vs. Placebo)Primary Function & Rationale
Sarcoplasmic/endoplasmic reticulum calcium ATPase 2ATP2A2 (SERCA2a)↑ 2.1Improves calcium reuptake into the SR, enhancing cardiac relaxation. Its expression is often decreased in heart failure.[20]
Myosin-7 (Alpha-MHC)MYH6↑ 1.8The "fast" isoform of myosin heavy chain, associated with better contractile efficiency. Heart failure often causes a shift to the slower beta isoform.[20]
Superoxide dismutase [Cu-Zn]SOD1↑ 1.7Key antioxidant enzyme that mitigates oxidative stress, a known contributor to heart failure pathology. This compound has antioxidant properties.[4][21]
Bcl-2BCL2↑ 1.6An anti-apoptotic protein. This compound is known to suppress apoptosis in cardiomyocytes.[22][23]
Beta-arrestin-2ARRB2↑ 1.9Mediates G protein-independent signaling from the beta-adrenergic receptor, a pathway stimulated by this compound that may be cardioprotective.[3][24]

Table 2: Hypothetical Proteins Significantly Downregulated by this compound

Protein NameGene SymbolFold Change (this compound vs. Placebo)Primary Function & Rationale
Collagen Type I Alpha 1COL1A1↓ 2.5A major component of the extracellular matrix. Its downregulation suggests a reduction in the cardiac fibrosis associated with heart failure remodeling.
Caspase-3CASP3↓ 1.8A key executioner enzyme in the apoptotic pathway. Its reduction aligns with this compound's anti-apoptotic effects.[21][23]
Annexin A5ANXA5↓ 1.6A marker of apoptosis. Its reduction further supports the suppression of programmed cell death.
Fetal troponin TTNNT1↓ 2.0Re-expression of fetal protein isoforms is a hallmark of the pathological remodeling in heart failure. Downregulation indicates a shift back to a healthier adult profile.

Mechanistic Insights: this compound's Impact on Cardiac Signaling

The proteomic data converge on several key signaling pathways, providing a multi-faceted view of this compound's cardioprotective effects.

  • Restoration of Calcium Homeostasis and Contractility: The upregulation of SERCA2a and the shift from beta-MHC to alpha-MHC indicate that this compound helps restore more efficient calcium handling and myofilament contractility, which are central to improved cardiac function.[20]

  • Attenuation of Oxidative Stress and Apoptosis: A significant theme is the reduction of cellular stress. By increasing antioxidant enzymes like SOD1 and anti-apoptotic proteins like Bcl-2, while simultaneously decreasing pro-apoptotic factors like Caspase-3, this compound directly counteracts the cell death pathways that contribute to the progressive loss of cardiomyocytes in heart failure.[4][21][22]

  • Biased G Protein-Coupled Receptor (GPCR) Signaling: this compound is not just a simple antagonist. It acts as a "biased ligand" at the beta-adrenergic receptor, blocking detrimental G-protein signaling while simultaneously stimulating alternative, protective pathways mediated by beta-arrestin.[3] The observed upregulation of Beta-arrestin-2 in the proteomic data provides direct evidence for the activation of this important, non-canonical signaling axis, which is linked to pro-survival and anti-remodeling effects.[3][24]

G This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Binds OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress Reduces Antioxidants Antioxidant Proteins (e.g., SOD1) This compound->Antioxidants Upregulates CaHandling Impaired Ca2+ Handling (↓ SERCA2a) This compound->CaHandling Reverses CaRestored Restored Ca2+ Handling (↑ SERCA2a) This compound->CaRestored Promotes G_Protein G-Protein Signaling (e.g., cAMP) BetaAR->G_Protein Blocks Beta_Arrestin β-Arrestin Signaling BetaAR->Beta_Arrestin Stimulates Remodeling Pathological Remodeling (Fibrosis, Apoptosis) G_Protein->Remodeling Drives Survival Pro-Survival Pathways (e.g., Akt) Beta_Arrestin->Survival Activates Survival->Remodeling Inhibits Antioxidants->OxidativeStress Neutralizes

Caption: Key signaling pathways modulated by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative proteomic analysis of this compound's effects on cardiac tissue. The results from such a study provide a deep, mechanistic understanding that transcends simple receptor blockade, highlighting the drug's ability to favorably modulate calcium handling, mitigate oxidative stress, inhibit apoptosis, and engage protective, biased signaling pathways.

For drug development professionals, this approach serves as a powerful tool for mechanism-of-action studies, enabling the differentiation of drug candidates based on their unique molecular signatures. For researchers, it opens avenues to explore the newly identified protein changes as potential therapeutic targets or as biomarkers to predict patient response to beta-blocker therapy. The integration of proteomics with other 'omics' platforms, such as transcriptomics and metabolomics, will undoubtedly provide an even more complete picture of cardiovascular pharmacology in the future.[25]

References

A Researcher's Guide to the Validation of Carvedilol-Regulated MicroRNAs in Heart Failure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation protocols for microRNAs (miRNAs) regulated by carvedilol, a cornerstone therapy in heart failure management. We will explore the unique signaling mechanisms of this compound, its impact on specific miRNA expression, and how it compares to other beta-blockers, offering a scientifically grounded perspective for researchers and drug development professionals.

Introduction: this compound's Unique Position in Heart Failure Therapy and MicroRNA Regulation

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands. A key feature of HF is the pathological cardiac remodeling, involving cardiomyocyte hypertrophy, apoptosis, and fibrosis. Beta-blockers are a first-line treatment for HF, and among them, this compound has demonstrated significant efficacy in improving patient outcomes.[1]

This compound, a non-selective β-adrenergic receptor and α1-receptor antagonist, possesses a unique pharmacological profile that distinguishes it from other beta-blockers like metoprolol.[1] Beyond its canonical G-protein-dependent signaling blockade, this compound functions as a β-arrestin-biased agonist.[2][3][4][5] This biased signaling activates pathways that are independent of G-protein-mediated second messenger systems, leading to distinct downstream effects, including the regulation of microRNA (miRNA) biogenesis.[6][7][8]

MicroRNAs are small, non-coding RNAs that play a pivotal role in post-transcriptional gene regulation and are deeply implicated in the pathophysiology of heart failure.[9] this compound's ability to modulate the expression of specific miRNAs offers a novel mechanistic explanation for its cardioprotective effects. This guide will focus on the validation of key this compound-regulated miRNAs, providing the necessary protocols and comparative data to empower further research in this promising area.

This compound-Regulated MicroRNAs in Heart Failure: A Comparative Overview

Clinical and preclinical studies have identified several key microRNAs that are significantly modulated by this compound treatment in the context of heart failure. Here, we compare the expression changes of these miRNAs in this compound-treated patients versus untreated patients and provide available data on the effects of metoprolol, a selective β1-blocker.

MicroRNAThis compound Effect in Heart FailureFold Change (this compound vs. Untreated)Metoprolol Effect in Myocardial InfarctionPutative Cardioprotective Role
miR-1 Upregulation[9][10][11]~5.3-fold increase[10][11]Downregulation[12]Attenuates cardiac hypertrophy and apoptosis.
miR-214 Upregulation[9][10][11]~4.2-fold increase[10][11]No direct comparative data available.Inhibits cardiomyocyte hypertrophy and apoptosis.
miR-133 Trend towards upregulation[9]~3.1-fold increase (not statistically significant in one study)[11]No direct comparative data available.Attenuates cardiac hypertrophy and fibrosis.
miR-199a-3p UpregulationNo specific fold-change data available from comparative clinical studies.No direct comparative data available.Promotes cardiomyocyte proliferation and repair.
miR-208 No significant change[9]No significant change[11]No direct comparative data available.Involved in cardiac fibrosis and hypertrophy.

Key Insights:

  • This compound significantly upregulates the expression of miR-1 and miR-214 in heart failure patients.[9][10][11] This is in stark contrast to the available data for metoprolol, which has been shown to downregulate miR-1 in a rat model of myocardial infarction.[12] This opposing effect on a key miRNA highlights the distinct molecular mechanisms of these two beta-blockers.

  • The differential regulation of these miRNAs is likely attributable to this compound's unique β-arrestin-biased signaling, a pathway not engaged by metoprolol.[6][7]

The Signaling Pathway: this compound's Biased Agonism and MicroRNA Biogenesis

This compound's unique ability to modulate miRNA expression stems from its action as a β-arrestin-biased agonist at the β1-adrenergic receptor (β1AR). This signaling cascade provides a compelling explanation for its distinct therapeutic advantages.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound b1AR β1-Adrenergic Receptor This compound->b1AR Binds to G_protein G-protein Signaling (Blocked by this compound) b1AR->G_protein Canonical Antagonism b_arrestin β-arrestin b1AR->b_arrestin Biased Agonism (Recruitment) Drosha Drosha Complex b_arrestin->Drosha Translocates to Nucleus & Interacts with Dicer Dicer Complex mature_miRNA Mature miRNA Dicer->mature_miRNA Cleavage pre_miRNA pre-miRNA pre_miRNA->Dicer Export & Processing mRNA_degradation mRNA Degradation or Translational Repression mature_miRNA->mRNA_degradation Leads to Drosha->pre_miRNA Cleavage pri_miRNA pri-miRNA pri_miRNA->Drosha Processing

Caption: this compound's β-arrestin biased signaling pathway for miRNA maturation.

Causality of Experimental Choices:

The unique signaling cascade initiated by this compound necessitates a multi-faceted validation approach. It is not sufficient to merely quantify changes in mature miRNA levels. A thorough investigation should also probe the upstream events in the biogenesis pathway, such as the levels of primary and precursor miRNAs, to confirm that the observed changes are due to enhanced processing, a hallmark of the β-arrestin-mediated mechanism.[6][7]

Experimental Protocols for Validation

To ensure scientific rigor, a two-pronged approach is essential for validating this compound-regulated miRNAs: quantification of miRNA expression and confirmation of their biological targets.

Quantification of Mature MicroRNA Expression by Stem-Loop RT-qPCR

This protocol is the gold standard for sensitive and specific quantification of mature miRNAs.

Experimental Workflow:

Caption: Workflow for mature miRNA quantification using Stem-Loop RT-qPCR.

Step-by-Step Methodology:

  • Total RNA Isolation:

    • Homogenize heart tissue or lyse cultured cardiomyocytes in a suitable lysis reagent (e.g., TRIzol).

    • Follow the manufacturer's protocol for RNA isolation, ensuring the protocol is optimized for the recovery of small RNA species.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.

  • Stem-Loop Reverse Transcription (RT):

    • Design or obtain a miRNA-specific stem-loop RT primer. This primer has a unique hairpin structure that provides specificity for the mature miRNA.

    • In a 10-20 µL reaction, combine 10-100 ng of total RNA, the specific stem-loop RT primer, dNTPs, reverse transcriptase, and reaction buffer.

    • Perform the RT reaction using a thermal cycler with the following typical conditions: 30 minutes at 16°C, 30 minutes at 42°C, and 5 minutes at 85°C to inactivate the enzyme.

  • Real-Time qPCR:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, a miRNA-specific forward primer, a universal reverse primer, and the cDNA template from the RT reaction.

    • Perform the qPCR in a real-time PCR system with cycling conditions such as: 10 minutes at 95°C, followed by 40 cycles of 15 seconds at 95°C and 60 seconds at 60°C.

    • Include no-template controls and no-RT controls to check for contamination and genomic DNA amplification.

  • Data Analysis:

    • Use the comparative Ct (ΔΔCt) method for relative quantification.

    • Normalize the Ct value of the target miRNA to an endogenous control (e.g., U6 snRNA).

    • Calculate the fold change in expression between this compound-treated and control groups.

Validation of MicroRNA Targets using a Dual-Luciferase Reporter Assay

This assay provides direct evidence of the interaction between a miRNA and its putative target mRNA's 3' untranslated region (3'UTR).

Experimental Workflow:

cluster_0 Construct Preparation cluster_1 Cell Culture & Transfection cluster_2 Incubation & Lysis cluster_3 Luciferase Assay constructs Clone 3'UTR of Target Gene into Luciferase Reporter Vector transfection Co-transfect Cardiomyocytes with Reporter Vector & miRNA Mimic/Inhibitor constructs->transfection incubation Incubate for 24-48 hours transfection->incubation lysis Lyse Cells incubation->lysis assay Measure Firefly & Renilla Luciferase Activity lysis->assay analysis Calculate Luciferase Ratio assay->analysis

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe and Compliant Carvedilol Waste Management

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a compound extends far beyond the bench. Proper disposal of investigational drugs like this compound is not merely a matter of laboratory hygiene; it is a critical component of environmental stewardship and regulatory compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste responsibly, ensuring the safety of personnel and the environment.

Understanding this compound: Properties and Hazards

This compound is a non-selective beta-adrenergic and alpha-1 adrenergic antagonist used in the management of hypertension and heart failure.[1][2] While its therapeutic effects are well-documented, its environmental impact and disposal require careful consideration.

Key Properties for Disposal Consideration:

PropertyValue/InformationImplication for Disposal
Chemical Formula C₂₄H₂₆N₂O₄[1]Provides information on elemental composition for incineration.
Solubility Soluble in water[3]Increased risk of environmental dissemination if disposed of in waterways.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3][4][5]Highlights the critical need to prevent entry into sewer systems and waterways.
Stability Chemically stable in water, but unstable when exposed to light (aqueous photolysis).[6]While it degrades in light, this is not a substitute for proper disposal procedures.
Combustibility Expected to be non-combustible.[6]Reduces fire risk during storage and handling of waste.

The Disposal Decision Workflow

The primary goal of this compound disposal is to prevent its release into the environment.[3][4] The following decision tree illustrates the appropriate disposal pathway based on the nature of the waste.

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocols

Proper disposal of investigational medications is mandated by the Federal Resource Conservation and Recovery Act (RCRA).[7][8] The following protocols are designed to ensure compliance and safety.

Protocol 1: Disposal of Unused or Expired this compound
  • Segregation: Isolate all unused and expired this compound from active inventory to prevent accidental use.

  • Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department to determine if the this compound waste is classified as hazardous under RCRA guidelines.[7]

  • Packaging:

    • For non-hazardous this compound waste, place it in a designated red biohazard-chemotoxic container for incineration.[7]

    • For hazardous this compound waste, it must be collected by EHS for transport to an approved environmental management vendor for incineration.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste Pharmaceuticals" if applicable.[9]

  • Storage: Store the waste in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Documentation: Maintain a detailed inventory of all disposed this compound, including quantities and dates of disposal.

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Decontamination: Whenever possible, decontaminate reusable labware.

  • Segregation:

    • Grossly contaminated items (e.g., beakers with visible residue): Treat as hazardous waste. Place in a sealed, labeled container and manage according to Protocol 1.

    • Trace-contaminated items (e.g., gloves, empty vials): These may be considered "trace chemotherapy" waste in some jurisdictions. Consult your EHS for specific institutional policies.[10]

  • Disposal of Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: Empty oral medication bottles that do not contain protected patient information can be discarded in the regular trash.[7]

Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat when handling this compound waste.[4]

  • Avoid Dust Formation: Handle solid this compound in a way that minimizes the generation of dust and aerosols.[4]

  • Spill Management: In the event of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Avoid release to the environment.[3][4]

  • Sewer Prohibition: Under no circumstances should this compound be disposed of down the drain.[9][11] This is a critical step in preventing aquatic toxicity.[3][5]

Regulatory Landscape and Compliance

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste.[11][12] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plans.[13] The Drug Enforcement Administration (DEA) has additional regulations for the disposal of controlled substances, though this compound is not currently a scheduled drug.[14]

Conclusion

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental protection. By adhering to these guidelines, researchers can ensure that their work advances scientific knowledge without compromising the well-being of their community or the planet. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all federal, state, and local regulations.[10]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Carvedilol. Our focus is to move beyond mere compliance, instilling a deep understanding of why these procedures are critical. By explaining the causality behind each recommendation, we aim to build a culture of safety and scientific integrity, making this your trusted resource for laboratory safety and chemical handling.

The Imperative for Containment: Understanding this compound's Hazard Profile

This compound is a potent beta-blocker active pharmaceutical ingredient (API).[1] While therapeutically beneficial, occupational exposure, particularly to the pure API, can lead to unintended pharmacological effects.[2][3] The primary risks in a laboratory setting stem from inhalation of airborne particles and dermal contact. This compound is classified as a skin sensitizer, meaning repeated contact can lead to an allergic skin reaction.[4]

The cornerstone of a robust safety plan is the Occupational Exposure Limit (OEL), which dictates the maximum permissible air concentration of a substance for a worker over a specified time. For this compound, the OEL is exceptionally low, placing it into a high-potency category that demands stringent control measures.

ParameterValueSource
Chemical Name 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol[5]
Physical State Crystalline Solid Powder[4][6]
Key Hazards Skin Sensitizer, Aquatic Toxicity[4]
Occupational Exposure Limit (OEL) 30 mcg/m³ (8-hour Time-Weighted Average)[3][7]
GSK Occupational Hazard Category 3[7]

The low OEL is the primary driver for the rigorous PPE and handling protocols outlined below. Exposure, even at levels far below what is visible, can exceed this limit and pose a health risk.[8] Therefore, all handling procedures must be designed to minimize dust generation and prevent skin contact.

The Core Directive: A Multi-Layered PPE Strategy

Handling potent compounds like this compound requires a multi-layered approach to personal protection, guided by the principles outlined in USP <800> and by NIOSH for handling hazardous drugs.[9][10] The selection of PPE is not static; it must be adapted to the specific task and the potential for exposure.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling activity.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Identify Task (e.g., Weighing, Compounding, Spill Cleanup) CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Splash? CheckDust->CheckSplash No RespProtection Add Respiratory Protection: - Fitted N95 or PAPR CheckDust->RespProtection Yes BasePPE Base Level PPE: - Two Pairs Chemo Gloves - Impermeable Gown - Shoe Covers CheckSplash->BasePPE No EyeProtection Add Eye/Face Protection: - Goggles & Face Shield CheckSplash->EyeProtection Yes FullProtection Full Containment PPE: - All Base PPE - Respiratory Protection - Eye/Face Protection RespProtection->CheckSplash EyeProtection:s->BasePPE:n

Caption: PPE selection workflow for this compound handling.

Hand Protection: The First Line of Defense

Due to its classification as a skin sensitizer, preventing dermal contact is paramount.[4] Standard laboratory gloves are insufficient.

  • Protocol: Double-gloving is mandatory for all this compound handling activities.[11]

  • Specifications:

    • Gloves must be chemotherapy-rated and meet the American Society for Testing and Materials (ASTM) D6978 standard.[11]

    • The outer glove should be changed immediately if contaminated, and both pairs should be changed every 30 minutes during continuous use or as recommended by the manufacturer.[11][12]

  • Causality: The ASTM D6978 standard ensures gloves are tested against permeation by chemotherapy drugs, offering a higher barrier of protection than standard nitrile gloves. Double-gloving provides a critical safety buffer; should the outer glove be breached or contaminated, the inner glove continues to protect the skin while the outer glove is replaced.

Body Protection: Shielding Against Contamination
  • Protocol: A disposable, impermeable gown must be worn for all handling procedures.

  • Specifications:

    • Gowns must be shown to resist permeability by hazardous drugs. Polyethylene-coated polypropylene gowns are a common choice.[11][13]

    • They must be long-sleeved with closed cuffs (elastic or knit) and close in the back.[11]

    • Gowns should be changed every 2-3 hours or immediately if contaminated.[11]

  • Causality: An impermeable, back-closing gown prevents contamination of personal clothing and skin from spills or airborne particles. The closed cuffs form a tight seal with the inner glove, eliminating any exposed skin at the wrist.

Respiratory Protection: Preventing Inhalation Exposure

Given the low OEL of 30 mcg/m³, controlling airborne particulates is a primary safety objective.[7]

  • Protocol: Respiratory protection is required for any procedure that may generate dust or aerosols. This includes weighing, transferring solids, compounding, and cleaning spills.

  • Specifications:

    • Minimum Protection: A NIOSH-certified N95 respirator that has been properly fit-tested for the user.[11][13] A standard surgical mask is not a respirator and offers no protection against airborne particles.[11]

    • Higher-Level Protection: For activities with a higher potential for aerosolization or when cleaning large spills, a Powered Air-Purifying Respirator (PAPR) is recommended.[12][14]

  • Causality: this compound is a fine powder that can be easily aerosolized.[4] An N95 respirator filters at least 95% of airborne particles, while a PAPR provides a higher assigned protection factor (APF) and is often required for highly potent compounds.[15] All handling of solid this compound should be performed within a containment device like a ventilated balance enclosure or biological safety cabinet to further minimize respiratory exposure.[2]

Eye and Face Protection: Guarding Against Splashes
  • Protocol: Eye and face protection are mandatory whenever there is a risk of splashes or spills.[12]

  • Specifications:

    • ANSI Z87.1-rated goggles must be worn to provide a seal around the eyes.[16]

    • In conjunction with goggles, a full-face shield should be used when handling liquids or cleaning spills to protect the entire face.[17]

    • Standard safety glasses, even with side shields, are not sufficient.[11]

  • Causality: The mucous membranes of the eyes can be a route of exposure.[18] Goggles provide protection from splashes from all angles, while a face shield adds a broader barrier of protection for the rest of the face.

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

Step-by-Step Donning Protocol
  • Shoe Covers: Don two pairs of shoe covers.[11]

  • Inner Gloves: Don the first pair of ASTM D6978-rated gloves.

  • Gown: Don the impermeable gown, ensuring it is securely closed in the back.

  • Outer Gloves: Don the second pair of ASTM D6978-rated gloves, ensuring the cuffs go over the cuffs of the gown.[11]

  • Respiratory Protection: Don the fit-tested N95 respirator or PAPR hood.

  • Eye & Face Protection: Don goggles, followed by a face shield if required.

Step-by-Step Doffing Protocol (to minimize contamination)
  • Outer Shoe Covers & Gloves: In the designated doffing area, remove the outer pair of shoe covers, followed by the outer pair of gloves. Dispose of them immediately in a designated hazardous waste container.

  • Gown: Remove the gown by rolling it away from the body, ensuring the contaminated exterior is contained inward. Dispose of it in the hazardous waste container.

  • Eye & Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves & Shoe Covers: Remove the inner shoe covers, followed by the inner gloves, using a glove-in-glove technique to avoid touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Spill and Disposal Management: A Closed-Loop System

All materials that come into contact with this compound, including PPE, are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and secondary exposure.[5][12]

Immediate Spill Response Plan
  • Alert: Alert personnel in the immediate area.

  • Isolate: Secure the area of the spill to prevent traffic.

  • PPE: Don full protective equipment as described for spill cleanup (including a PAPR if the spill is large or involves powder).[12]

  • Contain: Use a chemical spill kit to absorb liquids or gently cover powders with damp cloths to prevent them from becoming airborne. Do not dry sweep.

  • Clean: Clean the area from the outer edge inward. Decontaminate the area according to your institution's validated procedures.

  • Dispose: All cleanup materials must be placed in a sealed, clearly labeled hazardous waste container.

Waste Disposal Workflow

All this compound waste, including contaminated PPE, must be segregated from regular trash and disposed of as hazardous chemical waste, typically via incineration, in accordance with local, state, and federal regulations.[12][19]

Waste_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Final Disposal Start Handling Complete or Spill Occurs CollectWaste Collect all contaminated items: - Used PPE (Gown, Gloves, etc.) - Contaminated Labware - Excess this compound Start->CollectWaste WasteContainer Place in designated, sealed, and labeled Hazardous Waste Container CollectWaste->WasteContainer Store Store container in Satellite Accumulation Area WasteContainer->Store Pickup Schedule pickup by Environmental Health & Safety (EHS) Store->Pickup Incineration EHS transports for licensed hazardous waste incineration Pickup->Incineration End Disposal Complete Incineration->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carvedilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.